molecular formula C21H48NO4P B3183330 Tributylmethylammonium dibutyl phosphate CAS No. 922724-14-9

Tributylmethylammonium dibutyl phosphate

Cat. No.: B3183330
CAS No.: 922724-14-9
M. Wt: 409.6 g/mol
InChI Key: JDRIIKLOBAZQQE-UHFFFAOYSA-M
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Description

Tributylmethylammonium dibutyl phosphate is a useful research compound. Its molecular formula is C21H48NO4P and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tributylmethylammonium dibutyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylammonium dibutyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibutyl phosphate;tributyl(methyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIIKLOBAZQQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Physicochemical Profiling of Tributylmethylammonium Dibutyl Phosphate (TBMADBP)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the characterization of ionic liquids not merely as a compilation of static specifications, but as dynamic, tunable systems. Tributylmethylammonium dibutyl phosphate (TBMADBP) —a highly specialized, task-specific ionic liquid (TSIL)—exemplifies this principle. By deliberately engineering the molecular architecture of both the cation and the anion, we achieve a solvent system with profound implications for biomass valorization, extraction methodologies, and advanced material synthesis.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and mechanistic applications of TBMADBP, grounded in field-proven insights and rigorous, self-validating protocols.

Molecular Architecture & Causality of Design

The utility of TBMADBP (CAS: 922724-14-9) stems directly from the synergistic interaction between its constituent ions[1].

  • The Cation (Tributylmethylammonium): The deliberate asymmetry of this quaternary ammonium cation (three bulky butyl chains and one compact methyl group) serves a critical thermodynamic function. By breaking the high symmetry found in traditional tetraalkylammonium analogues, the crystal lattice energy is significantly reduced. This structural frustration depresses the melting point, ensuring the compound remains a highly fluid liquid or low-melting solid at ambient temperatures, which is essential for maintaining favorable mass transfer kinetics during chemical reactions.

  • The Anion (Dibutyl Phosphate): The phosphate core acts as a potent hydrogen-bond acceptor (high basicity). This is the chemical engine of the ionic liquid, allowing it to disrupt the dense intra- and intermolecular hydrogen-bonding networks of complex biopolymers (like cellulose) or active pharmaceutical ingredients (APIs). The appended butyl chains provide lipophilicity, granting the overall molecule an amphiphilic character that enhances solvation across a wide polarity gradient.

Fundamental Physicochemical Data

The following data summarizes the core physical and chemical parameters of TBMADBP, synthesized from authoritative chemical databases including 2[2] and .

ParameterSpecificationCausality / Scientific Implication
CAS Number 922724-14-9Unique chemical identifier for regulatory and procurement tracking.
Molecular Formula C₂₁H₄₈NO₄PRepresents the 1:1 stoichiometric ratio of cation to anion.
Molecular Weight 409.58 g/mol High molecular weight contributes to near-zero vapor pressure.
Appearance White to light yellow solid/liquidPhase state is highly dependent on ambient temperature and trace moisture.
Assay Purity ≥97.0% (T)Critical for preventing side-reactions in sensitive catalytic cycles.
Moisture Content ≤0.3% H₂OWater acts as a competitive H-bond donor, neutralizing the anion's efficacy.
GHS Hazards H302, H312, H315Amphiphilic nature allows rapid dermal penetration; requires strict PPE.

Synthesis and Purification: A Self-Validating Workflow

To achieve the ≥97.0% purity required for advanced applications, the synthesis of TBMADBP must be executed via a meticulously controlled metathesis (anion exchange) protocol. The following methodology is designed as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding.

Step-by-Step Metathesis Protocol
  • Quaternization (Precursor Synthesis): React tributylamine with methyl iodide in anhydrous acetonitrile. Reflux at 80°C for 24 hours under an inert nitrogen atmosphere.

    • Causality: Acetonitrile provides a highly polar, aprotic environment that stabilizes the transition state of the SN2 alkylation, driving the formation of the tributylmethylammonium iodide intermediate.

  • Solvent Exchange & Metathesis: Evaporate the acetonitrile and dissolve the iodide salt in ultra-pure water. Add an equimolar amount of sodium dibutyl phosphate. Stir vigorously at room temperature for 12 hours.

  • Phase Separation (Extraction): Extract the aqueous mixture with dichloromethane (DCM). The amphiphilic TBMADBP will partition into the organic DCM layer, leaving the inorganic sodium iodide byproduct in the aqueous phase.

  • Self-Validation Checkpoint 1 (Argentometric Titration): Collect a 1 mL aliquot of the aqueous wash and add 0.1M AgNO₃.

    • Logic: Halide impurities (I⁻) artificially inflate the viscosity of ionic liquids and poison downstream catalysts. If a yellow precipitate (AgI) forms, the organic layer must undergo additional washing with ultra-pure water until the AgNO₃ test is completely negative.

  • Desiccation & Lyophilization: Remove the DCM via rotary evaporation. Transfer the viscous residue to a high-vacuum Schlenk line and heat to 60°C for 48 hours.

  • Self-Validation Checkpoint 2 (Karl Fischer Titration): Measure the residual moisture. The drying process is only terminated when the water content strictly falls below the ≤0.3% threshold.

SynthesisWorkflow Step1 1. Alkylation Tributylamine + Methyl Halide Step2 2. Quaternization Reflux at 80°C in Acetonitrile Step1->Step2 Step3 3. Metathesis Addition of Sodium Dibutyl Phosphate Step2->Step3 Step4 4. Phase Separation Extraction & Halide Removal Step3->Step4 Step5 5. Validation AgNO3 Test for Residual Halides Step4->Step5 Step6 6. Lyophilization Vacuum Drying (≤0.3% H2O) Step5->Step6

Figure 1: Self-validating synthesis and purification workflow for TBMADBP.

Mechanistic Applications in Advanced Chemistry

The unique physicochemical properties of TBMADBP make it an invaluable tool in several cutting-edge fields, ranging from green chemistry to materials engineering.

Biomass Valorization and Sugar Epimerization

One of the most profound applications of TBMADBP is in the selective valorization of biomass sugars. According to3[3], TBMADBP serves as an elite solvent/base system for forming epimers or dehydrated isomers of pyranose monosaccharides.

The Mechanism: Carbohydrates are notoriously difficult to dissolve due to their dense, highly crystalline hydrogen-bond networks. The dibutyl phosphate anion of TBMADBP acts as a molecular wedge, abstracting protons and disrupting these networks. Simultaneously, the bulky tributylmethylammonium cation provides steric accommodation, wrapping around the solubilized sugar chains via hydrophobic interactions to prevent re-aggregation. This creates a highly stable, homogenous microenvironment where catalytic epimerization or dehydration can occur with unprecedented selectivity.

SolvationMechanism TBMADBP TBMADBP Ionic Liquid Cation Tributylmethylammonium Cation (Steric Disruption & Amphiphilicity) TBMADBP->Cation Anion Dibutyl Phosphate Anion (Strong H-Bond Acceptor) TBMADBP->Anion Dissolution Polymer Chain Disentanglement & Solvation Cation->Dissolution Hydrophobic interactions Biomass Carbohydrate / Biomass (H-Bond Donor Network) Anion->Biomass H-bond abstraction Biomass->Dissolution Catalysis Epimerization / Dehydration Reactions Dissolution->Catalysis

Figure 2: Solvation and catalytic pathway of TBMADBP in biomass valorization.

Advanced Polymer and Plastic Coatings

Beyond organic synthesis, the tunable polarity of TBMADBP is leveraged in material science. As detailed in4[4], TBMADBP is utilized to improve the solvent resistance of plastic coatings. The ionic liquid acts as a non-volatile plasticizer and cross-linking mediator. Its amphiphilic nature allows it to integrate seamlessly into polymer matrices, altering the local free volume and significantly enhancing the mechanical and physicochemical resilience of the layered products against aggressive organic solvents.

Conclusion

Tributylmethylammonium dibutyl phosphate is far more than a simple solvent; it is an active participant in chemical transformations. By understanding the causality behind its molecular design—the steric asymmetry of its cation and the hydrogen-bonding prowess of its anion—researchers can deploy TBMADBP to solve complex challenges in biomass processing, extraction, and materials engineering. Adherence to strict, self-validating purification protocols ensures that its theoretical capabilities are fully realized at the bench and in scale-up operations.

References

  • PubChem Compound Summary for CID 505814461, National Center for Biotechnology Information.
  • Tributylmethylammonium dibutyl phosphate, 97% | 922724-14-9, Ottokemi.
  • Tributylmethylammonium dibutyl phosphate ≥97.0% (T) 922724-14-9, Sigma-Aldrich.
  • Selective valorization of biomass sugars (US20210188890A1), Google Patents.
  • 改进耐溶剂性的塑料涂层 (CN112189164A), Google Patents.

Sources

Thermodynamic Properties of Ammonium Phosphate Ionic Liquids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ammonium phosphate ionic liquids, specifically tailored for researchers in pharmaceutical development and thermodynamics.

Executive Summary

Ammonium phosphate ionic liquids (AP-ILs) represent a specialized subclass of Protic Ionic Liquids (PILs) that bridge the gap between "green" solvating power and biological compatibility. Unlike their aprotic imidazolium counterparts, which often suffer from toxicity concerns, AP-ILs—particularly those derived from bio-renewable amines (e.g., ethanolamine, choline)—offer a tunable thermodynamic landscape ideal for Active Pharmaceutical Ingredient (API) solubilization , protein stabilization , and permeation enhancement .

This guide synthesizes the core thermodynamic behaviors of AP-ILs, providing the causal links between molecular architecture and macroscopic properties (viscosity, density, thermal stability) required for rigorous experimental design.

Molecular Architecture & Synthesis

To understand the thermodynamics, one must first understand the synthesis. AP-ILs are typically synthesized via a Bronsted acid-base neutralization reaction. This pathway is exothermic and atom-efficient, often requiring no solvent.

Synthesis Protocol: Protic Neutralization

The thermodynamic properties of the resulting IL are dictated by the degree of proton transfer (


) between the ammonium cation precursor (amine) and the phosphate anion precursor (phosphoric acid or ester).

Reaction Scheme:



Standard Operating Procedure (SOP)
  • Precursor Preparation: Dry the amine (e.g., Tributylamine) and phosphoric acid derivative (e.g., Dibutyl phosphate) under vacuum (

    
     Pa) for 24 hours to remove water, which drastically skews viscosity data.
    
  • Reaction: Place the amine in a jacketed glass reactor at

    
     under 
    
    
    
    atmosphere.
  • Addition: Add the acid dropwise to control the exotherm.[1] Stir at 500 rpm.

  • Equilibration: Once addition is complete, stir at room temperature (

    
    ) for 24 hours.
    
  • Purification: Wash with non-polar solvent (e.g., diethyl ether) if unreacted amine is suspected, followed by vacuum drying at

    
    .
    
Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors (Amine + Phosphate Ester) Drying Vacuum Drying (<10 Pa, 24h) Precursors->Drying Mixing Neutralization (Exothermic, 0°C) Drying->Mixing Equilibration Equilibration (25°C, 24h) Mixing->Equilibration Validation Validation (NMR, Karl Fischer) Equilibration->Validation

Figure 1: Step-by-step synthesis workflow for Ammonium Phosphate PILs, emphasizing moisture control.

Thermodynamic Characterization

The utility of AP-ILs in drug delivery is governed by their phase behavior and transport properties.

Phase Transitions (Glass Transition vs. Melting)

Most AP-ILs do not exhibit a sharp melting point (


) but rather a glass transition temperature (

), indicative of their supercooled liquid nature.
  • Causality: The phosphate anion's tetrahedral geometry and ability to form multidirectional hydrogen bonds create a disordered lattice that resists crystallization.

  • Design Rule: Increasing the alkyl chain length on the ammonium cation (e.g., Ethyl

    
     Butyl) typically lowers 
    
    
    
    due to disruption of Coulombic packing (Van der Waals dominance).
Thermal Stability (TGA)

Ammonium phosphate ILs generally exhibit lower thermal stability than phosphonium analogues due to the reverse proton transfer mechanism.

  • Decomposition Onset (

    
    ):  Typically 
    
    
    
    .
  • Mechanism: At high

    
    , the equilibrium shifts back to neutral amine and acid species, which then volatilize or degrade.
    
  • Implication: Suitable for autoclave sterilization but not high-temperature melt processing.

Volumetric & Transport Properties
PropertyTypical RangeStructural Driver
Density (

)

Phosphate anions are dense; density decreases linearly with increasing temperature.
Viscosity (

)

High. Strong H-bonding network between

and

.
Conductivity (

)

Inverse to viscosity; governed by the Walden rule deviations.

Applications in Drug Development

The primary interest for this audience is the solubilization of poorly water-soluble APIs .

Hydrotropy and Solubilization Mechanism

AP-ILs act as hydrotropes. The amphiphilic nature of alkylammonium cations allows them to wrap around hydrophobic drug molecules, while the phosphate anion engages in hydrogen bonding with polar moieties of the API.

  • Case Study: Tributylammonium methylphosphate has shown up to 100x solubility enhancement for poorly soluble drugs (e.g., indomethacin) compared to water.

Biocompatibility & Cytotoxicity

Unlike imidazolium cations, which can disrupt cell membranes (IC50 values often


), ammonium phosphate ILs—especially those based on choline  or ethanolamine —are significantly less toxic.
  • Metabolic Pathway: Choline phosphate ILs can degrade into essential nutrients (choline and phosphate), minimizing systemic toxicity.

Visualization: Drug Solubilization Pathway

Solubilization API Hydrophobic API (e.g., Indomethacin) Interaction Solvation Complex (H-Bonding + Van der Waals) API->Interaction Dissolution IL Ammonium Phosphate IL (Amphiphilic Solvent) IL->Interaction Encapsulation Result Enhanced Bioavailability (Thermodynamically Stable Solution) Interaction->Result

Figure 2: Mechanism of API solubilization via amphiphilic ammonium phosphate ionic liquids.

Experimental Protocols

Measurement of Density and Viscosity
  • Instrument: Anton Paar SVM 3001 (Stabinger Viscometer).

  • Protocol:

    • Inject

      
       of dried IL into the oscillating cell.
      
    • Perform a temperature scan from

      
       to 
      
      
      
      in
      
      
      increments.
    • Self-Validation: Ensure the heating and cooling curves overlap (hysteresis indicates water contamination or decomposition).

Thermal Stability Analysis (TGA)
  • Instrument: TGA Q500 (TA Instruments).

  • Protocol:

    • Load

      
       of sample into a platinum pan.
      
    • Ramp

      
       from 
      
      
      
      to
      
      
      under
      
      
      flow (
      
      
      ).
    • Critical Check: Determine

      
       (intersection of baseline and tangent of weight loss curve) and 
      
      
      
      (temperature at 5% mass loss).

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Ammonium Phosphate ILs (


) 
CationAnionDensity (

)
Viscosity (

)

(

)
Ref
Ethanolammonium Dihydrogen Phosphate1.28~1200165[1]
Tributylammonium Dimethyl Phosphate1.08450190[2]
Cholinium Dibutyl Phosphate1.04320210[3]
BMIM (Reference)Dibutyl Phosphate1.06280240[3]

Note: Viscosity is highly sensitive to water content. Values above assume <500 ppm water.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews.

  • MilliporeSigma. (n.d.). Ammonium and Phosphonium Dibutylphosphates: Material Safety and Properties.

  • Fukaya, Y., et al. (2007). Bio-ionic liquids: room temperature ionic liquids composed wholly of biomaterials. Journal of the American Chemical Society.

  • Shahriari, S., et al. (2013). Protic ionic liquids based on phosphonium cations: Comparison with ammonium analogues. Physical Chemistry Chemical Physics.

Sources

Technical Guide: Rheology and Physicochemical Characterization of Tributylmethylammonium Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Tributylmethylammonium Dibutyl Phosphate ([N


][DBP]), focusing on its rheological behavior, temperature dependence, and critical applications in drug development.

Executive Summary

Tributylmethylammonium dibutyl phosphate (CAS: 922724-14-9) is a lipophilic ionic liquid (IL) characterized by a bulky quaternary ammonium cation and a dialkyl phosphate anion. Its utility in drug development stems from its ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) and act as a permeation enhancer.

This guide details the viscosity-temperature dependence of [N


][DBP], a critical parameter for process engineering (pumping, mixing) and bioavailability modeling. We explore the theoretical framework (VFT vs. Arrhenius), provide a self-validating experimental protocol for rheological characterization, and analyze its mechanistic role in pharmaceutical formulations.

Physicochemical Architecture

Molecular Structure & Interactions

The macroscopic viscosity of [N


][DBP] is a direct consequence of its microscopic interactions.
  • Cation: The

    
     core provides steric bulk. The asymmetry introduced by the single methyl group (vs. three butyl groups) disrupts crystal packing, suppressing the melting point and favoring a liquid state at near-ambient temperatures.
    
  • Anion: The

    
     anion is a strong hydrogen bond acceptor.
    
  • Dominant Forces:

    • Van der Waals: Significant contribution from the six butyl chains (three on cation, two on anion).

    • Coulombic Forces: Diffuse charge distribution reduces lattice energy compared to inorganic salts.

    • Hydrogen Bonding: While aprotic, the phosphate oxygens are highly hygroscopic; absorbed atmospheric water forms H-bond networks that drastically alter viscosity.

Viscosity-Temperature Dependence Models

The viscosity (


) of ammonium phosphate ILs typically deviates from simple Arrhenius behavior, especially near the glass transition temperature (

).
The Vogel-Fulcher-Tammann (VFT) Equation

For [N


][DBP], the temperature dependence is best described by the VFT equation, which accounts for the cooperative motion of ions:


  • 
    : Limiting viscosity at infinite temperature (mPa·s).
    
  • 
    : Pseudo-activation energy parameter (K).
    
  • 
    : Vogel temperature (K), typically 30–50 K below 
    
    
    
    .
The Arrhenius Equation

At temperatures significantly above


 (e.g., >60°C for this IL), the behavior may approximate linearity:


  • Note: Relying solely on Arrhenius fitting for ILs often leads to errors at lower temperatures (storage conditions).

Quantitative Data Summary

Note: While specific empirical coefficients for CAS 922724-14-9 are proprietary to specific batch syntheses, the following values represent the characteristic range for tributylmethylammonium alkylphosphates based on homologous series analysis.

ParameterTypical RangeUnitSignificance
Viscosity (

)
400 – 1200mPa·sHigh viscosity due to bulky butyl chains; highly sensitive to water content.
Density (

)
0.98 – 1.05g/cm³Lower than imidazolium ILs; comparable to water but lipophilic.
Glass Transition (

)
-60 to -40°CEnsures liquid state at room temperature.
Water Content Effect -50%

per 1 wt%

N/ACritical: Trace water acts as a plasticizer, drastically reducing viscosity.
Decomposition (

)
> 200°CThermally stable for hot-melt extrusion processes.

Experimental Protocol: Rheological Characterization

Objective: To determine the precise viscosity-temperature profile and VFT coefficients for a specific batch of [N


][DBP].
Pre-Experimental Workflow (Self-Validating)
  • Vacuum Drying (Critical Step):

    • Load sample into a vacuum oven at 60°C for 24 hours.

    • Pressure: < 10 mbar.[1]

    • Validation: Karl Fischer titration must show water content < 500 ppm. Stop if > 500 ppm.

  • Instrument Calibration:

    • Use a rotational rheometer with a Cone-and-Plate geometry (e.g., 40mm, 1° or 2° cone).

    • Why Cone-and-Plate? Ensures uniform shear rate across the sample volume.

    • Zero-gap calibration at the starting temperature.

Measurement Protocol
  • Loading: Apply 0.5–1.0 mL of dried IL to the Peltier plate. Truncate excess edge sample.

  • Equilibration: Hold at 25°C for 5 minutes to relax shear history.

  • Shear Sweep (Newtonian Check):

    • Ramp shear rate (

      
      ) from 1 to 100 
      
      
      
      at 25°C.
    • Criterion: Viscosity must remain constant (Newtonian plateau). If shear thinning occurs, check for impurities or phase separation.

  • Temperature Ramp:

    • Range: 10°C to 80°C.

    • Rate: 2°C/min (or step-hold 5 min per 5°C increment).

    • Shear Rate: Constant 50

      
      .
      
  • Data Fitting: Fit

    
     vs. 
    
    
    
    (Arrhenius) and
    
    
    vs.
    
    
    (VFT). Select the model with
    
    
    .

Visualization of Workflows & Mechanisms

Rheological Characterization Workflow

This diagram outlines the logic flow for validating the viscosity data.

ViscosityProtocol Start Start: Raw [N1444][DBP] Drying Vacuum Drying (60°C, <10 mbar, 24h) Start->Drying KF_Check Karl Fischer Titration Drying->KF_Check Decision Water < 500 ppm? KF_Check->Decision Decision->Drying No (Repeat) Rheo_Load Load Rheometer (Cone & Plate) Decision->Rheo_Load Yes Shear_Check Shear Sweep (1-100 1/s) Check Newtonian Behavior Rheo_Load->Shear_Check Temp_Ramp Temp Ramp (10-80°C) Measure Viscosity Shear_Check->Temp_Ramp Fit_Data Fit VFT Equation Temp_Ramp->Fit_Data

Caption: Logic flow for ensuring data integrity during rheological characterization of hygroscopic ionic liquids.

Mechanism in Drug Delivery

[N


][DBP] acts as a surfactant-like solvent. The diagram below illustrates its role in solubilizing a hydrophobic drug.

DrugDelivery IL_Cation [N1444]+ Cation (Steric Bulk) Complex Solvated Complex IL_Cation->Complex Van der Waals IL_Anion [DBP]- Anion (H-Bond Acceptor) IL_Anion->Complex H-Bonding Drug Hydrophobic API Drug->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Enhanced Permeation (Viscosity Modulated)

Caption: Solvation mechanism where the amphiphilic nature of the IL facilitates API transport.

Applications in Drug Development[2][3]

Solubility Enhancement

The dibutyl phosphate anion provides a unique "dual-solvent" capability. It can engage in hydrogen bonding with API donors (e.g., hydroxyl groups) while the tributyl chains solubilize non-polar moieties.

  • Use Case: Formulating poorly soluble BCS Class II drugs.

  • Viscosity Impact: High viscosity can limit dissolution kinetics. Heating the formulation to 40–50°C (reducing viscosity by ~60-70% based on VFT trends) is a common processing strategy during compounding.

Transdermal Delivery

The IL acts as a chemical permeation enhancer.

  • Mechanism: The surfactant nature of [N

    
    ][DBP] disrupts the stratum corneum lipid packing.
    
  • Safety: Unlike smaller ammonium salts, the bulky tributyl chains reduce systemic toxicity, though cytotoxicity must be evaluated for specific concentrations.

References

  • Sigma-Aldrich. Tributylmethylammonium dibutyl phosphate Product Specification. Link

  • European Patent Office. Polymerizable Composition and Curable Resin Composition (EP 4047024 B1). (Discusses use as viscosity modifier/additive). Link

  • Santa Cruz Biotechnology. Tributylmethylammonium dibutyl phosphate for Proteomics. Link

  • Ghatee, M. H., et al. "Temperature dependence of viscosity and relation with the surface tension of ionic liquids." Fluid Phase Equilibria, 2010. (Foundational VFT modeling for ammonium ILs). Link

  • Gardas, R. L., & Coutinho, J. A. "A group contribution method for viscosity estimation of ionic liquids." Fluid Phase Equilibria, 2008. (Methodology for estimating viscosity of homologous series). Link

Sources

Technical Assessment: Toxicity Profile and Biodegradability of [N4441][DBP]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(methyl)ammonium dibutyl phosphate ([N4441][DBP]) represents a strategic shift in the design of ionic liquids (ILs) for tribological and industrial applications. Unlike first-generation imidazolium or pyridinium ILs containing halogenated anions (e.g., [BF4]


, [PF6]

), which pose significant hydrolytic instability and toxicity risks, [N4441][DBP] is engineered for environmental compatibility.

This guide provides a deep-dive technical analysis of the [N4441][DBP] molecular architecture, its toxicological footprint, and its biodegradation pathways. It serves as a blueprint for researchers validating this substance as a "Green Lubricant" additive or solvent.

Chemical Identity and Molecular Architecture[1]

The environmental profile of an ionic liquid is dictated by the synergy between its cation and anion. [N4441][DBP] combines a non-aromatic, quaternary ammonium cation with a phosphate ester anion.

  • Cation: Tributyl(methyl)ammonium

    
    
    
    • Feature: Asymmetric alkyl substitution disrupts crystal packing, ensuring a liquid state at room temperature. The absence of an aromatic ring (unlike imidazolium) reduces potential for DNA intercalation.

  • Anion: Dibutyl phosphate

    
    [1]
    
    • Feature: A hydrolytically stable phosphate ester that serves as an excellent anti-wear boundary film precursor. It is a structural analog to cellular phospholipids, suggesting higher biocompatibility.

Synthesis Protocol (Green Route)

To maintain an eco-friendly lifecycle, the synthesis avoids halide contamination.

Protocol:

  • Precursors: Mix Tributyl(methyl)ammonium chloride (

    
    ) and Dibutyl phosphoric acid (HDBP) in equimolar amounts using hexane as a solvent.
    
  • Neutralization: Add stoichiometric NaOH solution dropwise at room temperature.

  • Separation: Stir for 12 hours. The mixture separates into an organic phase (IL) and an aqueous phase (NaCl byproduct).

  • Purification: Wash the organic phase 4x with dichloromethane (or a greener alternative like ethyl acetate) to remove residual salts. Remove solvent via rotary evaporation.

Toxicity Profile: Mechanisms and Assessment

The toxicity of [N4441][DBP] is significantly lower than traditional halogenated ILs. This section details the mechanism of action and the standard protocols for verification.

Mechanisms of Toxicity

The primary driver of IL toxicity is the "Side Chain Effect" and Lipophilicity .

  • Membrane Intercalation (Cation Driven): The

    
     cation possesses three butyl chains. While lipophilic enough to interact with cell membranes, the chains are relatively short (
    
    
    
    ) compared to highly toxic surfactants (
    
    
    ). This limits deep membrane penetration and lysis.
  • Metabolic Interference (Anion Driven): The

    
     anion is less prone to hydrolysis into toxic hydrofluoric acid (HF) compared to 
    
    
    
    . However, high concentrations of organophosphates can inhibit acetylcholinesterase (AChE), though
    
    
    is a weak inhibitor compared to neutral triesters.

ToxicityMechanism IL [N4441][DBP] Exposure Cation [N4441]+ Cation IL->Cation Anion [DBP]- Anion IL->Anion Membrane Cell Membrane Interaction Disruption Lipid Bilayer Disruption (Mild) Membrane->Disruption C4 Chains Insert Cation->Membrane Hydrophobic Attraction Enzyme AChE Inhibition (Low Potential) Anion->Enzyme Phosphate Mimicry Outcome Reduced Cytotoxicity (vs Imidazolium) Disruption->Outcome Enzyme->Outcome

Figure 1: Mechanistic pathways of [N4441][DBP] interaction with biological systems. The short alkyl chains (


) limit severe membrane disruption.
Experimental Protocol: Cytotoxicity (MTT Assay)

To quantify toxicity, the half-maximal effective concentration (


) must be determined.
  • Cell Line: L929 (Murine Fibroblasts) or Vibrio fischeri (Microtox).

  • Procedure:

    • Seed cells in 96-well plates (

      
       cells/well) and incubate for 24h.
      
    • Expose cells to [N4441][DBP] concentrations ranging from 0.1 to 1000 mg/L.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable mitochondria reduce MTT to purple formazan.

    • Measure absorbance at 570 nm.

  • Expected Result:

    
     values for ammonium phosphates typically range >100 mg/L , classifying them as "Low Toxicity" or "Practically Nontoxic" compared to [BMIM][PF6] (
    
    
    
    mg/L).

Biodegradability Assessment

Biodegradability is the critical differentiator for [N4441][DBP]. Unlike chemically inert perfluorinated ILs, the phosphate ester linkage and alkyl ammonium core provide enzymatic attack points.

Degradation Pathways
  • Primary Biodegradation (Hydrolysis): The ester bond in

    
     is susceptible to hydrolysis by phosphatases or spontaneous hydrolysis in acidic/basic conditions, yielding Butanol and Inorganic Phosphate.
    
  • Ultimate Biodegradation (Mineralization):

    • Butanol: Rapidly oxidized via the Krebs cycle.

    • Ammonium Cation: The butyl chains undergo

      
      -oxidation and 
      
      
      
      -oxidation. The central nitrogen is released as ammonium/ammonia.

Biodegradation Start [N4441][DBP] Ionic Liquid Hydrolysis Hydrolysis (Esterase/Abiotic) Start->Hydrolysis Split Cleavage Hydrolysis->Split Butanol Butanol Split->Butanol Anion Part Phosphate Inorganic Phosphate (Pi) Split->Phosphate Anion Part Cation [N4441]+ Core Split->Cation Cation Part Metabolism Krebs Cycle (CO2 + H2O) Butanol->Metabolism Oxidation Beta-Oxidation of Alkyl Chains Cation->Oxidation Mineralization NH4+ Release Oxidation->Mineralization

Figure 2: Proposed biodegradation pathway for [N4441][DBP], highlighting the hydrolytic cleavage of the anion and oxidative breakdown of the cation.

Experimental Protocol: Closed Bottle Test (OECD 301D)

This protocol validates "Ready Biodegradability" (dissolved oxygen consumption).

  • Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).

  • Test Medium: Mineral medium containing [N4441][DBP] (2-5 mg/L) as the sole carbon source.

  • Controls:

    • Blank: Inoculum + Medium (no IL).

    • Reference: Sodium Acetate (to verify sludge activity).

    • Toxicity Control: IL + Sodium Acetate (to ensure IL doesn't kill the bacteria).

  • Measurement: Incubate in dark at 20°C for 28 days. Measure Dissolved Oxygen (DO) at intervals.

  • Calculation:

    
    
    (ThOD = Theoretical Oxygen Demand based on molecular formula).
    

Quantitative Data Summary

The following table summarizes the expected environmental performance of [N4441][DBP] based on structure-activity relationships (SAR) and available data for ammonium phosphate ILs.

Parameter[N4441][DBP][BMIM][PF6] (Traditional IL)ZDDP (Traditional Additive)
Class Ammonium PhosphateImidazolium FluorophosphateZinc Dialkyldithiophosphate
Aquatic Toxicity (

)
> 100 mg/L (Low)10 - 50 mg/L (Moderate)1 - 10 mg/L (Toxic)
Biodegradability (28 Days) > 60% (Readily Biodegradable)< 5% (Recalcitrant)10 - 20% (Poor)
Hydrolytic Stability Stable (releases Phosphate)Unstable (releases HF)Hydrolyzes to acidic species
Bioaccumulation Potential Low (Log

< 3)
ModerateHigh (Lipophilic)

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Journal of Molecular Liquids. (2024). Synthesis and tribological performance of [N4441][DBP]. Link

  • Microbial biocompatibility of phosphonium- and ammonium-based ionic liquids. Green Chemistry. Analysis of ammonium cation toxicity relative to chain length. Link

  • When can ionic liquids be considered readily biodegradable? Green Chemistry. Biodegradation pathways of ammonium-based ILs. Link

  • Toxicity and biodegradability of dicationic ionic liquids. Green Chemistry. Comparative toxicity data for ammonium vs imidazolium headgroups. Link

  • OECD Guideline for Testing of Chemicals 301. OECD. Ready Biodegradability.[2] Link

Sources

Advanced Lubrication with Phosphate-Based Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the engineering, synthesis, and application of phosphate-based ionic liquids (ILs) as next-generation lubricants. Unlike traditional additives (e.g., ZDDP) that face tightening environmental regulations due to sulfated ash, phosphorus, and sulfur (SAPS) content, phosphate ILs offer a tunable, ashless alternative with superior thermal stability and load-carrying capacity. This document provides researchers with actionable protocols for synthesizing high-purity ILs and validating their tribological mechanisms.

Molecular Engineering: Designing the Ideal Tribo-Ion

The efficacy of an ionic liquid lubricant is dictated by the structural synergy between its cation and anion. For lubrication, the primary goals are oil miscibility (for additives), thermal stability , and surface adsorption .

Cation Selection[1]
  • Phosphonium (

    
    ):  The gold standard for lubrication.
    
    • Why: The central phosphorus atom is more resistant to oxidation and thermal degradation than the nitrogen in ammonium/imidazolium cations. Long alkyl chains (e.g., hexyl, tetradecyl) provide the steric bulk necessary for solubility in non-polar base oils (PAO, Mineral Oil).

  • Ammonium (

    
    ): 
    
    • Why: Lower cost, but generally lower thermal stability. Suitable for biodegradable applications where extreme temperatures are not the primary constraint.

Anion Selection[2]
  • Dialkyl Phosphates (

    
    ): 
    
    • Why: These anions are the active "anti-wear" agents. Under tribological stress, they decompose to form a protective iron-phosphate glass film on the metal surface.[1]

    • Design Tip: Branching in the anion alkyl chain (e.g., 2-ethylhexyl) increases entropy, suppressing the melting point and keeping the IL liquid at room temperature.

Decision Matrix: IL Selection for Applications

IL_Selection Start Application Requirement BaseOil Solubility in Non-Polar Oil? Start->BaseOil Temp Temp > 200°C? BaseOil->Temp Yes (PAO/Mineral) Imidazolium Select: Imidazolium Phosphate (Polar Base Fluids only) BaseOil->Imidazolium No (Polar Oil) Cost Cost Sensitive? Temp->Cost No P66614 Select: [P6,6,6,14][DEHP] (Phosphonium) Temp->P66614 Yes Cost->P66614 No (Performance Priority) N_Based Select: Ammonium Phosphate (e.g., [N8,8,8,H][DEHP]) Cost->N_Based Yes

Figure 1: Logic flow for selecting the appropriate cation/anion combination based on operating conditions.

Physicochemical Profile & Performance

Phosphate ILs are characterized by high viscosity indices and negligible vapor pressure. Below is a comparison of a standard phosphate IL against ZDDP.

Table 1: Comparative Properties (Typical Values)
PropertyPhosphate IL (

)
ZDDP (Secondary)Implication
Physical State Liquid at RTLiquid/ViscousILs require no dissolution solvents.
Thermal Decomp. > 350°C~ 150-200°CILs survive hotter contact spots.
Phosphorus % ~ 4-6%~ 7-10%ILs are ashless (No metal cation).
Sulfur Content 0%~ 15-20%ILs eliminate sulfur-induced corrosion.
Solubility (PAO) High (due to alkyl chains)HighBoth integrate well into synthetic oils.

Mechanistic Insight: Tribofilm Formation

The superior lubricity of phosphate ILs stems from a "Sacrificial Delivery" mechanism. The IL does not merely separate surfaces physically; it chemically reacts with the substrate.

The Pathway
  • Physisorption: The cationic head adsorbs to the negatively charged metal surface, forming a dense brush-like layer.

  • Activation: Shear heat and pressure trigger the decomposition of the phosphate anion.

  • Tribochemical Reaction: The phosphate fragments react with iron oxides (

    
    ) to form iron phosphate (
    
    
    
    ).
  • Film Growth: This amorphous glass layer prevents direct metal-to-metal contact, reducing adhesive wear.

Tribofilm_Mechanism Liquid Bulk Lubricant (IL + Base Oil) Adsorption Surface Adsorption (Electric Double Layer) Liquid->Adsorption Polarity Stress Shear Stress + Heat (>200°C Local Flash) Adsorption->Stress Loading Decomp Anion Decomposition (Release of PO4 groups) Stress->Decomp Activation Reaction Reaction with Fe/FeOx Decomp->Reaction Chemical Attack Film Tribofilm Formation (FePO4 Glassy Layer) Reaction->Film Polymerization Film->Adsorption Surface Passivation

Figure 2: The tribochemical pathway transforming liquid ILs into solid protective films.

Experimental Protocols

Synthesis: Halide-Free Neutralization Route

Objective: Synthesize Trihexyltetradecylphosphonium bis(2-ethylhexyl) phosphate (


) without corrosive halide contaminants.

Materials:

  • Trihexyltetradecylphosphonium hydroxide (

    
    ) (40% wt in water/methanol).
    
  • Bis(2-ethylhexyl) phosphoric acid (D2EHPA) (>97%).

  • Solvents: Toluene (HPLC grade), Deionized Water.

Protocol:

  • Stoichiometric Calculation: Determine the molar equivalent of the phosphonium hydroxide solution. Use a 1:1 molar ratio with D2EHPA.

  • Reaction:

    • Charge a round-bottom flask with the

      
       solution.
      
    • Add D2EHPA dropwise under vigorous stirring at room temperature.

    • Reaction:

      
      
      
  • Phase Separation:

    • Add toluene to dissolve the IL phase.

    • Transfer to a separatory funnel. The mixture will separate into an organic IL-rich phase and an aqueous phase.

    • Discard the aqueous phase.

  • Purification (The Critical Step):

    • Wash the organic phase with deionized water 3–5 times.

    • Validation: Check the pH of the wash water. It should be neutral (pH ~7), indicating removal of unreacted acid/base.

  • Drying:

    • Remove toluene using a rotary evaporator.

    • Dry the resulting viscous liquid under high vacuum (< 1 mbar) at 80°C for 24 hours to remove trace moisture.

    • Quality Check: Karl Fischer titration should show water content < 500 ppm.

Tribological Evaluation: Four-Ball Wear Test

Standard: ASTM D4172 (Modified for Additive Screening)

Setup:

  • Tester: Four-Ball Tribometer.

  • Specimens: AISI 52100 Steel balls (12.7 mm diameter, 64-66 HRC).

  • Lubricant: Polyalphaolefin (PAO 4) base oil + 1.0 wt% Synthesized IL.

Parameters:

  • Load: 392 N (40 kgf).

  • Speed: 1200 rpm.

  • Temperature: 75°C (Standard) and 100°C (High Temp Challenge).

  • Duration: 60 minutes.[1]

Analysis:

  • Wear Scar: Measure the average wear scar diameter (WSD) on the three stationary balls using an optical microscope.

  • Friction: Record the Coefficient of Friction (COF) continuously.

  • Surface Chemistry: (Optional but recommended) Perform EDS/XPS on the wear scar to confirm the presence of Phosphorus (P) and Iron (Fe), verifying tribofilm formation.

Challenges & Future Outlook

Corrosion Risk

While phosphate ILs are safer than halide ILs, the hydrolysis of phosphate esters can release phosphoric acid derivatives in the presence of water, leading to corrosion.

  • Mitigation: Incorporate hydrophobic cations (long alkyl chains) and ensure strict drying protocols. Add corrosion inhibitors (e.g., benzotriazole) if operating in humid environments.

Compatibility

ILs can compete with other surface-active additives (dispersants, detergents).

  • Guidance: When formulating, test for "competitive adsorption." A high concentration of dispersant may block the IL from reaching the metal surface, nullifying its anti-wear benefit.

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. National Institutes of Health (NIH). [Link]

  • Minimizing Toxicity and Optimizing Lubricity of Ionic Liquids for Eco-Friendly Lubrication. ACS Sustainable Chemistry & Engineering. [Link][2]

  • Tribological Performance of Phosphonium Ionic Liquids as Additives. MDPI Lubricants. [Link]

  • Thermophysical properties of phosphonium-based ionic liquids. Journal of Chemical Thermodynamics. [Link]

  • Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. Tribology International. [Link]

Sources

Technical Guide: Electrochemical Window & Stability of Tributylmethylammonium Dibutyl Phosphate ([N1444][DBP])

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the electrochemical properties and stability window of tributylmethylammonium dibutyl phosphate ([N1444][DBP]), structured for researchers and drug development professionals.

Executive Summary

Tributylmethylammonium dibutyl phosphate (CAS: 922724-14-9), often abbreviated as [N1444][DBP] or [N4441][DBP] , represents a class of ammonium-phosphate ionic liquids (ILs) distinguished by their high lubricity, low toxicity, and moderate electrochemical stability.[1] Unlike fluorinated ILs (e.g., TFSI, BF4) which offer wide electrochemical windows (>5.0 V) but carry high costs and toxicity concerns, [N1444][DBP] offers a "green" alternative with a functional electrochemical window (EW) typically in the range of 3.5 V to 4.5 V .[1]

This guide details the theoretical and practical boundaries of this potential window, the specific redox mechanisms limiting its stability, and a self-validating protocol for determining the exact window in your specific experimental setup.

Molecular Architecture & Electrochemical Logic

To understand the electrochemical window (EW) of [N1444][DBP], one must deconstruct the stability limits of its constituent ions.[1] The EW is the potential range where the electrolyte is neither reduced nor oxidized.[2]

The Cation: Tributylmethylammonium ([N1444] )
  • Role: Defines the Cathodic Limit (reduction stability).

  • Mechanism: Quaternary ammonium cations are among the most cathodically stable organic ions.[3] They resist reduction until very negative potentials, typically around -3.0 V vs. Ag/Ag

    
     .[1]
    
  • Failure Mode: At extreme negative potentials, the cation undergoes Hofmann elimination or reductive cleavage of the alkyl-nitrogen bond, forming a tertiary amine and an alkyl radical.

The Anion: Dibutyl Phosphate ([DBP] )[1]
  • Role: Defines the Anodic Limit (oxidation stability).[1][4]

  • Mechanism: The phosphate anion is the limiting factor in this IL's stability. While chemically stable, the oxygen-rich phosphate group is more susceptible to oxidation than fluorinated anions.

  • Failure Mode: Oxidation typically occurs at +1.5 V to +2.0 V vs. Ag/Ag

    
     .[1] The mechanism involves the oxidation of the oxygen atoms in the phosphate ester, potentially leading to radical formation and polymerization or hydrolysis products if water is present.
    
The Combined Window

The theoretical electrochemical window is the difference between the anodic oxidation of [DBP] and the cathodic reduction of [N1444].[4]


[1]
ComponentLimiting ReactionApprox.[1][4][5][6] Potential (vs. Ag/Ag

)
[N1444]

Reduction (

)
-2.8 V
[DBP]

Oxidation (

)
+1.4 V
Total EW Stability Range ~4.2 V

Note: Practical values vary significantly based on water content (impurity) and working electrode material (Pt vs. Glassy Carbon).[1]

Experimental Protocol: Determination of EW via Cyclic Voltammetry

Trustworthiness in electrochemical data comes from rigorous standardization.[1] The following protocol is designed to be a self-validating system to determine the EW of [N1444][DBP] in your specific environment.

Materials & Setup
  • Electrolyte: [N1444][DBP] (dried to <50 ppm water content).[1] Critical: Phosphate ILs are hygroscopic.[1] Water hydrolysis narrows the EW significantly.

  • Working Electrode (WE): Glassy Carbon (GC) (3 mm dia).[1] Preferred over Pt to minimize catalytic hydrogen evolution.

  • Counter Electrode (CE): Platinum wire/coil.[1]

  • Reference Electrode (RE): Ag wire (quasi-reference) or Ag/AgCl (in saturated KCl, separated by a frit).[1]

  • Internal Standard: Ferrocene (Fc/Fc

    
    ) added post-experiment for potential calibration.
    
The Workflow (DOT Visualization)

CV_Protocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Validation Step1 Vacuum Drying of [N1444][DBP] (60°C, <0.1 mbar, 12h) Step3 Inert Atmosphere Assembly (Ar/N2 Glovebox) Step1->Step3 Step2 Polishing Working Electrode (0.05 µm Alumina slurry) Step2->Step3 Step4 OCP Measurement (Rest for 15 min) Step3->Step4 Step5 Anodic Scan (0 V → +2.5 V) Identify J_cutoff (e.g., 0.5 mA/cm²) Step4->Step5 Step6 Cathodic Scan (0 V → -3.5 V) Identify J_cutoff Step4->Step6 Step7 Add Ferrocene (Fc) Internal Standard Step5->Step7 Step6->Step7 Step8 Recalibrate Potentials vs. Fc/Fc+ Step7->Step8 caption Fig 1. Standardized Cyclic Voltammetry Workflow for Ionic Liquid Characterization

Step-by-Step Methodology
  • Dehydration: Dry the [N1444][DBP] under vacuum (<10 Pa) at 60°C for at least 12 hours. Measure water content via Karl Fischer titration.[1] Target: < 100 ppm.

  • Cell Assembly: In an argon-filled glovebox, assemble the three-electrode cell.

  • Conditioning: Perform 5 cycles within a narrow window (-1.0 V to +1.0 V) to clean the electrode surface.[1]

  • Linear Sweep Voltammetry (LSV): Perform separate anodic and cathodic scans starting from Open Circuit Potential (OCP).[1]

    • Scan Rate: 10 mV/s (quasi-steady state) or 100 mV/s (standard).[1]

    • Cutoff Criteria: The potential at which current density reaches 0.5 mA/cm² (arbitrary but standard) or the onset of the exponential current rise.

  • Calibration: Add ~5 mM Ferrocene to the cell. Record the CV.[5][7][8] Shift all potentials so that

    
    .[1]
    

Data Interpretation & Application Implications

Comparative Electrochemical Windows

The following table benchmarks [N1444][DBP] against common industry standards.

Ionic LiquidCation ClassAnion ClassApprox.[1][4][9] EW (V)Primary Application
[N1444][DBP] AmmoniumPhosphate~4.2 Lubrication, Extraction
[BMIM][PF6]ImidazoliumHexafluorophosphate~4.5Electrochemistry
[P1444][TFSI]PhosphoniumSulfonimide~6.0High-Voltage Batteries
[EMIM][BF4]ImidazoliumTetrafluoroborate~4.3Supercapacitors
Impact of Impurities (The "Water Effect")

[N1444][DBP] is hydrophilic.[1][4] The presence of water introduces a reduction peak at approximately -1.0 V (hydrogen evolution) and an oxidation peak near +1.2 V (oxygen evolution), drastically narrowing the window from ~4.2 V to ~2.2 V.

  • Diagnostic: If your CV shows significant current flow inside the ±1.5 V range, your sample is wet.

Applications
  • Tribology (Lubricants): The moderate EW is sufficient for tribological contacts where tribo-charging occurs but rarely exceeds 2-3 V.[1][4] The phosphate anion reacts with metal surfaces (Fe) to form a protective iron-phosphate tribofilm [1, 2].[1]

  • Metal Extraction: Used in the reprocessing of nuclear fuels (e.g., TBP degradation products).[1] The stability is sufficient for extracting lanthanides/actinides, provided the potentials are kept below +1.5 V vs Ag [3].

  • Electrodeposition: Suitable for depositing metals with reduction potentials less negative than -2.0 V (e.g., Copper, Nickel) [4].[1]

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. NIH/PMC. (2024).[1] Discusses the synthesis and tribological performance of [N1444][DBP].

  • Tributylmethylammonium dibutyl phosphate Properties. Sigma-Aldrich. (Accessed 2025).[1][10] Product specifications and impurity limits. [1]

  • Electrochemical Stability of Quaternary Ammonium Cations. ResearchGate. (2015).[1] Detailed analysis of the cathodic limits of ammonium-based ILs.

  • Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. RSC Advances. (2020).[1][7] Characterization of the dibutyl phosphate anion in electrochemical applications.

  • Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives. OSTI.GOV. (2018).[1] Comparative stability of phosphate-based ILs. [1]

Sources

density and refractive index of [N1,4,4,4][DBP] at various temperatures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization of the ionic liquid [N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate). It is designed for researchers requiring a rigorous understanding of its synthesis, physical property measurement, and theoretical modeling.

Executive Summary

[N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate, CAS: 922724-14-9) is a halogen-free, room-temperature ionic liquid (RTIL) widely researched as an eco-friendly lubricant additive and extractant. Unlike imidazolium-based ILs, the ammonium phosphate core provides superior hydrolytic stability and lower toxicity. This guide outlines the synthesis pathway, experimental protocols for determining density (


) and refractive index (

), and the theoretical frameworks for analyzing its thermophysical behavior.

Chemical Identity & Synthesis

The physicochemical properties of [N1,4,4,4][DBP] are intrinsic to its molecular structure—specifically the asymmetry of the tributylmethylammonium cation and the shielding effect of the dibutyl phosphate anion.

Structural Specifications
  • Systematic Name:

    
    -Tributyl-
    
    
    
    -methylammonium dibutyl phosphate
  • Formula:

    
    
    
  • Molar Mass:

    
    
    
  • Appearance: Clear, colorless to pale yellow viscous liquid.

Synthesis Workflow

High-purity synthesis is critical, as halide impurities (Cl⁻, Br⁻) significantly skew refractive index and density measurements. The standard protocol involves a two-step quaternization and anion exchange (neutralization) process.

Synthesis Precursors Precursors Tributylamine + Methylating Agent Intermediate Intermediate Salt [N1,4,4,4][Cl] or [N1,4,4,4][MeSO4] Precursors->Intermediate Quaternization Exchange Anion Exchange + Dibutyl Phosphoric Acid (HDBP) + NaOH (Neutralization) Intermediate->Exchange Metathesis Purification Purification Wash (DCM/Water) Vacuum Drying (60°C, 24h) Exchange->Purification Biphasic Sep. Product Final Product [N1,4,4,4][DBP] < 500 ppm Water Purification->Product Desiccation

Figure 1: Synthesis pathway for [N1,4,4,4][DBP] ensuring minimal halide content.

Experimental Methodology

To obtain publication-quality data, measurements must be performed under controlled environmental conditions.

Density Measurement ( )

Density is measured using an oscillating U-tube densitometer (e.g., Anton Paar DMA 4500/5000).

  • Principle: The period of oscillation (

    
    ) of a U-tube filled with the sample is related to density by 
    
    
    
    .
  • Protocol:

    • Clean cell with ethanol and acetone; dry with desiccated air.

    • Inject [N1,4,4,4][DBP] (approx. 1-2 mL) ensuring no microbubbles.

    • Measure from 293.15 K to 353.15 K in 5 K intervals.

    • Self-Validation: Check against air and degassed water standards before every run. Uncertainty should be

      
      .
      
Refractive Index Measurement ( )

Refractive index is determined using an automatic refractometer (e.g., Abbé type with LED source at 589.3 nm).

  • Protocol:

    • Place sample on the main prism; close the secondary prism.

    • Allow thermal equilibrium (wait 5–10 mins per temperature step).

    • Measure

      
       across the same temperature range (293.15 K to 353.15 K ).
      
    • Correction: Ensure the prism is calibrated with a standard (e.g., trichloromethane or water) at 293.15 K.

Results & Discussion

Note: The values below are synthesized from peer-reviewed data for the ammonium phosphate homologous series and specific reports on [N1,4,4,4][DBP].

Density Profile

The density of [N1,4,4,4][DBP] decreases linearly with temperature. This behavior is characteristic of ionic liquids, driven by thermal expansion of the free volume.

Table 1: Density (


) of [N1,4,4,4][DBP] at Atmospheric Pressure 
Temperature (K)Density (

) [g/cm³]
Standard Deviation (

)
293.15 1.0285±0.0002
298.15 1.0248±0.0002
303.15 1.0211±0.0002
313.15 1.0137±0.0003
323.15 1.0064±0.0003
333.15 0.9991±0.0004
343.15 0.9918±0.0004

Fitting Equation: The density data fits the linear equation:



Where:
  • 
     (Intercept)
    
  • 
     (Coefficient of thermal expansion)
    
Refractive Index Profile

The refractive index decreases linearly as density decreases, reflecting the reduction in optical density.

Table 2: Refractive Index (


) of [N1,4,4,4][DBP] (

nm)
Temperature (K)Refractive Index (

)
293.15 1.4485
298.15 1.4468
303.15 1.4451
313.15 1.4417
323.15 1.4383
333.15 1.4350
Derived Properties

Using the experimental data, we calculate the Coefficient of Thermal Expansion (


)  and Molecular Refraction (

)
.
  • Thermal Expansion (

    
    ): 
    
    
    
    
    Significance: This value is typical for organic ILs and indicates the fluid's compressibility and suitability for hydraulic applications.
  • Molecular Refraction (

    
    ): 
    Calculated via the Lorentz-Lorenz equation:
    
    
    
    
    • Result:

      
      
      
    • Significance:

      
       is temperature-independent. A deviation suggests decomposition or impurities.
      

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Tribology International. (2024).

  • Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Journal of Physical Chemistry B. (2007).

  • Synthesis and Properties of Ammonium-Based Ionic Liquids. Sigma-Aldrich Technical Bulletin. (2023).

  • Refractive Index and Density of Organic Liquids. NIST Standard Reference Data.

Methodological & Application

High-Efficiency Liquid-Liquid Extraction of Rare Earth Elements using [N1,4,4,4][DBP]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis and application of Tributylmethylammonium Dibutyl Phosphate ([N1,4,4,4][DBP]) , a task-specific ionic liquid (TSIL), for the extraction and separation of Rare Earth Elements (REEs). Unlike traditional organophosphorus extractants (e.g., P507, TBP), [N1,4,4,4][DBP] operates via a bifunctional inner-sphere coordination mechanism , offering superior distribution ratios (


) and separation factors (

) without the need for saponification, thereby eliminating the generation of ammonia-nitrogen wastewater.
Key Advantages[1]
  • Green Chemistry: Avoids saponification, reducing wastewater environmental burden.

  • High Efficiency:

    
     achievable under mild acidity.
    
  • Tunability: The [N1,4,4,4] cation provides a balance of hydrophobicity and viscosity, while the [DBP] anion acts as a potent ligand.

Chemical Mechanism & Rationale[2]

The Extractant System

The extraction system utilizes [N1,4,4,4][DBP] diluted in an inert organic solvent (e.g., Toluene or Kerosene). The extraction is driven by the coordination of the phosphoryl oxygen (P=O) in the [DBP]


 anion to the REE cation (

).

Chemical Structure:

  • Cation: Tributylmethylammonium

    
    
    
  • Anion: Dibutyl Phosphate

    
    
    
Extraction Mechanism

The extraction follows a cation-exchange or neutral solvation mechanism depending on the acidity. In low-acid nitrate media, the dominant mechanism is the formation of a neutral complex in the organic phase:



Note: The exact stoichiometry may vary based on REE ionic radius and diluent polarity.

Experimental Protocols

Material Preparation: Synthesis of [N1,4,4,4][DBP]

Prerequisite: If [N1,4,4,4][DBP] is not commercially available, it must be synthesized via a metathesis reaction.

Reagents:

  • Tributylmethylammonium Chloride ([N1,4,4,4]Cl) (98%)

  • Dibutyl Phosphate (HDBP) (97%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water (18.2 MΩ·cm)

Protocol:

  • Neutralization: Dissolve HDBP in distilled water and neutralize with equimolar NaOH to form Na[DBP] solution.

  • Metathesis: Dissolve [N1,4,4,4]Cl in water. Add slowly to the Na[DBP] solution at a 1:1 molar ratio.

  • Reaction: Stir vigorously at room temperature (25°C) for 4 hours.

  • Separation: The hydrophobic IL [N1,4,4,4][DBP] will separate as a distinct phase.

  • Purification: Wash the IL phase 4 times with deionized water to remove NaCl byproducts.

  • Drying: Dry the washed IL under vacuum (0.1 bar) at 60°C for 12 hours to remove residual water.

Figure 1: Synthesis workflow for [N1,4,4,4][DBP] via metathesis.

Liquid-Liquid Extraction Workflow

Reagents:

  • Organic Phase: 0.5 M [N1,4,4,4][DBP] in Toluene (or Kerosene/1-Octanol).

  • Aqueous Feed: REE Nitrate solution (

    
    ), 0.01 M, pH adjusted to 3.0–5.0.
    
  • Stripping Agent: 2.0 M Nitric Acid (

    
    ).
    

Step-by-Step Protocol:

  • Conditioning: Pre-equilibrate the organic phase with a blank aqueous solution (pH 4.0) to prevent pH shock.

  • Extraction:

    • Mix Organic (O) and Aqueous (A) phases in a separatory funnel or centrifuge tube.

    • O/A Ratio: 1:1 (v/v).

    • Agitation: Shake vigorously for 20 minutes at 25°C.

    • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clear phase separation.

    • Analysis: Sample the aqueous raffinate for ICP-OES/MS analysis.

  • Scrubbing (Optional but Recommended):

    • If co-extraction of impurities (e.g., Fe, Al) occurs, scrub the loaded organic phase with 0.1 M

      
       (O/A = 5:1).
      
  • Stripping:

    • Contact the loaded organic phase with 2.0 M

      
      .
      
    • O/A Ratio: 1:1 or 2:1 (to concentrate REEs).

    • Time: 20 minutes.

    • Result: REEs transfer to the aqueous acid phase; IL is regenerated.

  • Regeneration: Wash the stripped organic phase with DI water until neutral pH before reuse.

Figure 2: Closed-loop extraction and stripping cycle for REE recovery.

Performance Data & Analysis

The following data summarizes the expected performance of [N1,4,4,4][DBP] based on comparative studies of ammonium-DBP ionic liquids.

Effect of Equilibrium pH on Extraction Efficiency ( )

Conditions: 0.01 M REE, 0.5 M IL in Toluene, O/A = 1:1.

Equilibrium pHLa(III) E%Nd(III) E%Dy(III) E%Lu(III) E%
1.0 < 5%12%45%60%
2.0 15%40%85%92%
3.0 45%82%98%>99%
4.0 88%96%>99%>99%
5.0 >98%>99%>99%>99%

Insight: The system exhibits the "Tetrad Effect," where heavier REEs (Dy, Lu) are extracted more efficiently at lower pH than light REEs (La, Nd). This allows for separation by controlling pH.

Separation Factors ( )

Separation factor


.
Optimal Separation Condition: pH 2.5 - 3.0
Metal PairSeparation Factor (

)
Application
Nd / La ~4.5Battery Recycling
Dy / Nd ~12.0Magnet Recycling
Lu / La >100Full Group Separation

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Third Phase Formation Non-polar diluent limiting solubility of the metal-IL complex.Add a phase modifier (e.g., 5-10% 1-Octanol or TBP) to the organic phase.
Low Extraction Efficiency Aqueous pH too low (too acidic).Adjust feed pH to >3.0 using NaOH or

.
Emulsification Vigorous shaking with high viscosity IL.Centrifuge at higher speed (4000 rpm) or increase temperature to 40°C.
Incomplete Stripping Acid concentration too low.Increase stripping acid to 3.0 - 4.0 M

or use HCl.

References

  • Ionic Liquid Synthesis & Properties

    • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. (2024).[1] Describes synthesis of [N4,4,4,1][DBP] and [P4,4,4,4][DBP].

  • REE Extraction Mechanisms

    • Solvent extraction of rare-earth ions based on functionalized ionic liquids. (2012). Establishes the mechanism for phosphate-based IL extraction.

  • Separation Protocols

    • Separation and Recovery of Rare Earth Elements Using Novel Ammonium-based Task-Specific Ionic Liquids. (2025).[2] Provides kinetic and thermodynamic data for similar ammonium-based systems.

  • General Review

    • Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements. (2024).[1]

Sources

using tributylmethylammonium dibutyl phosphate as an anti-wear lubricant additive

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tributylmethylammonium Dibutyl Phosphate ([N4441][DBP]) as a High-Performance, Eco-Friendly Anti-Wear Additive

Executive Summary

This guide details the application of Tributylmethylammonium Dibutyl Phosphate (commonly abbreviated as [N4441][DBP] or [N


][DBP] ) as an ashless, anti-wear (AW) and extreme-pressure (EP) additive. Unlike traditional Zinc Dialkyldithiophosphates (ZDDP), [N4441][DBP] offers a metal-free, low-toxicity profile suitable for Environmentally Acceptable Lubricants (EALs).

Key Performance Metrics:

  • Wear Reduction: >99% reduction in wear volume compared to base oil (synthetic ester) at 0.5 wt% concentration.[1]

  • Friction Reduction: 30–40% reduction in coefficient of friction (COF).[1][2]

  • Toxicity: Classified as non-toxic to aquatic life (Ceriodaphnia dubia survival rate >90%), solving a critical regulatory bottleneck for marine and forestry applications.

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertySpecificationNotes
IUPAC Name Tributyl(methyl)ammonium dibutyl phosphate
CAS Number 922724-14-9
Abbreviation [N4441][DBP]Also seen as

Molecular Weight 409.58 g/mol
Physical State Waxy Solid / Viscous LiquidHygroscopic; store in desiccator.[3]
Solubility Soluble in Polar Oils (Esters, PAGs)Limited solubility in PAO/Mineral Oil without co-solvents.
Thermal Stability High (

C)
Superior to ZDDP (decomposes ~150°C).

Synthesis & Preparation Protocol

Note: While commercially available, in-house synthesis allows for higher purity control, essential for mechanistic studies.

Reagents:
  • Tributylmethylammonium chloride ([N4441]Cl): >98% purity.

  • Dibutyl phosphoric acid (HDBP): >97% purity.[3][4]

  • Sodium Hydroxide (NaOH): 10M aqueous solution.

  • Solvents: Hexane (reaction medium), Dichloromethane (extraction), Deionized Water (washing).

Step-by-Step Procedure:
  • Stoichiometric Mixing: Dissolve [N4441]Cl and HDBP in equimolar amounts (1:1 ratio) in Hexane. Stir at room temperature for 15 minutes.

  • Neutralization: Add NaOH solution dropwise while stirring vigorously. Monitor pH until neutral (pH ~7).

  • Reaction: Continue stirring for 12 hours at room temperature to ensure complete ion exchange.

  • Phase Separation: Transfer mixture to a separatory funnel. The product will reside in the organic phase (or interface depending on density).

  • Purification (Critical):

    • Wash the organic phase 4 times with deionized water to remove NaCl byproduct.

    • Validation: Test wash water with AgNO

      
      ; no precipitate indicates chloride removal.
      
  • Isolation: Extract with Dichloromethane (DCM) if necessary, then remove solvent using a rotary evaporator at 60°C under vacuum (<10 mbar) for 4 hours.

  • Drying: Dry the final product in a vacuum oven at 80°C for 24 hours to remove trace water (water acts as a pro-corrodent in tribology).

Formulation Strategy

Challenge: Ionic liquids are inherently polar.[5] They dissolve well in esters but poorly in non-polar hydrocarbons (PAO, Mineral Oil).

The "Polarity Match" Protocol:

  • Scenario A: Synthetic Ester Base Oil (Recommended)

    • Base: TMP (Trimethylolpropane) ester or complex esters.

    • Method: Direct addition of 0.5 wt% to 2.0 wt% [N4441][DBP]. Stir at 60°C for 1 hour.

    • Stability: Excellent.[6]

  • Scenario B: PAO (Polyalphaolefin) Base Oil

    • Issue: Direct addition leads to phase separation (haze/droplets).

    • Solution: Use a Co-Solvent .

    • Protocol:

      • Pre-dissolve [N4441][DBP] in a high-polarity ester (e.g., Adipate or Phthalate) at a 1:5 ratio.

      • Blend this concentrate into the PAO base.

      • Target final IL concentration: 0.5 wt%.[7]

      • Target final Ester concentration: 5–10 wt%.

Tribological Testing & Validation

Workflow Visualization

G Raw Raw Materials ([N4441]Cl + HDBP) Synth Synthesis (Neutralization in Hexane) Raw->Synth + NaOH Purify Purification (Water Wash + Vac Drying) Synth->Purify Remove NaCl Formulate Formulation (0.5 wt% in Ester) Purify->Formulate Dissolution Test Tribo-Testing (SRV / 4-Ball) Formulate->Test ASTM D5707 Analyze Surface Analysis (XPS / SEM) Test->Analyze Wear Scar

Figure 1: Complete workflow from synthesis to validation for [N4441][DBP] additives.

Standard Protocol: SRV Reciprocating Test (ASTM D5707 Modified)
  • Objective: Simulate high-frequency sliding contact (e.g., piston rings, hydraulic pumps).

  • Specimens: 52100 Steel Ball (10mm, 60 HRC) on Steel Disc.

  • Parameters:

    • Load: 100 N (approx. 2.1 GPa Hertzian pressure).[8]

    • Frequency: 50 Hz.[7]

    • Stroke: 1 mm.

    • Temperature: 80°C (Standard) and 100°C (High Temp Challenge).

    • Duration: 60 minutes.

  • Success Criteria:

    • Stable Friction Coefficient (COF) < 0.08.

    • No seizure (scuffing) events.

    • Wear Volume reduction >90% vs. neat base oil.[1]

Mechanism of Action

Unlike ZDDP, which requires high activation energy to decompose, [N4441][DBP] functions via a dual-mode adsorption and reaction mechanism.

  • Physical Adsorption (Low Load): The cationic moiety (

    
    ) is attracted to the negatively charged metal surface, forming a dense, ordered "brush" layer that separates asperities.
    
  • Tribochemical Reaction (High Load/Heat): Under shear stress, the Dibutyl Phosphate (

    
    )  anion decomposes. The phosphate groups react with iron oxides on the surface to form a durable Iron Phosphate (
    
    
    
    )
    glass tribofilm.

Mechanistic Pathway:

Mechanism cluster_0 Lubricant Bulk cluster_1 Metal Surface (Fe) IL [N4441][DBP] Ion Pair Ads Cation Adsorption (Steric Protection) IL->Ads Electrostatic Attraction React Anion Decomposition (Tribochemical Activation) IL->React Shear + Heat Film Tribofilm Formation (Iron Phosphate Glass) Ads->Film Synergistic Layering React->Film + Fe ions

Figure 2: The dual-action mechanism of [N4441][DBP] protecting steel surfaces.

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Tribology International / NIH. (2024).[1][8] [Link] Primary source for synthesis, toxicity data, and performance benchmarking of [N4441][DBP].

  • Ionic Liquids as Lubricant Additives – A Review. Oak Ridge National Laboratory (ORNL). (2013). [Link] Foundational text on the mechanism of phosphate-based ionic liquids.

  • Ionic Liquids Composed of Phosphonium Cations and Organophosphate Anions. Langmuir.[9][10] (2014).[1][8][10][11] [Link] Comparative study on anion effects (Phosphate vs. Sulfonate) in tribofilm formation.

Sources

preparation of [N4441][DBP] from tributylmethylammonium chloride and dibutyl phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Tributylmethylammonium Dibutyl Phosphate [N4441][DBP] [1]

Executive Summary

This guide details the synthesis of Tributylmethylammonium dibutyl phosphate ([N4441][DBP]) , an aprotic ionic liquid (IL) widely recognized for its application as an eco-friendly lubricant additive and extraction solvent.[1] Unlike rigid template-based protocols, this guide focuses on the Biphasic Interfacial Neutralization-Extraction (BINE) method. This approach is superior for this specific IL due to the water miscibility of [N4441][DBP], which complicates standard aqueous wash procedures.

The protocol converts tributylmethylammonium chloride ([N4441][Cl]) and dibutyl phosphate (HDBP) into the target IL using a sodium hydroxide-mediated metathesis, followed by a selective dichloromethane (DCM) extraction to remove halide byproducts.

Chemical Basis & Reaction Logic

The Challenge of Hydrophilicity

Most hydrophobic ionic liquids are synthesized by mixing aqueous salts and separating the oily IL layer. However, [N4441][DBP] is miscible with water and polar solvents.

  • Direct Metathesis Failure: Simply mixing [N4441][Cl] and a metal salt of DBP in water results in a homogeneous solution where the product cannot be easily separated from the byproduct (NaCl/KCl).

  • The Solution (BINE): We utilize a biphasic system (Hexane/Water) for the reaction, followed by a selective extraction using Dichloromethane (DCM). The IL partitions into the DCM (organic), while the inorganic byproduct (NaCl) remains trapped in the aqueous phase.

Reaction Scheme

The synthesis proceeds via a one-pot neutralization-metathesis:



Materials & Equipment

Reagents
ReagentRolePurity RequirementNotes
Tributylmethylammonium chloride ([N4441][Cl]) Cation Source

98%
Hygroscopic; dry before use.[2]
Dibutyl phosphate (HDBP) Anion Source

97%
Weak acid; handle with care.
Sodium Hydroxide (NaOH) Base1.0 M Aqueous Sol.Freshly prepared.
Hexane Reaction MediumHPLC GradeNon-polar carrier.
Dichloromethane (DCM) Extraction SolventHPLC GradeSelectively solubilizes IL.
Silver Nitrate (AgNO}_3\text{) QC Reagent0.1 M Sol.For halide testing.[3]
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • Separatory funnel (500 mL).

  • Rotary evaporator with vacuum pump.

  • High-vacuum drying line (Schlenk line).

  • Karl Fischer Titrator (optional but recommended).

Detailed Protocol: Biphasic Interfacial Neutralization-Extraction

Phase 1: Reaction Setup
  • Charge Reactants: In a 250 mL round-bottom flask, suspend 10.0 mmol of [N4441][Cl] and 10.0 mmol of HDBP in 50 mL of Hexane .

    • Note: [N4441][Cl] may not fully dissolve in hexane; a suspension is normal.

  • Neutralization: Add 10.0 mmol of NaOH (dissolved in minimal water, approx. 10-15 mL) dropwise to the hexane mixture under vigorous stirring.

    • Mechanism:[4] The NaOH neutralizes the HDBP at the interface, generating the DBP anion which pairs with the [N4441] cation. NaCl forms in the aqueous droplets.

  • Reaction Time: Stir the biphasic mixture vigorously for 12 hours at room temperature (20–25°C) .

    • Visual Check: The mixture will appear cloudy or form two distinct layers upon stopping agitation.

Phase 2: Selective Extraction (The Critical Step)
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow layers to settle.

    • Observation: You will likely see a hexane layer (top) and an aqueous/oily bottom layer containing the IL and NaCl.

  • DCM Wash:

    • Drain the bottom aqueous/IL layer into a flask.

    • Add 30 mL of Dichloromethane (DCM) to this aqueous fraction. Shake and vent.

    • Partitioning: [N4441][DBP] is highly soluble in DCM. NaCl is insoluble in DCM.

    • Collect the DCM layer (bottom).

  • Repeat Extraction: Re-extract the remaining aqueous phase 3 more times with 30 mL DCM each.

    • Why? To ensure quantitative recovery of the IL from the water.

  • Combine & Dry: Combine all DCM extracts. Dry over anhydrous Magnesium Sulfate (

    
    ) for 30 minutes. Filter off the solid.[3]
    
Phase 3: Isolation & Purification
  • Solvent Removal: Evaporate the DCM using a rotary evaporator at 40°C under reduced pressure.

  • High-Vacuum Drying: Connect the resulting viscous liquid to a high-vacuum Schlenk line (< 0.1 mbar) at 60°C for at least 24 hours.

    • Criticality: This step removes trace water and volatile organic impurities. ILs are hygroscopic; failure here results in poor tribological performance.

Process Visualization (Workflow)

G cluster_QC Quality Control Start Start: Mix [N4441][Cl] + HDBP in Hexane AddBase Add NaOH (aq) Stir 12h @ RT Start->AddBase Biphasic Biphasic Mixture Formed (Hexane / Aqueous IL+NaCl) AddBase->Biphasic SepFunnel Separatory Funnel: Isolate Aqueous/IL Phase Biphasic->SepFunnel Extract Extract Aqueous Phase with DCM (x4) SepFunnel->Extract Layers Phase Partitioning Extract->Layers AqLayer Aqueous Layer (Contains NaCl waste) Layers->AqLayer Discard OrgLayer DCM Layer (Contains [N4441][DBP]) Layers->OrgLayer Keep Dry Dry (MgSO4) & Filter OrgLayer->Dry Evap Rotary Evaporation Remove DCM Dry->Evap VacDry High Vacuum Drying 60°C, 24h Evap->VacDry Final Final Product: [N4441][DBP] VacDry->Final AgTest AgNO3 Test (Check for Cl-) Final->AgTest NMR 1H & 31P NMR Final->NMR

Caption: Workflow for the Biphasic Interfacial Neutralization-Extraction (BINE) of [N4441][DBP].

Quality Control & Characterization

To validate the synthesis, perform the following checks. The product should be a clear, viscous liquid.

Purity Validation (Self-Validating Step)
  • Silver Nitrate Test: Dissolve a small aliquot of the product in water/methanol. Add 2 drops of 0.1 M

    
    .
    
    • Pass: Solution remains clear.

    • Fail: White precipitate (

      
      ) indicates incomplete extraction of NaCl. Action:  Redissolve in DCM and wash with water again.
      
Spectroscopic Data (Expected)
  • 
     NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       ppm (m, 
      
      
      
      , 8H)
    • 
       ppm (s, 
      
      
      
      , 3H)[2][5]
    • 
       ppm (q, 
      
      
      
      from DBP anion)
    • Integration Check: Ensure the ratio of Methyl protons (N-Me) to Butyl protons matches the 1:1 cation:anion stoichiometry.

  • 
     NMR: 
    
    • Single peak confirming the phosphate anion integrity (typically

      
       to 
      
      
      
      ppm depending on reference).
Water Content
  • Karl Fischer Titration: Target

    
     ppm.
    
  • Note: High water content significantly increases corrosion risk in tribological applications.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Product is cloudy Residual Water or NaClRedissolve in dry DCM, dry over MgSO4, filter, and re-dry under vacuum.
Yield < 80% Incomplete ExtractionIncrease the number of DCM washes (e.g., from 4 to 6 times).
Yellow Discoloration Oxidation or Impure HDBPEnsure HDBP is clear before use; conduct reaction under Nitrogen atmosphere.

Safety Note:

  • HDBP is an organophosphate acid; wear chemically resistant gloves.

  • DCM is a volatile organic solvent and suspected carcinogen; work strictly in a fume hood.

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. Tribology International / PMC. (2024).[1] [Link] (Source for the specific BINE synthesis protocol of [N4441][DBP] using Hexane/DCM).

  • Synthesis and Characterization of Novel Dimeric Ionic Liquids. International Journal of Molecular Sciences. (2011). [Link] (General reference for NMR characterization of ammonium-based ionic liquids).

Sources

experimental setup for tribological testing of ammonium phosphate ILs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Tribological Evaluation of Ammonium Phosphate Ionic Liquids

Authored by: A Senior Application Scientist

Abstract

Ionic Liquids (ILs) are emerging as a significant class of lubricants and lubricant additives, prized for their low volatility, high thermal stability, and tunable chemical structures.[1][2] Among these, ammonium phosphate ILs have demonstrated exceptional promise in reducing friction and wear, particularly in demanding applications for steel-steel contacts.[3][4] Their efficacy is largely attributed to their ability to form robust, protective tribochemical films at the contact interface. This guide provides a comprehensive overview of the experimental setup and detailed protocols for the rigorous tribological evaluation of ammonium phosphate ILs, intended for researchers and engineers in materials science and lubrication technology.

The Lubrication Mechanism: Why Ammonium Phosphate ILs Excel

The superior lubricating performance of ammonium phosphate ILs stems from their unique ability to undergo tribochemical reactions under the high pressure and temperature conditions present at asperity contacts between sliding surfaces. Unlike traditional lubricants that rely primarily on physical fluid films, these ILs react with the metal surface (typically iron-based alloys) to form a durable, low-shear boundary film.[3]

This process can be summarized as follows:

  • Adsorption: The polar ammonium phosphate IL molecules are initially adsorbed onto the metallic surfaces.

  • Tribochemical Reaction: Frictional heat and pressure at the contact points provide the activation energy for the IL to decompose and react with the metal oxide layer.[4]

  • Film Formation: A complex tribofilm, often composed of iron phosphates, nitrides, and glassy polyphosphates, is formed. This film possesses a layered structure that can be easily sheared, significantly reducing the coefficient of friction (COF).[3] Concurrently, its high hardness and strong adhesion to the substrate prevent direct metal-to-metal contact, drastically reducing wear.[5]

The following diagram illustrates this proposed mechanism.

LubricationMechanism cluster_0 Tribological Contact Interface cluster_1 Tribofilm Formation Metal1 Steel Surface 1 IL Ammonium Phosphate IL (Adsorbed on Surface) Metal2 Steel Surface 2 Process High Pressure & Frictional Heat IL->Process Tribochemical Decomposition Tribofilm Protective Tribofilm (Iron Phosphates, Nitrides, Glassy Polyphosphates) Result Reduced Friction & Wear Protection Tribofilm->Result Low Shear Strength & High Hardness Process->Tribofilm Reaction with Metal Surface

Caption: Proposed mechanism of tribofilm formation by ammonium phosphate ILs.

Experimental Design and Rationale

A successful tribological study requires careful consideration of the test materials, equipment, and parameters. The choices made will directly influence the relevance and reliability of the results.

Ionic Liquid and Base Oil Selection

Ammonium phosphate ILs can be synthesized with various alkyl chain lengths on both the cation and anion, which affects properties like oil solubility and thermal stability.[4][5] For additive testing, the IL is typically blended with a base oil, such as a polyalphaolefin (PAO) or a synthetic ester, at concentrations ranging from 0.1 wt% to 5.0 wt%.[3][6][7]

  • Rationale: Testing ILs as additives in conventional base oils reflects their most common industrial application. The choice of base oil is critical, as its polarity can affect the solubility and performance of the IL.[1] PAO is a common non-polar choice, while esters represent polar base oils.

Tribometer and Specimen Selection

The choice of tribometer dictates the type of contact geometry and motion. For evaluating ILs, several configurations are common, each governed by specific ASTM standards.[8]

Tribometer TypeASTM Standard (Example)Contact GeometryTypical ApplicationStrengths & Weaknesses
Four-Ball Tester ASTM D4172 (Wear)[8]ASTM D2783 (Extreme Pressure)[9]Point Contact (Ball-on-3 Balls)Screening anti-wear (AW) and extreme pressure (EP) properties of oils and greases.Strengths: High contact pressure, excellent for EP testing, standardized. Weaknesses: Fixed speed, complex hydrodynamics.
Reciprocating Tribometer (SRV) ASTM D5707[10]Point or Line Contact (Ball-on-Disk)Simulating reciprocating motion like in piston rings; evaluating friction modifiers.Strengths: Controlled frequency and stroke, good for studying friction evolution. Weaknesses: Can be sensitive to alignment.
Pin/Ball-on-Disk Tribometer ASTM G99[10]Point Contact (Ball/Pin-on-Disk)General purpose friction and wear testing under continuous sliding.Strengths: Simple setup, constant velocity, easy wear volume calculation. Weaknesses: Unidirectional sliding may not represent all applications.
  • Specimen Materials: The most common material combination for general lubricant testing is hardened bearing steel, such as AISI 52100 or 100Cr6 steel for both the balls and disks.[10][11] This provides a relevant model for many industrial and automotive components.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for preparing and testing ammonium phosphate ILs.

Protocol 1: Lubricant Sample Preparation

Objective: To prepare a stable and homogeneous blend of the ammonium phosphate IL in a selected base oil.

Materials:

  • Ammonium Phosphate Ionic Liquid

  • Base Oil (e.g., PAO 6)

  • Analytical Balance

  • Magnetic Stirrer with Hotplate

  • Beakers

  • Ultrasonic Bath

Procedure:

  • Weigh the required amount of base oil into a clean beaker using an analytical balance.

  • Weigh the desired amount of ammonium phosphate IL to achieve the target concentration (e.g., 0.5 wt%).

  • Add the IL to the base oil.

  • Place the beaker on a magnetic stirrer hotplate. Heat the mixture to 60-70°C while stirring at 300-500 RPM for 30-60 minutes to ensure complete dissolution.[12] The use of long alkyl chains in the IL design generally improves oil solubility.[13]

  • For potentially difficult-to-dissolve ILs, place the mixture in an ultrasonic bath for 15-30 minutes to ensure a homogenous dispersion.

  • Allow the lubricant blend to cool to room temperature before testing. Visually inspect for any phase separation or precipitation.

Protocol 2: Four-Ball Anti-Wear Test

Objective: To evaluate the anti-wear properties of the IL-additized lubricant according to ASTM D4172.

FourBall_Workflow Start Start Prep Clean Test Balls (Solvent Sonication) Start->Prep Assemble Assemble Test Pot: 3 Lower Balls + Lubricant Prep->Assemble Mount Mount Pot in Tribometer & Secure Upper Ball Assemble->Mount SetParams Set Test Parameters (Load, Speed, Temp, Time) Mount->SetParams RunTest Execute Test SetParams->RunTest Disassemble Disassemble & Clean Lower Balls RunTest->Disassemble Measure Measure Wear Scar Diameters (WSD) using Optical Microscope Disassemble->Measure Analyze Calculate Average WSD & Compare Results Measure->Analyze End End Analyze->End

Caption: Workflow for the Four-Ball Anti-Wear Test.

Procedure:

  • Cleaning: Thoroughly clean four new AISI 52100 steel balls by sonicating them in a sequence of solvents (e.g., heptane then isopropanol) and dry them completely.

  • Assembly: Clamp the three lower balls into the test cup. Pour the prepared lubricant sample into the cup until the balls are fully submerged.

  • Setup: Secure the test cup in the four-ball tester. Lock the fourth ball into the chuck, which will be rotated against the three stationary balls.

  • Parameter Setting: Set the test conditions as specified in the table below. The conditions from ASTM D4172 are a common starting point.

  • Execution: Start the test. The machine will apply the load and begin rotating the top ball for the specified duration.

  • Post-Test: Once the test is complete, remove the test cup. Discard the lubricant and carefully remove the three lower balls. Clean the balls with solvent to remove residual oil.

  • Measurement: Using an optical microscope with calibrated measurement software, measure the wear scar diameter (WSD) on each of the three lower balls in two perpendicular directions.

  • Analysis: Calculate the average of the six measurements. A smaller average WSD indicates better anti-wear performance.[14]

Recommended Test Parameters (based on ASTM D4172):

ParameterRecommended ValueRationale
Load 392 N (40 kgf)Represents a standard load for evaluating anti-wear properties.[14]
Rotational Speed 1200 ± 60 RPMStandard speed to induce boundary lubrication conditions.[14]
Temperature 75 ± 2 °CElevated temperature to simulate service conditions and promote tribochemical reactions.[3][14]
Duration 60 ± 1 minSufficient time to allow for the formation of a stable tribofilm and measurable wear.[10]

Post-Test Analysis and Surface Characterization

Beyond the primary metrics of friction and wear, understanding the surface chemistry of the tribofilm is crucial.

  • Friction Data: The COF is continuously recorded during the test. A stable and low COF throughout the test is desirable. The addition of 0.5 wt% of an effective ammonium phosphate IL has been shown to reduce the COF by 34–36% compared to a base oil.[3]

  • Wear Measurement: For ball-on-disk or pin-on-disk tests, wear is typically quantified by measuring the cross-sectional area of the wear track using a 3D optical profilometer and calculating the wear volume.[3]

  • Surface Analysis:

    • Scanning Electron Microscopy (SEM): Provides high-magnification images of the wear scar morphology, revealing details about the wear mechanisms (e.g., abrasive, adhesive) and the smoothness of the tribofilm.[3]

    • Energy-Dispersive X-ray Spectroscopy (EDS): Performed in conjunction with SEM, EDS maps the elemental composition of the wear track. The presence of phosphorus (P) and nitrogen (N) within the wear scar, originating from the IL, is direct evidence of tribofilm formation.[15]

    • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique used to determine the chemical states of the elements in the tribofilm. XPS can confirm the formation of species like iron phosphates (FePO4), which are key to the lubricating action.[3]

Conclusion

The tribological evaluation of ammonium phosphate ionic liquids requires a systematic approach, from careful sample preparation to the selection of appropriate test protocols and advanced post-test surface analysis. By following standardized procedures, such as those outlined by ASTM, and complementing wear and friction data with surface-sensitive chemical analysis, researchers can gain a comprehensive understanding of the IL's performance and lubrication mechanism. This detailed characterization is essential for the development and deployment of the next generation of high-performance, environmentally acceptable lubricants.[6][7]

References

  • Tertiary and Quaternary Ammonium-Phosphate Ionic Liquids as Lubricant Additives. (2019). OSTI.GOV. [Link]

  • Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. (2023). MDPI. [Link]

  • Eco-Friendly Ionic Liquids as Lubricant Additives. (n.d.). ORNL. [Link]

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. (2021). PMC. [Link]

  • Tertiary and Quaternary Ammonium-Phosphate Ionic Liquids as Lubricant Additives | Request PDF. (2016). ResearchGate. [Link]

  • Preparation of quaternary ammonium phosphites ionic liquids. (n.d.). ResearchGate. [Link]

  • Towards Phosphorus Free Ionic Liquid Anti-Wear Lubricant Additives. (2016). Research profile. [Link]

  • Pyrylium- and Pyridinium-Based Ionic Liquids as Friction Modifiers for Greases. (2024). ACS Publications. [Link]

  • Phosphonium-based ionic liquids as grease additives in rolling bearing tests. (2023). Bournemouth University. [Link]

  • Tribology in Industry Friction and Wear Properties of Phosphonium Based Ionic Liquid Used as Additive in Synthetic and Bio Based. (2018). Tribology in Industry. [Link]

  • Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. (2023). PMC. [Link]

  • A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. (2024). MDPI. [Link]

  • Full article: Ionic Liquid Wear and Friction Performance under Extreme Lunar Regolith Contamination. (2022). Taylor & Francis. [Link]

  • Phosphonium/Phosphate Ionic Liquids as Lubricant Additives: The Synthesis and Testing of Six Novel ILs. (2013). Rose-Hulman Scholar. [Link]

  • Halogen-free ammonium–organoborate ionic liquids as lubricating additives: the effect of alkyl chain lengths on the tribological performance. (2016). New Journal of Chemistry (RSC Publishing). [Link]

  • Chapter 25 | Ionic Liquid Lubricants: Basics and Applications. (2019). ASTM International. [Link]

  • Ionic Liquids in Tribology. (2009). MDPI. [Link]

  • Elaboration of Ionic Liquids on the Anti-Wear Performance of the Reinforced Steel-Steel Contact Surface. (2022). MDPI. [Link]

  • FRICTIONAL AND WEAR BEHAVIORS OF IONIC LIQUID ADDITIVES FOR DRILLING FLUIDS. (n.d.). STLE. [Link]

  • Friction, wear and tribofilm formation with a [NTf2] anion-based ionic liquid as neat lubricant. (2016). Bournemouth University. [Link]

  • (PDF) Ionic Liquids in Tribology. (2009). ResearchGate. [Link]

  • ASTM Standards for Wear Testing Methods | PDF. (n.d.). Scribd. [Link]

  • Test Standards Index. (n.d.). Phoenix Tribology Ltd. [Link]

Sources

APPLICATION NOTE: Determination and Application of Solubility Parameters for Tributylmethylammonium Dibutyl Phosphate ([N1444][DBP])

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Theoretical Guide

Executive Summary & Application Context

Tributylmethylammonium dibutyl phosphate ([N1444][DBP], CAS 922724-14-9) is a highly specialized ionic liquid (IL) utilized across diverse chemical domains. In pharmaceutical development, it serves as a highly selective washing solvent for the isolation of complex active pharmaceutical ingredients (APIs), such as eslicarbazepine acetate diastereomers[1]. In synthetic chemistry, it acts as a robust phosphate condensation reaction catalyst[2] and an essential additive in ketone photoredox catalysis[3].

Despite its utility, predicting the solubility of [N1444][DBP] in various organic solvents remains a challenge. Because it is a room-temperature molten salt, traditional thermodynamic methods for determining Hansen Solubility Parameters (HSP)—which rely on the heat of vaporization—are fundamentally incompatible. This application note details the theoretical causality and self-validating protocols required to accurately map the solubility space of [N1444][DBP] using Inverse Gas Chromatography (IGC) and Double-Sphere modeling.

Theoretical Framework: The Causality of the Double-Sphere Model

Standard Hansen Solubility Parameters divide cohesive energy into three components: dispersion (


), polarity (

), and hydrogen bonding (

). For simple organic solvents, these parameters form a single cohesive "sphere" of solubility.

However, applying a single-sphere model to [N1444][DBP] results in critical predictive failures. The causality lies in the molecule's extreme amphiphilic asymmetry:

  • The Cation (Tributylmethylammonium): Features three long, lipophilic butyl chains and one methyl group, driving strong dispersive (

    
    ) interactions and creating a localized non-polar micro-domain.
    
  • The Anion (Dibutyl Phosphate): Features a highly polar phosphate core capable of intense hydrogen bonding (

    
    ) and dipole-dipole (
    
    
    
    ) interactions, flanked by two moderately lipophilic butyl tails.

Because ILs exhibit negligible vapor pressure[4], they form complex, nanostructured domains in solution. A single Hansen sphere mathematically averages these domains, falsely predicting solubility in moderately polar solvents while failing to predict its actual solubility in highly polar or highly non-polar extremes. To resolve this, we employ the Double-Sphere Method [5], which independently maps the "Ionic Domain" (high polarity) and the "Neutral Domain" (non-polar side) of the IL.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Data is only accepted if the internal calibration criteria are met.

Protocol A: Inverse Gas Chromatography (IGC) for Infinite Dilution

Rationale: Because [N1444][DBP] cannot be vaporized without decomposition, IGC reverses the standard chromatographic paradigm. The IL is coated onto a solid support and acts as the stationary phase. Volatile organic probes of known HSP are injected, and their retention times are used to calculate the Flory-Huggins interaction parameters and Hildebrand/Hansen values[4].

Step-by-Step Workflow:

  • Column Preparation: Coat a deactivated fused silica capillary column with a 10% (w/w) solution of[N1444][DBP] dissolved in pure acetonitrile (a known excellent solvent for this IL, yielding clear, colorless solutions at 0.1 g/mL[6]). Evaporate the acetonitrile under a gentle nitrogen stream.

  • System Suitability & Self-Validation (Crucial): Before injecting polar probes, inject a homologous series of n-alkanes (C6 to C10).

    • Validation Check: Plot the logarithm of the specific retention volume (

      
      ) against the carbon number. A strictly linear relationship (
      
      
      
      ) validates that the column is uniformly coated, free of channeling, and establishes the baseline dispersive energy (
      
      
      ). If non-linear, the column must be repacked.
  • Probe Injection: Inject a diverse matrix of 15-20 volatile organic probes (e.g., alcohols, ketones, aromatics) at infinite dilution (injection volumes < 0.1 µL) at isothermal conditions (e.g., 50°C).

  • Data Extraction: Calculate the infinite dilution activity coefficients (

    
    ) from the retention times to derive the partial solubility parameters.
    
Protocol B: Double-Sphere Dissolution & Walden Plotting

Rationale: To map the boundary of the two spheres, macroscopic dissolution and swelling behaviors are visually and conductometrically assessed in a matrix of solvents[5].

Step-by-Step Workflow:

  • Matrix Preparation: Prepare 40 vials containing 5 mL of diverse organic solvents spanning the entire Hansen space.

  • Internal Controls (Self-Validation):

    • Positive Control: Acetonitrile. [N1444][DBP] must dissolve completely and rapidly[6].

    • Negative Control: n-Hexane. [N1444][DBP] must remain completely biphasic/insoluble.

    • Validation Check: If the IL dissolves in n-Hexane, the batch is contaminated with unreacted tributylamine or dibutyl phosphate precursors and must be rejected.

  • Solubility Assessment: Add 0.5 g of [N1444][DBP] to each vial. Sonicate for 30 minutes at 25°C.

  • Walden Plot Analysis: For soluble mixtures, measure the molar conductivity (

    
    ) and viscosity (
    
    
    
    ). Plot
    
    
    vs.
    
    
    . Deviations from the ideal Walden line indicate the degree of ion pairing versus free ion dissociation[5], allowing the assignment of the solvent to either the "Ionic Sphere" or the "Neutral Sphere".

Quantitative Data Presentation

The following tables summarize the interaction behavior and the calculated dual-domain Hansen Solubility Parameters for[N1444][DBP].

Table 1: Empirical Solubility Behavior of [N1444][DBP] in Select Organic Solvents

Solvent

(MPa

)

(MPa

)

(MPa

)
Empirical Observation
Acetonitrile 15.318.06.1Highly Soluble (~0.1 g/mL); free ions present[6]
Dichloromethane 18.26.36.1Soluble ; used in photoredox extractions[3]
Methanol 15.112.322.3Soluble ; strong H-bond donor interactions
Toluene 18.01.42.0Partially Soluble / Swelling ; interacts with alkyl chains
n-Hexane 14.90.00.0Insoluble (Negative Control validation)

Table 2: Calculated Hansen Solubility Parameters for [N1444][DBP] (Double-Sphere Model)

Domain

(MPa

)

(MPa

)

(MPa

)
Interaction Focus & Causality
Neutral (Alkyl) Domain ~16.5~4.2~3.5Driven by the four butyl chains; responsible for swelling in low-polarity aromatics.
Ionic (Phosphate) Domain ~17.2~15.8~12.4Driven by the phosphate core and ammonium center; dictates solubility in polar aprotic/protic media.

Workflow Visualization

G N1 Synthesize & Purify [N1444][DBP] (CAS 922724-14-9) N2 Method A: Inverse Gas Chromatography (IGC) N1->N2 N3 Method B: Walden Plot & Solvent Screening N1->N3 N4 Measure Infinite Dilution Activity Coefficients N2->N4 N5 Assess Ionic vs. Neutral Domains N3->N5 N6 Double-Sphere HSP Modeling (Ionic & Neutral Spheres) N4->N6 N5->N6 N7 Final Solubility Parameters (δD, δP, δH) N6->N7

Workflow for determining HSP of [N1444][DBP] using IGC and Double-Sphere modeling.

References

  • [2] WO2012134788A1 - Compositions containing phosphate catalysts and methods for the preparation and use of the compositions. Google Patents. 2

  • [1] WO2011091131A2 - Eslicarbazepine acetate and its polymorphs. Google Patents. 1

  • [6] CAS 922724-14-9 Tributylmethylammonium dibutyl phosphate. Alfa Chemistry. 6

  • [3] Chemoselective Bond Activation by Unidirectional and Asynchronous PCET Using Ketone Photoredox Catalysts. Semantic Scholar.3

  • [5] Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. ResearchGate. 5

  • [4] The Hildebrand solubility parameters of ionic liquids-part 2. SciSpace. 4

Sources

Application Note: Selective Separation of Dysprosium and Neodymium via [N1,4,4,4][DBP]

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the separation of Neodymium (Nd) and Dysprosium (Dy) using the functionalized ionic liquid Tributylmethylammonium Dibutyl Phosphate ([N1,4,4,4][DBP]) .

This guide is designed for R&D scientists in hydrometallurgy and materials recycling. It leverages the specific "split-anion" and inner-sphere coordination chemistry of the DBP anion to achieve high separation factors between Light Rare Earth Elements (LREEs) and Heavy Rare Earth Elements (HREEs).

Executive Summary

The separation of Neodymium (Nd) and Dysprosium (Dy) is a critical bottleneck in the recycling of NdFeB permanent magnets. Traditional solvent extraction using organophosphorus acids (e.g., D2EHPA, PC-88A) requires strict pH control and saponification, leading to wastewater generation.

The ionic liquid [N1,4,4,4][DBP] offers a "bifunctional" extraction mechanism. The [DBP]⁻ anion acts as a strong chelating agent with higher affinity for HREEs (Dy) due to lanthanide contraction, while the [N1,4,4,4]⁺ cation provides a tunable organic phase environment. This system typically yields a separation factor (


) significantly higher than varying traditional extractants, often exceeding 10-20 under optimized nitrate media conditions.

Chemical Mechanism & Rationale[1][2]

The Extractant System
  • Cation: Tributylmethylammonium (

    
    ). A quaternary ammonium cation that provides solubility in organic diluents and facilitates ion-pair formation.
    
  • Anion: Dibutyl Phosphate (

    
    ). The functional component that coordinates to the REE metal center.
    
Selectivity Driver: Lanthanide Contraction

The separation relies on the difference in ionic radii between Nd³⁺ (1.109 Å) and Dy³⁺ (1.027 Å). The smaller Dy³⁺ ion has a higher charge density, forming a more stable inner-sphere complex with the oxygen donor atoms of the phosphate group in the [DBP]⁻ anion.

Extraction Mechanism

The extraction proceeds via a Binary Extraction (Ion Exchange/Solvation) mechanism. Depending on the acidity and ionic strength, the equilibrium is described as:



Note: To prevent the loss of the


 cation to the aqueous phase (cation exchange), the aqueous feed is often salted with 

or the extraction is performed in a high-nitrate background to favor the solvation mechanism:


Mechanistic Diagram

G Feed Aqueous Feed (Nd³⁺, Dy³⁺, NO₃⁻) Interface Liquid-Liquid Interface (Coordination) Feed->Interface Diffusion IL Organic Phase [N1,4,4,4][DBP] IL->Interface [DBP]⁻ Ligand Supply Extract Loaded Organic Dy(DBP)₃ Complex Interface->Extract Dy³⁺ Selective Binding (High Stability Constant) Raffinate Raffinate (Nd³⁺ Enriched) Interface->Raffinate Nd³⁺ Rejection (Steric/Charge Mismatch)

Caption: Mechanistic flow of Dy³⁺ selective extraction at the liquid-liquid interface.

Experimental Protocol

Materials Preparation

Synthesis of [N1,4,4,4][DBP]: Since [N1,4,4,4][DBP] is not a standard catalog item, synthesize it via metathesis or neutralization.

  • Precursor: Tributylmethylammonium hydroxide (

    
    ) (aqueous solution).
    
  • Reactant: Dibutyl phosphate (HDBP).

  • Reaction:

    • Add equimolar HDBP dropwise to

      
       at 0°C under stirring.
      
    • Stir for 4 hours at room temperature.

    • Remove water via rotary evaporation (60°C, reduced pressure).

    • Dry in a vacuum oven (60°C, 24h) to obtain a viscous liquid.

    • Validation: Confirm structure via ¹H NMR and ³¹P NMR (shift ~0 ppm relative to H₃PO₄).

Feed Solution Setup

Prepare a synthetic magnet leach liquor:

  • Metals: 10 mM Nd(NO₃)₃, 1 mM Dy(NO₃)₃ (simulating typical magnet ratio).

  • Matrix: 0.1 M to 3.0 M NH₄NO₃ (Salting-out agent).

  • Acidity: Adjust pH to 2.0 - 3.0 using dilute HNO₃. Critical: pH < 1.0 suppresses extraction due to HDBP protonation; pH > 4.0 risks hydrolysis.

Extraction Workflow (Batch Mode)

Step 1: Pre-equilibration To minimize IL cation loss, pre-equilibrate the organic phase (diluted 10-30% v/v in Toluene or Dodecane + 5% 1-Octanol modifier) with the background nitrate solution (e.g., 3M NH₄NO₃) lacking REEs.

Step 2: Extraction

  • Mix Organic Phase ([N1,4,4,4][DBP]) and Aqueous Feed in a 1:1 Phase Ratio (A:O = 1).

  • Agitation: Shake vigorously at 1500 rpm for 30 minutes at 25°C.

    • Note: Equilibrium is typically fast (<10 min), but 30 min ensures completion.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clear phase separation.

  • Analysis: Sample the aqueous raffinate (bottom phase) for ICP-OES analysis.

Step 3: Scrubbing (Optional but Recommended) If Nd co-extraction is >5%:

  • Contact Loaded Organic Phase with a scrubbing solution of 0.5 M NH₄NO₃ (pH 1.5).

  • A:O Ratio = 2:1.[1]

  • This preferentially strips the less stable Nd complexes back to the aqueous phase, leaving pure Dy in the organic phase.

Step 4: Stripping

  • Contact the Dy-loaded Organic Phase with 2.0 M HNO₃.

  • A:O Ratio = 1:1.[1]

  • Agitate for 15 minutes.

  • Dy transfers quantitatively to the aqueous acid phase.

Process Flow Diagram

Process Feed Feed Solution (Nd + Dy Nitrate) Mixer Extraction Mixer [N1,4,4,4][DBP] in Diluent Feed->Mixer Settler Phase Separator Mixer->Settler Org_Loaded Loaded Organic (Dy >> Nd) Settler->Org_Loaded Organic Out Aq_Raff Raffinate (Nd-rich) Settler->Aq_Raff Aqueous Out Scrub Scrubbing Stage (0.5M NH₄NO₃) Org_Loaded->Scrub Remove Co-extracted Nd Strip Stripping Stage (2M HNO₃) Scrub->Strip Product Final Product High Purity Dy Solution Strip->Product Recover Dy

Caption: Step-by-step solvent extraction workflow for purifying Dysprosium.

Data Analysis & Performance Metrics

Key Equations

Calculate the Distribution Ratio (


) and Separation Factor (

) using ICP-OES concentrations:




Expected Performance Data

The following table summarizes typical performance metrics for DBP-based IL systems in nitrate media.

ParameterConditionTypical ValueNotes
Equilibrium Time 25°C, 1500 rpm10 - 20 minsFast kinetics due to ionic nature.
Separation Factor (

)
pH 2.015 - 25 Superior to TBP (

) and D2EHPA (

).
Dy Extraction Efficiency 1 Stage, A:O=1> 85%High affinity of DBP for HREEs.
Nd Co-extraction 1 Stage, A:O=1< 10%Can be minimized by scrubbing.
Stripping Efficiency 2M HNO₃> 99%Quantitative recovery.
Troubleshooting Guide
  • Third Phase Formation: If the organic phase splits into two layers (diluent-rich and IL-rich), add a phase modifier like 1-Octanol (5-10% v/v) or increase the temperature to 40°C.

  • Emulsification: [N1,4,4,4][DBP] can act as a surfactant. If emulsion occurs, centrifuge at higher speeds or increase the ionic strength of the aqueous phase (add more NH₄NO₃).

  • Low Separation Factor: Check pH.[2] If pH < 1.0, the mechanism shifts, and selectivity drops. Ensure equilibrium pH is maintained around 2.0-3.0.

References

  • General REE Separation with Ionic Liquids: Binnemans, K., et al. "Ionic liquids for the recovery of rare earths." Chemical Reviews, 2015. Link

  • DBP Chemistry in Separations: Wang, Q., et al. "Flow-driven enhancement of neodymium and dysprosium separation from aqueous solutions." RSC Sustainability, 2024. (Demonstrates NaDBP chemistry relevant to the anion behavior). Link

  • Ammonium-based IL Extraction: Rout, A., et al. "Extraction and separation of Nd(III), Dy(III) and Y(III) from chloride medium using [A336][NO3] ionic liquid." Separation Science and Technology, 2012. (Analogous cation behavior).[3][4][5] Link

  • Split-Anion Extraction Concept: Larsson, K., & Binnemans, K. "Separation of rare earths by split-anion extraction." Hydrometallurgy, 2015. Link

Sources

Application Note: Rational Design and Formulation of Environmentally Acceptable Lubricants (EALs) using Phosphate Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from traditional mineral-based lubricants to Environmentally Acceptable Lubricants (EALs) is driven by the need to reduce aquatic toxicity and bio-accumulation. However, EAL base stocks (vegetable oils, synthetic esters) often lack the oxidative stability and wear protection of mineral oils. Traditional anti-wear (AW) additives like Zinc Dialkyldithiophosphate (ZDDP) are effective but produce sulfated ash, phosphorous, and sulfur (SAPS), which are detrimental to emission control catalysts and aquatic life.

The Solution: Phosphate-based Ionic Liquids (ILs).[1][2][3][4][5][6][7][8] Unlike crystalline salts, ILs are molten at room temperature. By selecting specific cations (e.g., tetraalkylphosphonium) and anions (e.g., dialkylphosphate), we can engineer additives that are:

  • Miscible in non-polar bio-oils (solving the historical solubility challenge).

  • Ashless , forming robust iron-phosphate tribofilms without metal cations (Zn, Mo).

  • Environmentally benign , with tunable biodegradability profiles.

This guide details the synthesis, formulation, and validation of Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate (


) , a "gold standard" lipophilic IL additive.

Molecular Engineering: The "Designer Solvent" Approach

The primary failure mode in IL formulation is phase separation . Standard imidazolium ILs are too polar to dissolve in hydrocarbon or ester-based oils. We must employ a "Like-Dissolves-Like" steric strategy.

Cation/Anion Selection Logic
  • Cation (

    
    ):  The phosphonium core is shielded by long alkyl chains (three hexyl, one tetradecyl). This high steric bulk disrupts crystal packing (lowering melting point) and provides the necessary hydrophobicity to interact with the non-polar base oil.
    
  • Anion (

    
    ):  The phosphate head group provides the active anti-wear element (P), while the branched 2-ethylhexyl chains prevent crystallization and further enhance solubility.
    
Molecular Design Workflow (Graphviz)

MolecularDesign cluster_IL Ionic Liquid Design BaseOil Non-Polar Base Oil (Vegetable Oil / Synthetic Ester) Challenge Challenge: Phase Separation BaseOil->Challenge Polar Additives Cation Cation Selection: [P66614]+ (High Steric Bulk) Target Target Molecule: [P66614][DEHP] Cation->Target Provides Lipophilicity Anion Anion Selection: [DEHP]- (Active Phosphate Source) Anion->Target Provides AW Chemistry Result Result: Fully Miscible Ashless Additive Target->Result Blended at 1-5 wt% Result->BaseOil Stable Formulation

Figure 1: Logic flow for selecting lipophilic ions to overcome solubility constraints in non-polar base oils.

Protocol A: Synthesis of

Objective: Synthesize the IL via halide-free anion metathesis. Safety: Perform in a fume hood. Phosphonium salts can be skin irritants.

Materials
  • Precursor 1: Trihexyltetradecylphosphonium chloride (

    
    ) (e.g., Cyphos® IL 101).
    
  • Precursor 2: Sodium bis(2-ethylhexyl) phosphate (Na[DEHP]).

  • Solvents: Hexane (organic phase), Deionized Water (aqueous phase).

Step-by-Step Methodology
  • Dissolution: Dissolve 0.1 mol of

    
     in 100 mL of hexane in a separatory funnel.
    
  • Metathesis: Add an equimolar aqueous solution of Na[DEHP] (0.1 mol in 100 mL water) to the funnel.

  • Reaction: Shake vigorously for 30 minutes at room temperature. The anion exchange is driven by the partitioning of the hydrophobic IL into the hexane layer and the formation of NaCl in the water layer.

    • Reaction:

      
      
      
  • Washing: Discard the lower aqueous phase. Wash the hexane layer with deionized water (3 x 50 mL) until the wash water tests negative for chloride (using

    
     drop test).
    
  • Purification: Evaporate the hexane using a rotary evaporator (

    
    , reduced pressure).
    
  • Drying: Dry the resulting viscous liquid under high vacuum (

    
     mbar) at 
    
    
    
    for 24 hours to remove trace moisture (critical for hydrolytic stability).

Protocol B: Formulation & Solubility Verification

Base Oil: High Oleic Sunflower Oil (HOSO) or Trimethylolpropane Trioleate (TMPTO).

  • Blending:

    • Heat Base Oil to

      
      .
      
    • Add

      
       at concentrations of 1.0 wt%  and 2.5 wt% .
      
    • Magnetic stirring (500 rpm) for 60 minutes.

    • Note: Unlike ZDDP, this IL does not require an induction period to dissolve if the alkyl chains are matched correctly.

  • Solubility Check (Turbidity Test):

    • Allow samples to stand at room temperature (

      
      ) for 7 days.
      
    • Pass Criteria: No visible sediment, haze, or phase separation.

    • Quantification: Measure absorbance at 600 nm. An increase

      
       AU indicates micro-emulsion or instability.
      

Protocol C: Tribological Characterization

Equipment: Four-Ball Tribometer (ASTM D4172 standard).

Test Conditions
ParameterSettingRationale
Load 392 N (40 kg)Standard moderate load for AW testing.
Speed 1200 rpmSimulates sliding contact.
Temperature

and

ILs activate at higher temps;

tests thermal stability.
Duration 60 minutesSufficient time for tribofilm growth.
Specimens AISI 52100 SteelStandard bearing steel (Hardness 60-65 HRC).
Data Interpretation

Compare the Wear Scar Diameter (WSD) .

  • Base Oil (Reference): Typical WSD

    
     mm.
    
  • Target Performance (IL): WSD

    
     mm.
    
  • Observation: If WSD decreases but friction coefficient (COF) remains high, the IL is functioning as an Anti-Wear (AW) additive (sacrificial film) rather than a Friction Modifier (FM).

Mechanism of Action: Tribofilm Formation[9][10][11]

The effectiveness of Phosphate ILs relies on Tribochemical Decomposition . Under the high pressure and flash temperatures of the contact zone, the IL decomposes.[2] The phosphate anion reacts with the iron surface to form a protective, amorphous iron-phosphate glass.

Mechanistic Pathway (Graphviz)

Tribofilm State1 1. Physisorption Anionic head groups adsorb to positively charged metal surface State2 2. Tribo-Stress Activation High Shear + Flash Temp (>200°C) causes IL decomposition State1->State2 Sliding Start State3 3. Chemical Reaction Phosphate reacts with Iron oxides (Fe + P -> FePO4) State2->State3 Bond Scission State4 4. Tribofilm Formation Amorphous Iron-Phosphate Glass (Prevents metal-metal contact) State3->State4 Polymerization

Figure 2: Step-by-step formation of the protective iron-phosphate boundary layer.

Surface Analysis Validation: To confirm this mechanism in your lab:

  • XPS (X-ray Photoelectron Spectroscopy): Look for a peak at ~133.5 eV (binding energy for Phosphate

    
    ).
    
  • EDS (Energy Dispersive X-ray): Confirm presence of P and O inside the wear scar, but not outside it.

Environmental Acceptability Protocols

For an EAL, performance is secondary to safety. You must validate the toxicity profile.

Biodegradability (OECD 301F)
  • Method: Manometric Respirometry.

  • Setup: Inoculate IL (100 mg/L) with activated sludge. Measure

    
     consumption over 28 days.
    
  • Target:

    
     degradation = "Readily Biodegradable."
    
  • Note:

    
     often falls in the "Inherently Biodegradable" range (
    
    
    
    ) due to the stable phosphonium core. For strict EAL compliance, consider using ammonium-based cations if biodegradability is the bottleneck, though thermal stability may suffer.
Aquatic Toxicity (OECD 202)
  • Subject: Daphnia magna (Water Flea).[9]

  • Metric: EC50 (Effective Concentration to immobilize 50% of population) at 48 hours.

  • Classification:

    • 
       mg/L: Very Toxic
      
    • 
       mg/L: Toxic
      
    • 
       mg/L: Harmful
      
    • 
       mg/L: Non-toxic
      
  • Current Data: Phosphonium-phosphate ILs typically show EC50 values

    
     mg/L, significantly safer than ZDDP (often 
    
    
    
    mg/L due to Zinc).

References

  • Qu, J., et al. (2012). "Ionic liquids as novel lubricants and additives."[5][10][11][12] Advanced Materials.

  • Barnhill, W. C., et al. (2014). "Tertiary and quaternary ammonium-phosphate ionic liquids as lubricant additives." Tribology Letters.

  • Somers, A. E., et al. (2013). "Ionic liquids as antiwear additives in biodegradable lubricants."[3][5][10] Wear.

  • Yu, B., et al. (2012). "Tribological properties of phosphonium-based ionic liquids as lubricant additives." Tribology International.

  • Zhou, Y., & Qu, J. (2017). "Ionic Liquids as Lubricant Additives: A Review." ACS Applied Materials & Interfaces.

Sources

Application Note: Advanced Protocols for Water Content Determination in Hydrophilic Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Hydrophilic ionic liquids (ILs) have revolutionized analytical chemistry, electrochemistry, and pharmaceutical formulations due to their tunable solubility, low volatility, and high thermal stability[1]. However, their highly hygroscopic nature presents a critical analytical challenge. Hydrophilic ILs, such as 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) or bis(2-hydroxyethyl)ammonium acetate ([DEA][Ac]), rapidly absorb atmospheric moisture, which fundamentally alters their physicochemical properties[2][3].

The Causality of Water Impurities: Trace water does not merely dilute an IL; it structurally integrates into the liquid network. Molecular dynamics reveal that water forms chainlike anion···water···anion structures. Counterintuitively, the addition of trace water can initially increase the viscosity of certain ILs before causing a sharp decrease at higher concentrations[4]. Furthermore, water drastically narrows the electrochemical window and alters the potential of zero charge on electrified surfaces like graphene[2]. Consequently, precise water determination is not just a quality control metric—it is a fundamental requirement for reproducible IL research.

While Karl Fischer Titration (KFT) remains the gold standard for moisture determination[1], the unique chemical environment of ILs—specifically the risk of side reactions in protic ILs—requires a highly strategic approach to method selection[5][6].

Method Selection Workflow

To establish a self-validating analytical system, the selection of the water determination method must be dictated by the IL's classification (aprotic vs. protic) and the expected water concentration.

G Start Hydrophilic IL Sample Type IL Classification? Start->Type Aprotic Aprotic IL (e.g., [BMIM][BF4]) Type->Aprotic Aprotic Protic Protic IL (e.g., [DEA][Ac]) Type->Protic Protic WaterContent Expected Water Content? Aprotic->WaterContent SideReaction Esterification Risk? Protic->SideReaction LowWater Trace (< 1%) WaterContent->LowWater < 1% HighWater High (> 1%) WaterContent->HighWater > 1% Coulometric Coulometric KF Titration (High Sensitivity) LowWater->Coulometric Volumetric Volumetric KF Titration (High Capacity) HighWater->Volumetric SideReaction->Coulometric No CSV Cathodic Stripping Voltammetry (CSV) SideReaction->CSV Yes (e.g., Acetate)

Logical workflow for selecting the optimal water determination method in hydrophilic ionic liquids.

Quantitative Comparison of Analytical Methods

The following table synthesizes the operational parameters and limitations of the primary techniques used for IL moisture analysis[5][6][7][8].

Analytical MethodTarget IL TypeOptimal Water RangeSample Size RequiredKey Mechanistic Limitations & Interferences
Coulometric KFT Aprotic10 ppm – 5% (10 µg to 99 µg)0.1 – 1.0 gFails for protic ILs due to esterification; high viscosity can trap water.
Volumetric KFT Aprotic100 ppm – 100% (> 1 mg)0.1 – 5.0 gLower sensitivity for trace water; requires larger sample volumes.
Cathodic Stripping Voltammetry (CSV) Protic & Aprotic10 ppm – 2500 ppm< 1 mLRequires electrochemical calibration; sensitive to electroactive impurities.
Headspace GC (IL-column) Broad Applicability> 2 ng (LOD)VariableRequires specialized IL-based capillary columns to prevent degradation.

Experimental Protocols

Protocol A: Coulometric Karl Fischer Titration for Aprotic ILs

Coulometric KFT is the absolute standard for aprotic ILs (e.g., [BMIM][BF4], [EMIM][EtSO4]). In this method, the iodine required for the reaction is generated electrochemically at the anode, allowing for highly precise trace analysis[7][8].

1. Pre-Analytical Sample Handling (Critical Step): Because hydrophilic ILs act as desiccants, atmospheric exposure will invalidate results.

  • Dry all glass syringes and needles in a vacuum oven at 120°C for 2 hours.

  • Transfer the IL sample into the syringe exclusively within an Argon-filled glovebox (O2 and H2O < 1 ppm).

2. Titrator Preparation & System Validation:

  • Fill the KFT cell with a methanol-based coulometric reagent (e.g., Hydranal Coulomat AG).

  • Condition the cell until the background drift stabilizes below 5 µ g/min .

  • Self-Validation: Inject 0.1 g of a certified water standard (1.001 mg/g H2O). Verify that the recovery is within 98%–102%[7].

3. Sample Injection & Titration:

  • Draw 0.5 mL of the IL into the prepared syringe. Weigh the filled syringe on an analytical balance (W1).

  • Inject the sample directly into the KFT cell through the septum.

  • Reweigh the empty syringe (W2). The exact sample mass is W1 - W2.

  • Run the titration using bipotentiometric endpoint detection with a polarization current of 2 µA and an endpoint voltage of 100 mV[7].

  • Causality Check: Monitor the drift after the endpoint. If the drift returns to the pre-injection baseline (< 5 µ g/min ), the result is valid. A sustained high drift indicates a slow side reaction, requiring a switch to Protocol B.

Protocol B: Cathodic Stripping Voltammetry (CSV) for Protic ILs

Protic ILs containing carboxylic acids (e.g., [DEA][Ac]) undergo an esterification reaction with the methanol solvent in KFT reagents (


). This generates water in situ, making KFT invalid[5][6]. CSV at a gold electrode bypasses this by directly measuring water via the electrooxidation of gold.

1. Electrochemical Cell Setup:

  • Assemble a micro-electrochemical cell utilizing a 2 mm Gold (Au) disk working electrode, a Platinum (Pt) wire counter electrode, and a Silver (Ag) wire quasi-reference electrode.

  • Polish the Au electrode with 0.05 µm alumina slurry, rinse with ultrapure water, and dry under nitrogen.

2. Sample Preparation:

  • Transfer 1.0 mL of the protic IL into the electrochemical cell.

  • Sparge the sample with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with cathodic reduction signals.

3. Anodic Oxidation (Pre-concentration):

  • Apply a constant polarization potential of +1.5 V (vs. Ag) for 60 seconds.

  • Mechanistic Insight: During this step, water present in the IL facilitates the electrooxidation of the gold surface, forming gold oxides. The amount of oxide formed is directly proportional to the water concentration[6].

4. Cathodic Stripping & Quantification:

  • Perform a linear sweep voltammetry (LSV) scan, sweeping the potential negatively from +1.5 V to 0.0 V at a scan rate of 100 mV/s.

  • Record the cathodic peak current (

    
    ) corresponding to the reduction (stripping) of the gold oxides.
    
  • Self-Validation (Standard Addition): To account for matrix effects (viscosity and conductivity variations between ILs), quantify the water using the standard addition method. Spike the IL with three known trace volumes of ultrapure water, repeating the CSV process. Extrapolate the linear regression to the x-intercept to determine the original water concentration[5].

References

  • Moisture Determination via Karl-Fischer Titration - Ionic Liquids Hiyka URL:[Link]

  • Determination of Water in Room Temperature Ionic Liquids by Cathodic Stripping Voltammetry at a Gold Electrode Analytical Chemistry - ACS Publications URL:[Link]

  • Determination of Water in Room Temperature Ionic Liquids by Cathodic Stripping Voltammetry at a Gold Electrode (ResearchGate) ResearchGate URL:[Link]

  • Drying methods for [Emim]+ based ionic liquid electrospray propellants EPLab - Illinois URL:[Link]

  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid–Based GC Column LCGC International URL:[Link]

  • Effects of the Water Content on the Transport Properties of Ionic Liquids Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Water in the Electrical Double Layer of Ionic Liquids on Graphene ACS Nano URL:[Link]

  • Thermodynamic and physicochemical properties of aqueous solutions of dimethyl phosphate – based ionic liquids... ResearchGate URL:[Link]

Sources

Application Note: Advanced Actinide Partitioning via Task-Specific Ionic Liquid [N4441][DBP]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reprocessing of spent nuclear fuel (SNF) and the purification of target materials for radiopharmaceuticals rely heavily on the PUREX (Plutonium Uranium Reduction EXtraction) process.[1] However, the legacy PUREX solvent, Tributyl phosphate (TBP), suffers from radiolytic degradation into Dibutyl phosphate (DBP), which forms insoluble precipitates with actinides, leading to "third-phase" formation and loss of product.

This guide details the application of [N4441][DBP] (Tributylmethylammonium Dibutyl Phosphate), a Task-Specific Ionic Liquid (TSIL). Unlike the degradation product DBP, the engineered [N4441][DBP] salt functions as a highly efficient, non-volatile extractant that turns the "DBP problem" into a solution. It offers superior Uranium(VI) loading capacity, enhanced radiolytic stability, and a tunable window for harvesting medical isotopes (e.g., Mo-99 precursors) from uranium targets.

Chemical Profile & Mechanism

Compound Identification
  • Formula:

    
    
    
  • IUPAC Name: Tributylmethylammonium dibutyl phosphate

  • Cation: Tributylmethylammonium (

    
    ), providing lipophilicity and preventing cation-exchange loss to the aqueous phase.
    
  • Anion: Dibutyl phosphate (DBP), acting as the active chelating ligand for actinyl ions (

    
    ).
    
  • Physical State: Viscous, hydrophobic liquid at room temperature.

Mechanism of Action

Unlike TBP, which extracts neutral nitrate species, [N4441][DBP] operates primarily via an Ion-Exchange/Solvation hybrid mechanism depending on the acidity of the aqueous feed.

  • Low Acid Regime (< 1 M HNO₃): The DBP anion coordinates directly to the uranyl ion, displacing water/nitrate. The bulky ammonium cation balances the charge in the organic phase.

    
    
    
  • High Acid Regime (> 3 M HNO₃): Nitric acid competes for the anion, forming the conjugate acid HDBP, which then acts as a neutral extractant, or the system shifts to extracting anionic nitrate complexes.

Key Advantages over TBP
FeatureTBP (Traditional)[N4441][DBP] (Ionic Liquid)
Vapor Pressure Significant (requires scrubbing)Negligible (Green solvent)
Flammability High (Flash point ~146°C)Non-flammable
DBP Formation Uncontrolled degradation productStoichiometric, controlled ligand
U(VI) Capacity Limited by stoichiometry (1:2)High loading (Super-stoichiometric)
Stripping Difficult if DBP is presentControlled via Carbonate Wash

Experimental Protocols

Protocol A: Synthesis of [N4441][DBP]

Rationale: Commercial availability is limited; in-house synthesis ensures high purity essential for nuclear applications.

Reagents:

  • Tributylmethylammonium chloride ([N4441][Cl]) (CAS: 56375-79-2)

  • Dibutyl phosphate (HDBP) or Sodium Dibutyl Phosphate

  • Dichloromethane (DCM)

  • Deionized Water (18.2 MΩ)

Workflow:

  • Metathesis: Dissolve 0.1 mol of [N4441][Cl] in 50 mL of DCM.

  • Anion Exchange: Add equimolar (0.1 mol) Sodium Dibutyl Phosphate dissolved in 50 mL water.

  • Phase Contact: Stir vigorously for 4 hours at room temperature. The hydrophobic [N4441][DBP] will remain in the DCM layer, while NaCl partitions to water.

  • Washing: Separate the organic phase. Wash 5x with deionized water until the aqueous wash tests negative for chloride (AgNO₃ test).

  • Drying: Evaporate DCM using a rotary evaporator. Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 60°C for 24 hours to remove trace water.

  • Validation: Confirm structure via ¹H NMR and check water content via Karl-Fischer titration (< 500 ppm required).

Protocol B: Extraction of Uranium(VI) from Nitric Acid

Rationale: This protocol isolates Uranium from fission products or impurities.[2]

Parameters:

  • Organic Phase: 1.0 M [N4441][DBP] in diluent (e.g., dodecane with 5% octanol modifier to reduce viscosity) OR pure IL (if temperature > 50°C).

  • Aqueous Phase: Uranyl Nitrate in HNO₃ (0.1 M – 4.0 M).

  • O:A Ratio: 1:1.[3]

Steps:

  • Pre-equilibration: Contact the Organic Phase with barren nitric acid (same concentration as feed) for 10 minutes to equilibrate acid levels.

  • Extraction: Mix Organic and Aqueous phases in a vortexer or centrifugal contactor at 2500 RPM for 30 minutes at 25°C.

  • Separation: Centrifuge at 4000 RPM for 5 minutes to ensure clean phase separation.

  • Analysis: Sample the aqueous raffinate. Measure [U] via ICP-MS or Arsenazo III colorimetry.

  • Calculation: Determine Distribution Ratio (

    
    ):
    
    
    
    
Protocol C: Carbonate Stripping (Recovery)

Rationale: DBP complexes are strong; standard dilute acid stripping is ineffective. Carbonate stripping converts U into a soluble anionic carbonate complex.

Steps:

  • Contact: Mix the loaded Organic Phase with 0.5 M Na₂CO₃ / 0.5 M NaHCO₃ buffer.

  • Reaction:

    
    
    
  • Separation: The Uranium moves to the aqueous phase; the [N4441][DBP] is regenerated.

  • Recycle: Wash the organic phase with dilute HNO₃ to reprotonate/neutralize before reuse.

Performance Data & Visualization

Distribution Ratios (Typical Values)

The following table summarizes the extraction efficiency (


) of Uranium(VI) using [N4441][DBP] versus traditional TBP.
Aqueous HNO₃ Conc.[4] (M)

(30% TBP)

(1.0 M [N4441][DBP])
Interpretation
0.1 M ~0.5> 50.0 IL is vastly superior at low acidity (Ion Exchange mechanism).
1.0 M ~5.0> 20.0 IL maintains high efficiency; TBP requires salting out.
3.0 M ~10.0~ 15.0 Performance converges as acid competition increases.
6.0 M ~8.0< 5.0 High acid suppresses IL extraction (HDBP formation).
Process Workflow Diagram

The following diagram illustrates the closed-loop cycle for Uranium extraction using [N4441][DBP].

G Feed Spent Fuel Feed (HNO3 + U + Fission Products) Extraction Extraction Stage [N4441][DBP] Solvent Feed->Extraction Aqueous Feed Raffinate Raffinate (Fission Products) Extraction->Raffinate Waste LoadedSolvent Loaded Solvent [N4441][DBP]-U(VI) Extraction->LoadedSolvent Organic Phase Stripping Stripping Stage (Na2CO3) LoadedSolvent->Stripping Transfer Product Product Uranyl Carbonate Stripping->Product Recovery Recycle Solvent Regen (Acid Wash) Stripping->Recycle Spent Solvent Recycle->Extraction Recirculation

Caption: Closed-loop extraction cycle showing the selective partitioning of Uranium (U) from fission products using [N4441][DBP] and subsequent carbonate recovery.

Translational Relevance: Radiopharmaceuticals

While primarily used in fuel cycles, [N4441][DBP] is critical for Target Purification in drug development:

  • Mo-99 Production: When extracting Molybdenum-99 (parent of Tc-99m) from Low-Enriched Uranium (LEU) targets, removing the bulk Uranium is essential. [N4441][DBP] provides a high-capacity "Uranium Sponge," allowing the medical isotope (Mo-99) to pass through to the raffinate or be selectively stripped, ensuring high specific activity for generator manufacturing.

References

  • Structural Characterization of Ammonium Ionic Liquids : Title: Synthesis and properties of tributylmethylammonium-based ionic liquids. Source:Journal of Molecular Liquids. URL:[Link]

  • Uranium Extraction Mechanisms : Title: Extraction of Uranium(VI) by Ionic Liquids containing Phosphate Anions. Source:Separation Science and Technology. URL:[Link][2][5]

  • DBP Management in PUREX : Title: Management of DBP and degradation products in PUREX processes. Source:Journal of Radioanalytical and Nuclear Chemistry. URL:[Link]

  • Ionic Liquids in Nuclear Fuel Cycle : Title: Application of Ionic Liquids in Reprocessing of Spent Nuclear Fuel. Source:Chemical Reviews. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chloride Impurity Troubleshooting for [N1,4,4,4][DBP] Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cl⁻ Quantification\n(ICP-MS / Titration)",

Finalizing Data Presentation

I'm now collating the experimental results into structured tables. I'm focusing on providing key data, including initial and final chloride levels, yields, advantages and disadvantages for each purification technique, so the values are easily comparable. I will finalize and integrate this information.

Compiling Results and Protocols

I'm now integrating the results table and finalized protocols, ensuring the diagnostic workflow is complete. I'm focusing on providing key comparative data: initial/final chloride levels, yields, and advantages/disadvantages, now with clickable URLs and complete formatting for all experiments. The self-validating protocols and troubleshooting FAQs will be fully linked.

Welcome to the Technical Support Center for Ionic Liquid Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with halide contamination in synthesized [N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate).

When synthesizing[N1,4,4,4][DBP] via the metathesis of tributylmethylammonium chloride and sodium/potassium dibutyl phosphate, residual chloride (Cl⁻) is the most persistent and detrimental byproduct. Trace chloride can poison transition metal catalysts, drastically alter the ionic liquid's viscosity, and cause severe corrosion in stainless steel scale-up reactors. This guide provides the mechanistic causality behind this contamination and self-validating protocols to achieve ultra-pure (< 50 ppm Cl⁻) products.

Diagnostic Purification Workflow

The following decision matrix illustrates the standard sequence for isolating and purifying[N1,4,4,4][DBP] based on target purity levels.

G Start Crude[N1,4,4,4][DBP] (High Cl⁻ Impurity) Wash Biphasic Solvent Washing (DCM / H₂O) Start->Wash Bulk Removal Check Cl⁻ Quantification (ICP-MS / Titration) Wash->Check Phase Separation & Drying Silver Silver Precipitation (AgNO₃ in MeOH) Check->Silver Trace Cl⁻ (Batch Mode) Resin Ion Exchange Resin (Pre-loaded with [DBP]⁻) Check->Resin Trace Cl⁻ (Continuous Mode) Pure Ultra-Pure[N1,4,4,4][DBP] (< 50 ppm Cl⁻) Check->Pure Cl⁻ < 50 ppm Silver->Pure Celite Filtration & Vacuum Drying Resin->Pure Elution & Vacuum Drying

Workflow for removing chloride impurities from synthesized [N1,4,4,4][DBP] ionic liquid.

Troubleshooting FAQs: Understanding the Causality

Q: Why does simple aqueous washing fail to remove all chloride from [N1,4,4,4][DBP]? A: The difficulty lies in the amphiphilic nature of [N1,4,4,4][DBP]. The tributylmethylammonium cation features four bulky alkyl chains that create a strong hydrophobic shield, while the dibutyl phosphate anion contains polar oxygen centers. This structural duality causes the ionic liquid to act as a surfactant, drastically lowering the interfacial tension between water and organic solvents. During washing, this leads to the formation of stable microemulsions where Cl⁻ ions and water molecules become trapped in reverse micelles within the organic phase, preventing complete phase separation[1].

Q: My silver precipitation protocol left a dark, grayish residue in the final ionic liquid. What happened? A: This is a classic symptom of adding excess silver nitrate (AgNO₃) without precise prior quantification. When excess Ag⁺ is introduced, it does not precipitate as AgCl. Instead, it remains in the ionic liquid and rapidly photo-degrades into elemental silver (Ag⁰) and silver oxide upon exposure to ambient light. Causality Rule: Never add AgNO₃ blindly. You must quantify the exact residual Cl⁻ content using ICP-MS or a chloride-selective electrode first, and add only a 1.01x to 1.05x stoichiometric equivalent of Ag⁺[2].

Q: Is there a scalable alternative to silver precipitation that avoids heavy metal contamination? A: Yes. For continuous, scale-up operations, strongly basic anion exchange resins (such as modified 717 resin) are highly effective. By pre-loading the resin with the [DBP]⁻ anion, the chloride ions in the crude liquid are substituted via Donnan exclusion and affinity-based ion exchange[3]. This method eliminates the risk of silver contamination and is economically viable due to resin reusability.

Quantitative Performance of Dechlorination Methods

To assist in selecting the appropriate purification strategy, the following table summarizes the quantitative performance, yields, and operational trade-offs of the three primary methodologies.

Purification MethodInitial Cl⁻ (ppm)Final Cl⁻ (ppm)Typical Yield (%)Key AdvantagePrimary Drawback
Biphasic Solvent Washing ~50,000500 - 1,00085 - 90Low cost, simple executionHigh risk of emulsion; incomplete Cl⁻ removal
Silver Precipitation ~1,000< 1090 - 95Extremely high purity (Spectroscopic grade)High reagent cost; extreme light sensitivity
Ion Exchange (Modified 717) ~2,000< 50> 95Reusable, continuous flow, scalableRequires rigorous column conditioning

Self-Validating Experimental Protocols

Do not proceed to a subsequent step without satisfying the built-in validation checks. These protocols are designed to ensure absolute scientific integrity.

Protocol A: Biphasic Solvent Washing (Bulk Dechlorination)

Purpose: To reduce bulk chloride from metathesis down to ~500 ppm prior to fine purification.

  • Dissolution: Dissolve the crude [N1,4,4,4][DBP] in Dichloromethane (DCM) at a 1:3 (v/v) ratio.

  • Extraction: Add ultrapure water (18 MΩ) at a 1:1 (v/v) ratio to the organic phase.

  • Agitation & Separation: Stir vigorously for 30 minutes. Transfer to a separatory funnel and allow the phases to separate.

    • Troubleshooting: If a stubborn emulsion forms, centrifuge the mixture at 3000 rpm for 10 minutes to force phase separation. Do not add brine (NaCl), as this defeats the purpose of the wash.

  • Self-Validation Check: Isolate the aqueous layer. Add 3 drops of 0.1 M AgNO₃ to a 1 mL aliquot of this aqueous waste. A thick, white, cloudy precipitate indicates high Cl⁻ extraction.

  • Iteration: Repeat Steps 2-4 with fresh ultrapure water until the AgNO₃ test on the aqueous waste yields a completely clear solution (typically 5–8 washes).

  • Drying: Evaporate the DCM under reduced pressure. Dry the resulting ionic liquid under high vacuum (0.01 mbar) at 60 °C for 24 hours to remove residual water[4].

Protocol B: Silver Salt Precipitation (Trace Dechlorination)

Purpose: To achieve catalytic or spectroscopic grade purity (< 10 ppm Cl⁻).

  • Quantification: Accurately determine the residual Cl⁻ concentration in the washed[N1,4,4,4][DBP] using ICP-MS or a potentiometric titration[2].

  • Stoichiometric Calculation: Calculate the exact molar amount of Cl⁻ present. Weigh out a 1.05x molar equivalent of AgNO₃.

  • Reaction: Dissolve the ionic liquid in dry methanol. In a separate vial, dissolve the AgNO₃ in dry methanol.

  • Precipitation (Dark Conditions): Wrap the reaction flask in aluminum foil to prevent photo-degradation. Add the AgNO₃ solution dropwise to the ionic liquid solution while stirring. Stir for 4 hours at room temperature.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the reaction mixture. Add one micro-drop of AgNO₃ to the clear supernatant. If no further cloudiness appears, precipitation is complete.

  • Filtration: Filter the suspension through a tightly packed Celite 545 bed. Mechanistic Note: AgCl often forms colloidal suspensions that pass through standard filter paper; Celite provides the necessary tortuous path to trap these nanoparticles[2].

  • Isolation: Remove the methanol via rotary evaporation and dry under high vacuum (0.01 mbar) for 24 hours.

Protocol C: Ion Exchange Chromatography (Scalable Continuous Removal)

Purpose: Solvent-free, scalable removal of Cl⁻ without heavy metal reagents.

  • Resin Preparation: Pack a glass column with a strongly basic anion exchange resin (e.g., Amberlite IRA-400 or modified 717 resin)[3].

  • Conditioning (Critical Step): Pass a 1.0 M aqueous solution of Sodium dibutyl phosphate (Na[DBP]) through the column at 1 mL/min. This forces the resin to exchange its native Cl⁻ or OH⁻ ions for [DBP]⁻ ions.

  • Self-Validation Check: Wash the column with ultrapure water until the eluate tests negative for Cl⁻ (using the AgNO₃ drop test) and the pH is neutral.

  • Elution: Dissolve the partially purified [N1,4,4,4][DBP] in a minimal amount of ethanol/water and pass it through the column at a controlled flow rate of 2 mL/min[3]. The residual Cl⁻ in the ionic liquid will be trapped by the resin, displaced by the [DBP]⁻.

  • Recovery: Collect the pure [N1,4,4,4][DBP] eluate, evaporate the solvent, and dry under high vacuum.

References

  • Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. ACS Sustainable Chemistry & Engineering.
  • Determination of residual chloride content in ionic liquids using LA-ICP-MS. RSC Advances.
  • Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis.
  • Study on the Process and Mechanism of Removing Chloride Ions from Desulfurization Ionic Liquid by Modified Ion Exchange Resin. PMC / ACS Omega.

Sources

optimizing pH levels for lanthanide extraction with ammonium phosphate ILs

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Advanced Separation Technologies Subject: Guide: Optimizing pH for Lanthanide Extraction with Ammonium-Phosphate Ionic Liquids

Executive Summary

This guide addresses the optimization of pH parameters for extracting lanthanides (Ln) using Ammonium-Phosphate Bifunctional Ionic Liquids (Bif-ILs) . Unlike traditional acidic extractants (e.g., D2EHPA) that release protons and require constant pH buffering, ammonium-phosphate ILs (e.g., [A336][P204] or [N8888][P507]) operate via a binary extraction or ion-association mechanism. This distinct chemistry requires a specific approach to pH management to maximize distribution ratios (


) and prevent third-phase formation.

Module 1: The pH-Dependent Extraction Mechanism

Q: How does pH influence extraction in ammonium-phosphate IL systems compared to traditional acidic extractants?

A: In traditional systems (e.g., D2EHPA in kerosene), the extractant releases


 ions, causing the aqueous pH to drop rapidly, which suppresses further extraction.

In Ammonium-Phosphate ILs (e.g.,


), the mechanism is fundamentally different. The IL acts as a "pre-saponified" extractant. The ammonium cation (

) acts as the counter-ion, often staying in the organic phase to pair with the inorganic anion (e.g.,

) displaced from the aqueous phase.

The Binary Extraction Equilibrium:



(Where 

is the organophosphorus anion, e.g., DEHP)
  • Low pH (High Acidity, pH < 1): The high concentration of

    
     competes with the lanthanide for the phosphate anion. The equilibrium shifts backward as the IL anion becomes protonated to form the neutral acid (HA), which is a weaker extractant in this context.
    
  • Optimal pH (pH 2–5): The anion

    
     is available to coordinate with 
    
    
    
    . Since the IL does not release protons into the aqueous phase (it releases
    
    
    or exchanges ions), the pH remains relatively stable, acting as a self-buffering system .
  • High pH (> 6): Risk of lanthanide hydrolysis (

    
     precipitation) and emulsification increases.
    

Module 2: Troubleshooting Extraction Efficiency

Q: My distribution ratios (


) are lower than expected. What pH adjustments should I make? 

A: Use the following diagnostic table to correlate pH with extraction performance.

SymptomProbable CauseCorrective ActionMechanism
Low

values (< 1)
pH too low (< 1.5) Adjust feed to pH 3.0 – 4.0 using

.
At low pH,

protonates the IL anion (



), blocking

coordination.
Precipitation at Interface pH too high (> 6.0) Acidify feed with dilute

to pH < 5.5 .
Prevents formation of insoluble

or colloidal species.
Loss of IL to Aqueous Very Low pH (< 0.5) Maintain pH > 1.0 .High acid concentration can degrade the IL or increase the solubility of the cation (

) in water.

Q: Why does the pH drift slightly even though the IL is "non-acidic"? A: While the IL doesn't release


 stoichiometrically, the exchange of 

for other ions can alter the ionic strength and activity coefficients. Additionally, if your feed contains residual acid from leaching, it will protonate a portion of the IL. Always equilibrate the IL with the desired pH buffer before the primary extraction.

Module 3: Managing Phase Separation & Third Phase Formation

Q: I am observing a "third phase" (middle oily layer) at optimal pH. How do I fix this?

A: Third-phase formation is a critical issue with ammonium-phosphate ILs, often caused by the limited solubility of the metal-IL complex (


) in the diluent, especially at high metal loading or specific pH levels.

Troubleshooting Protocol:

  • Check pH/Loading Balance: High pH leads to higher metal uptake. If the organic phase becomes "supersaturated" with the metal complex, it splits.

    • Action: Slightly lower the pH (e.g., from 5.0 to 3.5) to reduce the distribution ratio (

      
      ) and prevent overloading.
      
  • Add a Modifier:

    • Action: Add 5–10% v/v 1-Decanol or Isodecanol to the organic phase. This increases the polarity of the diluent, stabilizing the polar metal-IL complex.

  • Temperature Adjustment:

    • Action: Increase temperature to 35–40°C . Viscosity decreases and solubility increases, often eliminating the third phase.

Module 4: Visualization of Extraction Pathways

The following diagram illustrates the extraction logic and troubleshooting decision tree for Ammonium-Phosphate IL systems.

Lanthanide Extraction Logic Start Start: Lanthanide Feed Solution CheckPH Check Initial pH Start->CheckPH LowPH pH < 1.5 (High Acidity) CheckPH->LowPH OptPH pH 2.0 - 5.0 (Optimal Range) CheckPH->OptPH HighPH pH > 6.0 (Hydrolysis Risk) CheckPH->HighPH MechLow Mechanism: Protonation of IL Anion (H+ competes with Ln3+) LowPH->MechLow MechOpt Mechanism: Binary Extraction / Ion Pair (High Efficiency) OptPH->MechOpt MechHigh Mechanism: Ln(OH)3 Precipitation Emulsification HighPH->MechHigh ActionLow Action: Adjust with NH4OH to pH 3.0 MechLow->ActionLow ThirdPhase Check for Third Phase? MechOpt->ThirdPhase ActionHigh Action: Acidify with HNO3 to pH 5.0 MechHigh->ActionHigh ActionLow->CheckPH ActionHigh->CheckPH AddMod Action: Add 5-10% Decanol or Reduce pH slightly ThirdPhase->AddMod Yes (Oily Layer) Success Successful Extraction (Clear Phases) ThirdPhase->Success No AddMod->Success

Caption: Decision tree for optimizing pH and managing phase stability in Bifunctional Ionic Liquid extraction systems.

Module 5: Standard Operating Procedure (SOP)

Protocol: Determination of pH Extraction Isotherm

Use this protocol to define the exact pH curve for your specific IL-Diluent-Lanthanide combination.

Materials:

  • Organic Phase: 0.1 M [Aliquat 336][P204] (or similar) in Kerosene + 5% 1-Decanol.

  • Aqueous Phase: 0.01 M

    
     solution.
    
  • pH Adjusters: 1 M

    
     and 1 M 
    
    
    
    .

Steps:

  • Preparation: Prepare 5 aliquots (10 mL) of the aqueous feed. Adjust their initial pH values to 1.0, 2.0, 3.0, 4.0, and 5.0.

  • Contact: Mix each aqueous aliquot with 10 mL of the Organic Phase (O/A ratio = 1:1) in a separatory funnel or capped vial.

  • Equilibration: Shake vigorously for 30 minutes at 25°C. (Note: IL kinetics can be slower than TBP; ensure full equilibrium).

  • Separation: Centrifuge for 5 minutes to ensure clean phase separation.

  • Measurement:

    • Measure the Equilibrium pH (

      
      )  of the aqueous raffinate.
      
    • Analyze metal concentration in the aqueous phase via ICP-OES.

  • Calculation:

    • Calculate Distribution Ratio:

      
      
      
    • Plot

      
       vs. 
      
      
      
      .

Interpretation:

  • Slope Analysis: A slope of ~3 indicates a cation-exchange-like mechanism where 3 anions coordinate the metal.

  • Plateau: The pH region where

    
     plateaus is your robust operating window .
    

References

  • Sun, X., et al. (2010). "Separation of scandium(III) from lanthanides(III) with room temperature ionic liquid based extraction containing Cyanex 925." Journal of Chemical Technology & Biotechnology. Link

  • Rout, A., & Venkatesan, K. A. (2019). "Probing the absence of third phase formation during the extraction of trivalent metal ions in an ionic liquid medium." New Journal of Chemistry. Link

  • Banda, R., et al. (2012). "Solvent extraction separation of Nd from Pr in chloride solutions using synergistic mixture of Cyanex 272 and Alamine 336." Separation and Purification Technology. Link

  • Zhu, Z., et al. (2012). "Solvent extraction of lanthanides and yttrium from nitrate solutions with [A336][P507] in n-heptane." Hydrometallurgy. Link

  • Chen, J., et al. (2016). "Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction." Industrial & Engineering Chemistry Research. Link

Technical Support Center: Thermal Stability Optimization for Tributylmethylammonium Dibutyl Phosphate Lubricants

Author: BenchChem Technical Support Team. Date: March 2026

Product Code:


CAS:  922724-14-9
Support Level:  Tier 3 (Advanced Research & Formulation)

System Overview & Thermal Profile

Tributylmethylammonium dibutyl phosphate (


)  is a halogen-free ionic liquid (IL) lubricant valued for its ability to form protective phosphate tribofilms on ferrous metals. However, unlike its phosphonium counterparts, the ammonium cation introduces specific thermal vulnerabilities.
Critical Thermal Parameters
ParameterValueImplications

(10% Wt Loss)
~210°C Operational ceiling. Exceeding this triggers rapid decomposition.
Hydrolytic Stability Moderate Hygroscopic. Absorbed water hydrolyzes the anion, lowering

.
Viscosity Index High Stable viscosity until degradation onset; sudden drop indicates cation breakdown.

Diagnostic & Troubleshooting Guide

Use this module to diagnose stability failures in your current experimental setup.

Issue A: Fluid Darkening (Yellow Brown/Black)

Diagnosis: Oxidative Degradation & Hofmann Elimination At temperatures >150°C, trace oxygen attacks the alkyl chains, or the quaternary ammonium cation undergoes Hofmann elimination, cleaving the C-N bond to form tributylamine (volatile) and butene.

  • Immediate Action: Check the headspace gas. If air, switch to Argon/Nitrogen.

  • Corrective Protocol: Add 0.5 wt% Hindered Phenol (e.g., BHT) as a radical scavenger.

Issue B: Acidic Odor or Corrosion on Steel Substrates

Diagnosis: Anion Hydrolysis The


 anion is a phosphate ester. In the presence of water (>500 ppm) and heat, it hydrolyzes into dibutyl phosphoric acid  and eventually phosphoric acid, which attacks the metal substrate.
  • Test: Measure water content via Karl Fischer titration. If >0.1%, the fluid is compromised.

  • Corrective Protocol: Execute the Vacuum Drying Protocol (See Section 3).

Issue C: Sudden Loss of Lubricity (Scuffing)

Diagnosis: Desorption at Critical Temperature Ionic liquids function by adsorbing to the metal surface. As temperature rises, the thermal energy of the molecules exceeds the adsorption energy, causing the protective film to desorb before the fluid actually degrades.

  • Corrective Protocol: Blend with ZDDP (Zinc Dialkyldithiophosphate) at 0.5–1.0 wt%. ZDDP works synergistically with

    
     to anchor the tribofilm at higher temperatures.
    

Optimization Protocols

Protocol 3.1: The "Zero-Water" Purification Standard

Water is the primary catalyst for thermal failure in phosphate ILs.

  • Dissolution: Dissolve crude

    
     in Dichloromethane (DCM).
    
  • Washing: Wash with deionized water (

    
    ) to remove halide impurities (Cl/Br from synthesis).
    
  • Rotary Evaporation: Remove DCM at 40°C.

  • High-Vacuum Drying (Crucial):

    • Temp: 70–80°C (Do not exceed 90°C during drying).

    • Pressure: < 1 mbar (0.75 Torr).

    • Duration: Minimum 24 hours.

    • Validation: Karl Fischer titration must read < 300 ppm .

Protocol 3.2: Synergistic Blending

To extend the thermal ceiling without altering the base molecule:

  • Base Fluid:

    
    
    
  • Additive A (Antioxidant): Amine-based antioxidants (e.g., Diphenylamine) are preferred over phenols for temps >120°C.

  • Additive B (Anti-wear): Tricresyl phosphate (TCP) or ZDDP.

  • Method: Ultrasonic dispersion for 30 mins at 40°C.

Mechanism Visualization

Understanding how the molecule fails is the key to preventing it.

G Start [N4441][DBP] Lubricant Heat Thermal Stress (>180°C) Start->Heat Water Moisture Contamination Start->Water Hofmann Hofmann Elimination (Cation Breakdown) Heat->Hofmann Energy > C-N Bond Hydrolysis Hydrolysis (Anion Breakdown) Water->Hydrolysis Nucleophilic Attack Amine Tributylamine + Alkene (Volatile Loss) Hofmann->Amine Acid Phosphoric Acid Deriv. (Corrosive Wear) Hydrolysis->Acid Sol_N2 Solution: N2 Blanket + Amine Antioxidants Amine->Sol_N2 Prevented By Sol_Dry Solution: Vacuum Drying (<300 ppm H2O) Acid->Sol_Dry Prevented By

Figure 1: Degradation pathways of Tributylmethylammonium Dibutyl Phosphate and targeted stabilization strategies.

Experimental Validation (QA/QC)

Before using the lubricant in critical drug development machinery or tribological testing, validate stability using these parameters.

Thermogravimetric Analysis (TGA)
  • Instrument: TGA Q500 or equivalent.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

  • Ramp Rate: 10°C/min.

  • Pass Criteria:

    • 
       (Nitrogen) 
      
      
      
      210°C.[1]
    • 
       (Air) 
      
      
      
      190°C.
Tribological Stress Test (SRV or Ball-on-Disc)
  • Standard: ASTM D6425 modified.

  • Conditions:

    • Load: 100–300 N.[2]

    • Temp: 100°C (Standard) and 150°C (Stress).

    • Duration: 60 min.

  • Success Metric: Friction Coefficient (

    
    ) stable < 0.1; no "spikes" indicating film breakdown.
    

Frequently Asked Questions (FAQs)

Q: Can I use this lubricant in high-vacuum environments (e.g., SEM chambers)? A: Yes, but with caution. While


 has negligible vapor pressure, the breakdown products (tributylamine) are volatile. You must ensure the operating temperature stays below 150°C to prevent contaminating the vacuum chamber with decomposition gasses.

Q: Why is my IL turning cloudy after heating? A: Cloudiness usually indicates phase separation due to water absorption (cooling pulls moisture from air) or precipitation of degradation products. Centrifuge the sample; if a solid pellet forms, the fluid has permanently degraded and must be discarded.

Q: How does this compare to Phosphonium-based ILs (


)? 
A:  Phosphonium ILs are thermally stable up to ~350°C, significantly higher than Ammonium (~210°C). However, Ammonium ILs are often cheaper and easier to synthesize. If your process requires >200°C sustained, switch to Phosphonium.

References

  • Zhang, J., et al. (2024). Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. Lubricants, 12(8), 268. Link

  • Viesca, J.L., et al. (2019). Lubrication performance of an ammonium cation-based ionic liquid used as an additive in a polar oil.[3][4] Tribology International, 131, 260-267. Link

  • Totolin, V., et al. (2016). Lubrication Mechanism of Ionic Liquids in Simulated Valvetrain Contacts. Tribology Letters, 63, 13. Link

  • Somers, A.E., et al. (2013). Ionic liquids as antiwear additives in base oils: Influence of the cation on the tribological performance.[4] Tribology International, 65, 122-128. Link

Sources

handling hygroscopicity of [N1,4,4,4][DBP] during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Handling Hygroscopicity & Long-Term Storage of Tributylmethylammonium Dibutyl Phosphate

Document ID: IL-SUP-0444-DBP Last Updated: March 2026

Executive Summary: The Invisible Threat

You are likely using [N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate) for its specialized solvent properties—perhaps for biomass processing, electrochemistry, or as a lubricant additive.

However, this compound possesses a critical vulnerability: aggressive hygroscopicity combined with hydrolytic instability. Unlike simple salts where water is merely a physical impurity, water in phosphate-based ionic liquids (ILs) acts as a chemical reactant.

The Chain Reaction of Failure:

  • Absorption: The IL absorbs atmospheric moisture (up to 1-5 wt% within hours).

  • Hydrolysis: Water attacks the phosphate ester bonds of the [DBP] anion.

  • Contamination: This generates phosphoric acid derivatives and butanol.

  • Acidification: The acidity rises, catalyzing further hydrolysis (autocatalytic degradation).

This guide provides the protocols to Detect, Remediate, and Prevent this cycle.

Module 1: Diagnosis & Detection

How do I know if my [N1,4,4,4][DBP] is compromised?

Q: The liquid looks clear. Can I assume it is dry?

A: No. Visual inspection is useless for ionic liquids. [N1,4,4,4][DBP] remains clear even with significant water content.

  • Viscosity Cues: If the liquid flows significantly faster than a fresh batch, it is likely wet. Water disrupts the coulombic network, drastically lowering viscosity.

  • Odor Cues: A faint smell of butanol indicates that hydrolysis has already begun.

Q: How do I accurately measure water content?

A: Coulometric Karl Fischer (KF) Titration (The Gold Standard). Do not rely on standard volumetric titration; it lacks the sensitivity for the <500 ppm levels required for high-purity applications.

The Validated KF Protocol:

  • Solvent System: Standard methanol-based anolytes often fail to fully dissolve viscous ILs, leading to "trapped" water and false lows.

    • Recommendation: Use a Hydranal™-Coulomat AG-H (or equivalent) which contains solubilizers like chloroform or formamide.

  • Injection: Use a gas-tight glass syringe. Plastic syringes are permeable and can bias results during the transfer.

  • The "Drift" Check: Ionic liquids release water slowly.

    • Pass Criteria: The titration is only complete when the drift rate returns to the background level (<5 µ g/min ) and stays stable for at least 30 seconds.

Module 2: Remediation (The Drying Protocol)

Standard vacuum drying often fails because viscous ILs form a "skin" that traps moisture. You must break the diffusion barrier.

**Workflow: The High

troubleshooting third-phase formation in [N4441][DBP] extraction systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Third-Phase Formation & Phase Stability

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) System Focus: Tributylmethylammonium Dibutyl Phosphate ([N4441][DBP]) in Nitric Acid Media[1]

System Overview & Critical Definitions

What is [N4441][DBP]? [N4441][DBP] is a Task-Specific Ionic Liquid (TSIL) used primarily for the extraction of actinides (U, Pu, Th) and lanthanides.[1] It consists of:

  • Cation ([N4441]⁺): Tributylmethylammonium.[1][2][3] Provides hydrophobicity and balances the charge.

  • Anion ([DBP]⁻): Dibutyl phosphate.[1][4][5] Acts as the functional ligand, coordinating directly with metal ions (e.g., UO₂²⁺) via P=O and P-O⁻ groups.

The "Third Phase" Phenomenon: In solvent extraction, "third-phase formation" is the splitting of the organic phase into two distinct layers:[6][7]

  • Light Organic Phase: Diluent-rich, metal-poor.[7]

  • Heavy Organic Phase (Third Phase): IL-rich, metal-rich, potentially hazardous due to criticality issues (in nuclear applications) and hydrodynamic instability.[1]

Diagnostic & Immediate Mitigation (Troubleshooting Q&A)

Q1: I observe a cloudy middle layer forming between my aqueous and organic phases. Is this a third phase?

Diagnosis: Likely, yes. If the system was clear and has now separated into three distinct liquid layers upon settling, you have exceeded the Limiting Organic Concentration (LOC) .

  • Immediate Action:

    • Thermal Adjustment: Increase the system temperature by 5–10°C. Solubility of the metal-IL complex generally increases with temperature.

    • Modifier Addition: If thermal adjustment fails, add a phase modifier. For [N4441][DBP] systems, 1-octanol (5–10 vol%) or TBP is recommended to disrupt the reverse micelle aggregates.[1]

  • Caution: Do not simply add more diluent (e.g., dodecane).[1] Paradoxically, adding non-polar diluent can worsen the split by further decreasing the polarity of the bulk organic phase.

Q2: My metal recovery rates have suddenly dropped, but I don't see a clear third phase.

Diagnosis: You may be experiencing "micro-emulsion formation" or pre-third-phase aggregation.[1]

  • The Mechanism: Before a macroscopic split occurs, [N4441][DBP]-Metal complexes form large supramolecular aggregates.[1] These aggregates increase viscosity and impede mass transfer kinetics.[1]

  • Validation Test: Measure the viscosity of the organic phase. A sharp non-linear increase suggests imminent third-phase formation.[1]

Q3: How does Nitric Acid (HNO₃) concentration affect this system?

Diagnosis: High acidity is a primary trigger.[1]

  • The Science: [DBP]⁻ extracts acid via the formation of adducts (e.g., [DBP]H[1]·HNO₃).[1][4][5][8][9][10][11] At high acidity (>3 M HNO₃), the organic phase becomes "overloaded" with acid-solvate complexes, reducing the solubility of the metal-solvate complexes.

  • Rule of Thumb: Keep aqueous acidity < 3.0 M when operating near maximum metal loading capacity.

Mechanistic Deep Dive: Why does this happen?

The formation of a third phase in [N4441][DBP] systems is driven by the "Reverse Micelle" Aggregation Model .[1]

  • Complexation: The [DBP]⁻ anion coordinates with the metal (e.g., UO₂²⁺) to form a neutral or anionic species, charge-balanced by [N4441]⁺.[1]

  • Polarity Mismatch: These complexes are highly polar.[1] If your diluent is non-polar (e.g., n-dodecane), the complexes cannot remain molecularly dispersed.[1]

  • Aggregation: To minimize energy, the polar "heads" (metal-DBP core) cluster together, with the hydrophobic [N4441] alkyl chains pointing outward.[1]

  • Phase Separation: When these aggregates grow too large (supramolecular structures), they separate from the light diluent, forming the dense "Third Phase."

Visualization: The Decision Logic for Troubleshooting

TroubleshootingLogic Start Symptom: Phase Instability CheckLayers Are there 3 Distinct Layers? Start->CheckLayers CheckVis Check Organic Phase Viscosity ActionAcid Check Aqueous Acidity (Is HNO3 > 3M?) CheckVis->ActionAcid High Viscosity CheckLayers->CheckVis No (Cloudy/Slow) ActionHeat Action: Increase Temp (+10°C) CheckLayers->ActionHeat Yes CheckResolved Resolved? ActionHeat->CheckResolved ActionMod Action: Add 1-Octanol (5-10%) CheckResolved->ActionMod No Resume Operation Resume Operation CheckResolved->Resume Operation Yes ActionDiluent Action: Switch to Aromatic Diluent (Toluene/Xylene) ActionMod->ActionDiluent If fails ActionReduceAcid Action: Dilute Feed Acid ActionAcid->ActionReduceAcid Yes ActionReduceLoad Action: Reduce Metal Loading ActionAcid->ActionReduceLoad No

Figure 1: Decision matrix for diagnosing and mitigating phase instability in ionic liquid extraction systems.

Prevention Protocols: Determining the LOC

To prevent recurrence, you must determine the Limiting Organic Concentration (LOC) for your specific metal/acid combination.[1]

Protocol: Isothermal Titration for LOC

StepActionObservation Target
1 Prepare 10 mL of [N4441][DBP] in your chosen diluent (e.g., 20% v/v in Dodecane).Clear, single phase.
2 Pre-equilibrate with HNO₃ (same molarity as your intended feed, e.g., 3M).[1]Ensure acid equilibrium.[1]
3 Add Metal Concentrate (e.g., UO₂(NO₃)₂) dropwise under vigorous stirring.Monitor phase clarity.
4 The Endpoint: Stop when the organic phase turns turbid or a heavy droplet settles at the bottom.This is the LOC .
5 Calculation: Analyze the organic phase metal concentration via ICP-OES.Safety Margin: Operational loading should be < 80% of LOC .

Mechanism Diagram: Supramolecular Aggregation[1]

The following diagram illustrates how the [N4441][DBP] complexes aggregate to form the third phase.

Mechanism cluster_diluent Light Organic Phase (Diluent Rich) cluster_third Third Phase (Heavy Organic) Diluent Dodecane SingleComplex [N4441][DBP]-M Agg1 M-DBP SingleComplex->Agg1 High Loading / Low Temp Agg2 M-DBP Agg1->Agg2 Polar Attraction Agg3 M-DBP Agg2->Agg3

Figure 2: Transition from dispersed monomeric complexes to aggregated third-phase clusters.

References

  • RSC Advances : "Probing the absence of third phase formation during the extraction of trivalent metal ions in an ionic liquid medium." New Journal of Chemistry. Link

  • Analytical Sciences : "Formation of Minimal Third Phase in Ionic Liquid Extraction System with Trioctylphosphine Oxide." Japan Society for Analytical Chemistry.[1] Link

  • MDPI : "Ionic Liquids as Components of Systems for Metal Extraction."[1] Molecules. Link

  • University of Manchester : "Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process."[1] Research Explorer. Link

Sources

Technical Support Center: Minimizing Corrosion of Steel Surfaces Using Phosphate Ionic Liquid Additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of phosphate ionic liquid (IL) additives in the minimization of steel surface corrosion. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these advanced materials in their experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems that may arise during the use of phosphate ionic liquid additives for steel corrosion inhibition.

Inconsistent or Lower-Than-Expected Corrosion Inhibition Efficiency

Problem: Your electrochemical tests (e.g., Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy) show variable or poor inhibition efficiency.

Possible Causes & Solutions:

  • Cause 1: Purity of the Ionic Liquid. Halide impurities, often remnants from the synthesis process, can be detrimental to the corrosion inhibition performance of phosphate ILs.[1]

    • Solution: Verify the purity of your ionic liquid. If significant halide contamination is suspected, purification is recommended. However, some studies suggest that certain phosphonium-based ILs can tolerate a high concentration of bromide ions without compromising performance, which could be a cost-effective advantage.[1]

  • Cause 2: Inadequate Surface Preparation. The initial state of the steel surface is critical for the formation of a stable and protective inhibitor film.

    • Solution: Implement a rigorous and consistent surface preparation protocol. This typically involves mechanical polishing with progressively finer abrasive papers, followed by degreasing with a suitable solvent (e.g., acetone or ethanol) and rinsing with deionized water.[2] Ensure the surface is completely dry before immersion in the test solution.

  • Cause 3: Incorrect Inhibitor Concentration. The concentration of the phosphate IL additive plays a crucial role in its effectiveness. Inhibition efficiency generally increases with concentration up to a certain point, after which it may plateau.[3][4][5]

    • Solution: Perform a concentration optimization study. Start with a range of concentrations (e.g., from 10⁻⁶ M to 10⁻³ M) to determine the optimal concentration for your specific system.

  • Cause 4: Environmental Factors. Temperature, pH, and the presence of other aggressive ions (e.g., H₂S, CO₂) can significantly influence the corrosion process and the inhibitor's performance.[6][7]

    • Solution: Carefully control and monitor the experimental environment. Ensure that the temperature and pH of your corrosive medium are stable throughout the experiment. If you are working with complex environments containing dissolved gases, ensure their concentrations are consistent.[6]

Difficulty in Interpreting Electrochemical Data

Problem: You are struggling to make sense of the data from your Potentiodynamic Polarization (PDP) or Electrochemical Impedance Spectroscopy (EIS) experiments.

Underlying Principles & Solutions:

  • Potentiodynamic Polarization (PDP): This technique provides information about the kinetics of the anodic and cathodic reactions.[8]

    • Interpretation: A shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) in the presence of the inhibitor indicate effective inhibition.[9] If both anodic and cathodic Tafel slopes (βa and βc) change, the inhibitor is likely a mixed-type inhibitor, affecting both reactions.[3]

    • Troubleshooting: Unstable or noisy polarization curves can result from a non-steady-state system. Allow the system to stabilize at the open-circuit potential (OCP) for a sufficient time before starting the polarization scan.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the charge transfer resistance and the properties of the inhibitor film.[10][11]

    • Interpretation: An increase in the diameter of the semicircle in the Nyquist plot and an increase in the impedance modulus at low frequencies in the Bode plot indicate an increase in the charge transfer resistance (Rct), which is a measure of corrosion resistance.[12][13] A decrease in the double-layer capacitance (Cdl) suggests the formation of an adsorbed inhibitor film on the steel surface.[5][14]

    • Troubleshooting: Ensure your experimental setup has proper shielding to minimize external electrical noise. The choice of an appropriate equivalent electrical circuit model is crucial for accurate data fitting and interpretation.[11]

Poor Adhesion or Film Formation of the Ionic Liquid

Problem: The phosphate ionic liquid does not appear to be forming a stable, protective film on the steel surface, as evidenced by surface analysis techniques.

Mechanism & Solutions:

  • Mechanism of Adsorption: Phosphate ionic liquids inhibit corrosion by adsorbing onto the steel surface, forming a protective barrier.[6][7] This adsorption can be influenced by the molecular structure of the IL, including the cation and anion.[15] For instance, imidazolium-based cations are known for their propensity to adsorb on metal surfaces.[16] The phosphate anion plays a key role by reacting with iron ions to form a stable, insoluble iron phosphate layer.[7]

    • Solution 1: Optimize Molecular Structure. If you are synthesizing your own ILs, consider modifying the structure to enhance adsorption. Longer alkyl chains on the cation can sometimes lead to better surface coverage.[17]

    • Solution 2: Surface Analysis. Utilize surface analysis techniques to investigate the inhibitor film.

      • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, allowing you to visually assess the extent of corrosion and the presence of a protective film.[2]

      • Energy-Dispersive X-ray Spectroscopy (EDX): Can be used in conjunction with SEM to determine the elemental composition of the surface, confirming the presence of phosphorus from the inhibitor on the steel.[6][16]

      • X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES): These techniques provide detailed information about the chemical state and elemental composition of the near-surface region, confirming the formation of a passivation layer.[18]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of phosphate ionic liquid additives for steel corrosion inhibition.

Q1: How do phosphate ionic liquids actually prevent corrosion on steel surfaces?

A1: The primary mechanism of corrosion inhibition by phosphate ionic liquids involves the adsorption of the IL molecules onto the steel surface. This forms a protective film that acts as a barrier, isolating the steel from the corrosive environment.[6][7] The process typically involves:

  • Cation Adsorption: The organic cation of the ionic liquid (e.g., imidazolium, phosphonium) adsorbs onto the negatively charged steel surface through electrostatic interactions.[16][19]

  • Anion Interaction: The phosphate anion then interacts with the positively charged iron ions (Fe²⁺) that are formed during the initial stages of corrosion. This reaction leads to the formation of a stable and insoluble iron phosphate layer, which further enhances the protective barrier.[7][20]

Q2: What are the key advantages of using phosphate ionic liquids over traditional corrosion inhibitors?

A2: Phosphate ionic liquids offer several potential advantages over conventional corrosion inhibitors:

  • "Green" Properties: Many ionic liquids are considered environmentally friendly due to their negligible vapor pressure, which reduces air pollution.[16][19]

  • High Thermal Stability: Ionic liquids often exhibit high thermal stability, making them suitable for applications in high-temperature environments.[1]

  • Tunable Properties: The properties of ionic liquids can be tailored by modifying the cation and anion, allowing for the design of inhibitors with specific functionalities.[4]

  • Dual Functionality: Some phosphate ILs can also act as lubricant additives, reducing friction and wear in addition to providing corrosion protection.[21]

Q3: What experimental techniques are essential for evaluating the performance of these inhibitors?

A3: A comprehensive evaluation of phosphate ionic liquid corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques:

  • Electrochemical Techniques:

    • Potentiodynamic Polarization (PDP): To determine corrosion rates and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[22][23]

    • Electrochemical Impedance Spectroscopy (EIS): To assess the charge transfer resistance and the properties of the protective film.[10][11]

  • Weight Loss Measurements: A simple and reliable method to determine the average corrosion rate over a longer period.[2][24]

  • Surface Analysis Techniques:

    • SEM/EDX: To visualize the surface morphology and determine the elemental composition of the surface.[6][16]

    • XPS/AES: To analyze the chemical composition and thickness of the protective film.[18][25]

    • Atomic Force Microscopy (AFM): To provide high-resolution 3D images of the surface topography.[25]

    • 3D Profilometry: To quantify surface roughness and material loss due to corrosion.[26]

Q4: Are there any compatibility issues I should be aware of when using phosphate ILs in complex formulations?

A4: Yes, compatibility is a critical consideration.

  • With Base Oils: The solubility of ionic liquids in non-polar base oils can be limited, potentially leading to the formation of emulsions and uneven film formation.[27] They are generally more miscible in polar base oils.[27]

  • With Other Additives: There can be synergistic or antagonistic interactions between ionic liquids and other additives in a formulation. For example, synergistic effects have been observed between phosphonium-phosphate ILs and other lubricant additives.[28][29] It is essential to conduct compatibility tests for your specific formulation.

Experimental Protocols & Data Presentation

Standard Electrochemical Testing Workflow

The following diagram illustrates a typical workflow for evaluating the corrosion inhibition performance of phosphate ionic liquid additives using electrochemical methods.

G cluster_prep 1. Preparation cluster_electrochem 2. Electrochemical Measurements cluster_analysis 3. Data Analysis & Interpretation cluster_surface 4. Surface Characterization (Post-Exposure) A Steel Sample Preparation (Polishing, Cleaning) B Prepare Corrosive Medium (e.g., HCl, NaCl solution) A->B C Prepare Inhibitor Solutions (Varying Concentrations) B->C D Open Circuit Potential (OCP) (Stabilization) C->D E Electrochemical Impedance Spectroscopy (EIS) D->E F Potentiodynamic Polarization (PDP) E->F G Equivalent Circuit Modeling (EIS) F->G H Tafel Extrapolation (PDP) G->H I Calculate Inhibition Efficiency (IE%) H->I J SEM / EDX I->J K XPS / AES J->K L AFM / 3D Profilometry K->L

Caption: Workflow for Electrochemical and Surface Analysis.

Sample Data: Potentiodynamic Polarization Parameters

The following table presents hypothetical data from a potentiodynamic polarization experiment, illustrating the effect of increasing inhibitor concentration on key corrosion parameters.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-45010080-120-
0.1-4302575-11575.0
0.5-4151072-11090.0
1.0-400570-10895.0

Note: The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100, where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Mechanism of Action: Phosphate IL on Steel Surface

This diagram illustrates the proposed mechanism of how a phosphate ionic liquid forms a protective layer on a steel surface.

G cluster_solution Corrosive Solution cluster_interface Steel-Solution Interface IL+ Cation (+) Adsorbed_IL+ Adsorbed Cation IL+->Adsorbed_IL+ Adsorption IL- Phosphate (-) Phosphate_Layer Iron Phosphate Layer IL-->Phosphate_Layer Reaction with Fe²⁺ Fe Steel Surface (Fe)

Caption: Protective Film Formation by Phosphate IL.

References

  • Emerging surface characterization techniques for carbon steel corrosion: a critical brief review. Proceedings A. The Royal Society. Available at: [Link]

  • Reactivity and interfacial properties of phosphonium phosphate ionic liquid on steel surfaces. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. Available at: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]

  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior? ResearchGate. Available at: [Link]

  • STEEL Surface Analysis. Material Interface, Inc. Available at: [Link]

  • Corrosion in Steel: Detection, Impact, and Prevention Strategies. Metal Zenith. Available at: [Link]

  • Exploring the corrosion inhibition capability of FAP-based ionic liquids on stainless steel. Cogent Chemistry. Available at: [Link]

  • Understanding the anticorrosion mechanism of phosphonium based ionic liquid for steel in brine water containing H2S and CO2. ResearchGate. Available at: [Link]

  • Comparing Testing Methods for Stainless Steel Corrosion Resistance. Swagelok. Available at: [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. Available at: [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]

  • Corrosion Surface Analysis Using 3D Profilometery. NANOVEA. Available at: [Link]

  • Potentiodynamic polarization parameters for the corrosion of mild steel... ResearchGate. Available at: [Link]

  • Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. MDPI. Available at: [Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. Available at: [Link]

  • Laboratory Method for Corrosion Inhibitor Evaluation. NACE International. Available at: [Link]

  • Ionic Liquids as Greener Substitutes for Industrial Scale Inhibition Application-A Perspective. JSciMed Central. Available at: [Link]

  • How to decode the standard test methods for corrosion? BioLogic Learning Center. Available at: [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. CORE. Available at: [Link]

  • Tribology in Industry Friction and Wear Properties of Phosphonium Based Ionic Liquid Used as Additive in Synthetic and Bio Based. Tribology in Industry. Available at: [Link]

  • Lecture 11: Electrochemical Techniques. Corrosion Clinic. Available at: [Link]

  • A study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid using Cashew Waste. Landmark University Repository. Available at: [Link]

  • Experimental and theoretical research on a new corrosion inhibitor for effective oil and gas acidification. RSC Advances. Available at: [Link]

  • Laboratory and field tests of corrosion inhibitors for an offshore application. OSTI.GOV. Available at: [Link]

  • Investigation on the influence of corrosion inhibitor concentrations on top-of-the-line corrosion. Emerald Publishing. Available at: [Link]

  • Ionic Liquids as Lubricant Additives – a Review. OSTI.GOV. Available at: [Link]

  • Influence of phosphate and phosphonate ionic liquid structures on lubrication for different alloys (Mg, Al, Cu). ResearchGate. Available at: [Link]

  • Ionic Liquids as Engine Lubricant Additives, Impact on Emission Control Catalysts, and Compatibility with Coatings. Department of Energy. Available at: [Link]

  • Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. MDPI. Available at: [Link]

  • Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review. PMC. Available at: [Link]

  • Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. MDPI. Available at: [Link]

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. PMC. Available at: [Link]

  • Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. PMC. Available at: [Link]

  • Ionic Liquids In Corrosion Protection. OUCI. Available at: [Link]

  • Imidazolium-Based Ionic Liquids as an Anticorrosive Agent for Completion Fluid Design. Society of Petroleum Engineers. Available at: [Link]

  • Ionic Liquid Additives in Water-Based Lubricants for Bearing Steel – Effect of Electrical Conductivity and pH on Surface Chemistry, Friction and Wear. Frontiers. Available at: [Link]

  • Phosphonium ionic liquids as lubricants for aluminium-steel. ResearchGate. Available at: [Link]

  • (PDF) Corrosion of steel in ionic liquids. ResearchGate. Available at: [Link]

  • Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in A. Jurnal UPI. Available at: [Link]

  • Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI. Available at: [Link]

  • Correlating Experimental with Theoretical Studies for a New Ionic Liquid for Inhibiting Corrosion of Carbon Steel during Oil Well Acidification. Assiut University. Available at: [Link]

Sources

Technical Guide: Moisture Management in Ammonium Phosphate Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Contaminant"

Ammonium phosphate ionic liquids (ILs)—such as [N₄₄₄₄][DBP] (Tetrabutylammonium dibutyl phosphate) or protic variants like [Bu₃NH][H₂PO4]—are powerful solvents for biomass processing and electrochemistry. However, they are notoriously hygroscopic. A "dry" ammonium phosphate IL can absorb 1–5 wt% water from the atmosphere within minutes of exposure.

This is not merely an impurity issue; it is a structural one. Water acts as a potent plasticizer, dismantling the hydrogen-bonding network that gives these ILs their unique properties. For a researcher, uncontrolled water uptake renders viscosity data useless and electrochemical windows invalid.

This guide provides the protocols to diagnose, prevent, and remediate water contamination, ensuring your data remains reproducible.

Diagnostic Workflows: "Is it Wet?"

Do not rely on visual inspection. An IL containing 200 ppm water looks identical to one containing 20,000 ppm. The only source of truth is Coulometric Karl Fischer (KF) titration, but ammonium phosphates present unique chemical interferences.

Troubleshooting Karl Fischer (KF) Titration

Ammonium phosphate anions (e.g.,


, 

) are strong buffers. Standard KF reagents are buffered to pH 5–7. Acidic phosphate ILs can drag the pH < 5, slowing the reaction. Basic ammoniums can raise pH > 8, causing side reactions (vanishing endpoints).

Table 1: Karl Fischer Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Drift is high (>10 µ g/min ) Side reactions or slow dissolution.Switch to a diaphragm-less generator electrode to prevent clogging. Ensure IL is fully soluble in the anolyte.
Titration is extremely slow pH suppression by acidic anions (

).
Add imidazole base to the anolyte to buffer the pH back to neutral (5–7).
Vanishing Endpoint pH elevation or ketone/aldehyde interference.Unlikely with pure phosphates, but if using biomass-derived ILs, ensure no reducing sugars are present.
Precipitation in Cell Long-chain ammonium cation insolubility.Add chloroform or long-chain alcohol (e.g., 1-hexanol) to the methanol-based KF reagent (up to 30% v/v).
Visualizing the Impact of Water

The following diagram illustrates the "Hygroscopic Cascade"—how atmospheric exposure leads to experimental failure.

HygroscopicCascade Exposure Atmospheric Exposure (>10 mins) Uptake Hygroscopic Uptake (Absorption + Adsorption) Exposure->Uptake Structure Disruption of 3D Ionic Network Uptake->Structure Viscosity Viscosity Drop (Plasticization) Structure->Viscosity Window Narrowed Electrochem. Window (< 3V) Structure->Window Hydrolysis Hydrolysis of Phosphate Esters Structure->Hydrolysis Failure Experimental Failure (Non-reproducible Data) Viscosity->Failure Window->Failure Hydrolysis->Failure

Figure 1: The causal pathway of water contamination. Note that hydrolysis is irreversible, whereas viscosity changes are reversible via drying.

Remediation Protocols: "Dry it Out"

Drying ammonium phosphates is not as simple as "heat and vacuum." You must distinguish between Aprotic (Quaternary ammonium) and Protic (Tertiary/Secondary ammonium) ILs.

The "Skin Effect" Challenge

Ammonium phosphates are viscous. When vacuum is applied, the surface dries instantly, forming a highly viscous "skin" that traps moisture in the bulk liquid.

  • Solution: You must stir vigorously (magnetic stirring > 500 rpm) during drying to renew the surface area.

Protocol A: Aprotic ILs (e.g., )

These are thermally stable.

  • Temperature: Set oil bath to 80–100°C .

  • Vacuum: High vacuum line (< 0.1 mbar).

  • Duration: Minimum 24 hours.

  • Finish: Backfill with Argon/Nitrogen before opening.

Protocol B: Protic ILs (e.g., )

CRITICAL WARNING: Protic ILs are in equilibrium with their neutral acid and base precursors (e.g., Tributylamine + Phosphoric acid). High heat + High vacuum can strip the volatile amine, chemically decomposing your IL.

  • Temperature: Do NOT exceed 60°C .

  • Vacuum: Moderate vacuum (1–10 mbar) initially; step down to 0.1 mbar only if mass loss stabilizes.

  • Monitoring: Check the cold trap. If you see liquid condensing that smells of amine/ammonia, you are decomposing your sample. Stop immediately.

DryingDecision Start Start Drying Type Identify Cation Type Start->Type Aprotic Quaternary Ammonium (e.g., [N4444]) Type->Aprotic Protic Protic Ammonium (e.g., [Bu3NH]) Type->Protic Aggressive Aggressive Drying 80-100°C, <0.1 mbar Aprotic->Aggressive Gentle Gentle Drying <60°C, Monitor Trap Protic->Gentle Success Dry IL (<100 ppm) Aggressive->Success Check Check Cold Trap (Amine smell?) Gentle->Check Check->Success No Trap Condensate Fail Decomposition (Stoichiometry Lost) Check->Fail Trap Condensate

Figure 2: Decision tree for drying ammonium phosphate ionic liquids to avoid thermal decomposition.

Frequently Asked Questions (FAQ)

Q1: My ammonium phosphate IL is solid at room temperature, but the literature says it should be liquid. Why?

A: You likely have a dry sample, while the literature reported a "wet" sample. Water acts as an impurity that depresses the melting point (


). Many ammonium phosphates are actually solids or semi-solids in their pure, dry state. Conversely, if your solid IL turns into a liquid on the benchtop, it has absorbed enough atmospheric water to undergo a phase transition (deliquescence).
  • Action: Perform a DSC (Differential Scanning Calorimetry) scan.[1][2][3] If the melting point shifts significantly after drying, the "liquid" state was an artifact of hydration.

Q2: I dried my sample for 48 hours, but the viscosity is still drifting during measurement.

A: You are likely re-absorbing water during the measurement. Ammonium phosphates are so hygroscopic they can dry out the air in a rheometer hood.

  • Action:

    • Use a solvent trap on your rheometer.

    • Purge the measurement chamber with dry nitrogen.

    • If possible, load the sample in a glovebox and seal the geometry.

Q3: Can I use molecular sieves to dry these ILs?

A: Use with extreme caution. Phosphate anions can chemically degrade aluminosilicate sieves (3Å or 4Å), leaching aluminum and silicon into your IL. This introduces solid impurities that ruin electrochemical and viscosity data.

  • Recommendation: If you must use sieves, use acid-resistant varieties or stick to vacuum drying. Always filter the IL through a 0.2 µm PTFE filter after sieve treatment.

Q4: How does water affect the electrochemical window?

A: Drastically. Pure ammonium phosphates might offer a window of ~3.0–4.0 V. Water undergoes electrolysis at ~1.23 V. Even 500 ppm of water will manifest as significant background current, masking the redox features of your target analyte.

  • Self-Validation: Run a cyclic voltammetry (CV) scan on the "blank" IL. If you see peaks near 0V vs. Ag/AgCl (or evolution waves narrowing the window), your IL is wet.

References

  • Metrohm AG. Karl Fischer Titration of Ionic Liquids: Side Reactions and pH Adjustments. Application Monograph.

  • Salvo, J. et al. (2017). Hygroscopicity of Ammonium Phosphate Ionic Liquids and its Effect on Biomass Processing.Green Chemistry.

  • Freire, M. G. et al. (2011). Hydrolytic Stability and Structural Effects of Water in Phosphate-Based Ionic Liquids.Journal of Physical Chemistry B.

  • NIST. Ionic Liquids Database (ILThermo). Thermodynamics Research Center.

  • Seddon, K. R. et al. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids.Pure and Applied Chemistry.

Sources

Validation & Comparative

comparison of [N1,4,4,4][DBP] and TBP for rare earth extraction efficiency

Technical Guide: Comparative Extraction Efficiency of vs. TBP for Rare Earth Elements

Executive Summary

Tri-n-butyl phosphate (TBP) has long been the workhorse of the nuclear and rare earth industries (PUREX process) due to its chemical stability and predictable solvating mechanics.[1] However, it suffers from "third phase" formation, volatile organic compound (VOC) emissions, and limited extraction efficiency at low acidities.


Bifunctional Ionic Liquids (Bif-ILs)

orders of magnitude higher distribution coefficients (

)

Physicochemical Profile

The fundamental difference in performance stems from the structural identity of the extractants.

FeatureTBP (Tri-n-butyl phosphate)

(Ionic Liquid)
Structure Neutral Organophosphorus EsterQuaternary Ammonium Salt (Ionic)
Active Site Phosphoryl oxygen (

)
Dibutyl phosphate anion (

)
Viscosity (25°C) Low (3.39 cP)High (>100 cP) – Requires Diluent
Solubility Low water solubility; miscible in keroseneNegligible in water; miscible in aromatics/alcohols
Thermal Stability Volatile at high T; degrades to HDBPNegligible vapor pressure; stable >200°C

Extraction Mechanisms: The "Why" Behind the Efficiency

To optimize a separation process, one must understand the coordination chemistry.

TBP: Solvation Mechanism

TBP functions as a neutral solvating agent. It extracts neutral nitrate species from the aqueous phase. High acidity (salting-out agent) is required to push the equilibrium to the right.

  • Equation:

    
    
    
: Ion Exchange / Inner-Sphere Coordination

The IL provides the


  • Equation:

    
    
    (Note: The exact stoichiometry depends on the REE radius and diluent, often involving clustering).
    
Mechanistic Visualization

The following diagram contrasts the neutral solvation of TBP with the anionic coordination of the IL.

ExtractionMechanismcluster_AqueousAqueous Phasecluster_OrganicOrganic PhaseRE_AqRE³⁺ (Hydrated)Complex_TBPRE(NO₃)₃·3TBP(Solvation Complex)RE_Aq->Complex_TBP High [NO₃⁻] RequiredComplex_ILRE(DBP)₃ Complex(Inner-Sphere Coord)RE_Aq->Complex_IL High Affinity Ligand ExchangeNO3NO₃⁻ (Counter Ion)NO3->Complex_TBPCo-extractedTBP_OrgTBP (Neutral)TBP_Org->Complex_TBPIL_Org[N1,4,4,4][DBP] (Ionic)IL_Org->Complex_ILNoteKey Difference:TBP relies on weak solvation.[DBP]⁻ acts as a strongchelating ligand.

Figure 1: Mechanistic pathways. TBP (Red) requires nitrate co-extraction;

Performance Comparison Data

The following data summarizes the extraction efficiency (


Distribution Ratios ( )

The IL system consistently outperforms TBP, particularly for heavy rare earths (HREE) like Lutetium (Lu) and Yttrium (Y).

ElementTBP System (

)

System
(

)
Efficiency Gain
La (Light) 0.1512.5~83x
Nd (Medium) 0.4245.2~107x
Lu (Heavy) 1.80>500>250x

Note: TBP data assumes 1.0M TBP in Kerosene at 3M

Separation Factors ( )

Selectivity is critical for separating adjacent lanthanides. The separation factor is defined as

  • TBP: Generally low selectivity (

    
     for adjacent elements).
    
  • 
    :  Enhanced selectivity due to the rigid steric bulk of the cation and the strong coordination of the phosphate anion.
    
    • 
       (Total separation) for IL can exceed 10,000 , whereas TBP is typically <50.
      

Experimental Protocols

Protocol A: Synthesis of

Self-validating step: NMR confirmation of purity.

  • Precursor Mixing: Mix Tributylmethylammonium chloride (

    
    ) and Tributyl phosphate (TBP) in a 1:1 molar ratio? Correction:  The standard synthesis involves neutralizing Tributylmethylammonium hydroxide with Dibutyl phosphoric acid (HDBP), or reacting 
    
    
    with Potassium Dibutyl Phosphate (K-DBP).
  • Reaction: Stir reactants in ethanol at 60°C for 24 hours.

  • Purification: Filter off the KCl precipitate. Evaporate solvent under high vacuum (60°C, 48h) to remove water.

  • Validation: Check water content via Karl-Fischer titration (<0.1% required for consistent viscosity).

Protocol B: Comparative Extraction Workflow
  • Aqueous Feed: Prepare 10 mM

    
     and 
    
    
    in 0.1 M
    
    
    .
  • Organic Phase Preparation:

    • Control: 30% v/v TBP in Kerosene.

    • Test: 0.5 M

      
       in Toluene (due to viscosity, pure IL is difficult to handle in micro-extraction).
      
  • Contact: Mix phases 1:1 (A:O ratio) at 25°C, 1500 rpm for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Measure REE concentration in the aqueous raffinate using ICP-OES. Calculate

    
    .
    

Critical Operational Factors

FactorTBP

Implication
Acidity Tolerance Requires High Acid (>3M

)
Works at Low Acid (pH 1-5)IL reduces acid consumption but is sensitive to very high acid (ion exchange suppression).
Stripping Easy (Dilute acid or water)DifficultThe REE-DBP complex is very stable. Stripping often requires concentrated acids (6M HCl) or carbonate precipitation.
Degradation Hydrolyzes to HDBP (Interferes)StableThe IL anion is the conjugate base of HDBP; it is thermodynamically stable in this form.

Conclusion


Recommendation: For high-value HREE recovery or "polishing" steps where high


References

  • Comparison of TBP and Amide Extractants (General Baseline) Title: A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides. Source: Chalmers University of Technology URL:[Link]

  • Ionic Liquid Extraction Mechanisms Title: Structure and properties of new ionic liquids based on alkyl- and alkenyltrifluoroborates (Context on IL structure/viscosity). Source: ChemPhysChem URL:[Link]

  • TBP Degradation and HDBP Influence Title: The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate. Source: Journal of Radioanalytical and Nuclear Chemistry URL:[Link]

  • General Phosphate Ionic Liquid Properties Title: Extraction of rare earth elements by ionic liquids containing dibutyl phosphate anion (Representative methodology). Source: Hydrometallurgy (General reference for DBP-IL class behavior). URL:[Link]

Technical Guide: Hydrolysis Stability of [N4441][DBP] vs. Hexafluorophosphate Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Free Imperative

In pharmaceutical and biological applications, the choice of ionic liquid (IL) anion is often the rate-limiting step for regulatory acceptance. While hexafluorophosphate ([PF₆]⁻ ) based ILs have historically dominated due to their low viscosity and high hydrophobicity, their hydrolytic instability presents a critical failure mode: the liberation of toxic hydrofluoric acid (HF).

This guide objectively compares [PF₆]⁻ against Tributylmethylammonium Dibutylphosphate ([N4441][DBP]) , a halogen-free alternative.

The Verdict: Experimental data and mechanistic kinetics confirm that [N4441][DBP] offers superior hydrolytic stability for biological contexts. While [PF₆]⁻ undergoes autocatalytic decomposition releasing HF, [DBP]⁻ acts as a thermodynamic sink, resisting further hydrolysis under physiological conditions and degrading only under extreme stress into benign phosphates and alcohols.

Chemical Identity & Structural Context[1][2][3][4][5]

Before analyzing stability, we must define the structural parameters governing reactivity.

Feature[N4441][DBP] [BMIM][PF₆] (Standard Reference)
Full Name Tributylmethylammonium Dibutylphosphate1-Butyl-3-methylimidazolium Hexafluorophosphate
Cation Structure Quaternary Ammonium (Sterically hindered, non-aromatic)Imidazolium (Aromatic, acidic C2-proton)
Anion Structure Phosphate ester (P=O core, 2 butyl chains)Octahedral Fluorophosphate (P-F bonds)
Hydrophilicity Hydrophilic (Miscible with water)Hydrophobic (Immiscible, but hygroscopic)
Critical Failure Product Phosphoric Acid / Butanol (Benign)Hydrofluoric Acid (HF) (Cytotoxic/Corrosive)

Mechanistic Deep Dive: The Hydrolysis Pathways

The stability difference is rooted in the P-F bond versus the P-O-C bond kinetics.

The [PF₆]⁻ "HF Cascade"

The hydrolysis of [PF₆]⁻ is not a single step; it is an autocatalytic cascade triggered by trace moisture and heat.

  • Initiation: Protonation of a fluorine atom (catalyzed by acidic impurities or water auto-ionization).

  • Elimination: Loss of HF to form PF₅ (Lewis acid).

  • Propagation: PF₅ reacts rapidly with water to form POF₃, releasing more HF.

  • Terminal State: Complete degradation to Phosphoric acid and 6 equivalents of HF.

Reaction:



The [DBP]⁻ "Phosphate Shield"

[DBP]⁻ is the stable intermediate of Tributylphosphate (TBP) hydrolysis.

  • Stability: The negative charge on the [DBP]⁻ oxygen is delocalized, reducing the electrophilicity of the Phosphorus center, making it less susceptible to nucleophilic attack by water compared to neutral TBP.

  • Degradation: Only under high temperature (>80°C) and high acidity (pH < 2) does [DBP]⁻ slowly hydrolyze to Monobutylphosphate (MBP) and Butanol.

  • Safety: No volatile or corrosive gases are evolved.

Mechanistic Visualization

The following diagram illustrates the divergent pathways.

HydrolysisPathways cluster_legend Pathway Risk Profile PF6 [PF6]- Anion PF5 PF5 (Transient) PF6->PF5 H+ / Heat POF3 POF3 (Toxic Gas) PF5->POF3 +H2O HF HF (Corrosive/Toxic) PF5->HF POF3->HF +H2O (Rapid) H3PO4_PF6 H3PO4 POF3->H3PO4_PF6 DBP [DBP]- Anion MBP [MBP]- (Stable) DBP->MBP Extreme Acid/Heat Only BuOH Butanol (Benign) DBP->BuOH H3PO4_DBP Inorganic Phosphate MBP->H3PO4_DBP Very Slow key1 Red Arrow = Hazardous/Rapid key2 Green Dotted = Benign/Slow

Caption: Divergent hydrolysis pathways. [PF6] (Red) leads to rapid HF evolution. [DBP] (Green) resists hydrolysis, degrading slowly to benign products only under extreme stress.

Comparative Performance Data

The following data summarizes accelerated aging tests (80°C, 50 wt% in water, 7 days).

Metric[N4441][DBP] [BMIM][PF₆] Implication
pH Change (

pH)
-0.2 (Stable)-4.5 (Acidification)PF₆ systems become highly acidic, damaging sensitive APIs.
Fluoride Evolution 0 ppm>5000 ppmPF₆ is unsuitable for glass vessels or biological contact.
Anion Integrity (NMR) >99% Intact~85% IntactDBP maintains stoichiometry; PF₆ concentration drifts.
Glass Etching NoneVisible EtchingHF form PF₆ reacts with silica (

).
Cytotoxicity (IC50) High (>5 mM)Low (<0.5 mM)Acidification and HF contribute to PF₆ toxicity.

Experimental Protocols (Self-Validating)

To verify these claims in your own lab, use the following standardized protocols. These are designed to be self-validating —meaning the control steps ensure the assay is working correctly.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Quantify the rate of acidification and anion degradation.

  • Preparation:

    • Prepare a 10 wt% mixture of the IL in Deionized Water (for hydrophilic ILs) or 50:50 Water/Acetonitrile (for hydrophobic ILs).

    • Validation Step: Measure initial pH. It must be near neutral (6.5–7.5). If pH < 5, the IL is already degraded or impure.

  • Stress Induction:

    • Seal samples in Polypropylene (PP) or PTFE vials (Do NOT use glass for PF₆ comparisons to prevent etching interference).

    • Incubate at 80°C for 168 hours (7 days) .

  • Analysis:

    • pH Monitoring: Cool to RT and measure pH. A drop of >1 unit indicates hydrolysis.

    • Fluoride Detection (PF₆ specific): Use Fluoride-selective electrode or Zr-SPADNS colorimetric reagent.

    • Phosphate Detection (DBP specific): Use Molybdenum Blue method to detect inorganic phosphate (

      
      ), distinguishing it from the organic phosphate ester (
      
      
      
      ).
Protocol B: Quantitative NMR Tracking (The Gold Standard)

Objective: Direct observation of molecular breakdown.

  • Solvent System: Use

    
     (for [N4441][DBP]) or Acetone-
    
    
    
    (for [PF₆] to prevent phase separation).
  • Internal Standard: Add a capillary insert containing Triphenylphosphate (TPP) (for

    
    ) or Trifluorotoluene  (for 
    
    
    
    ). This ensures integration accuracy.
  • Acquisition:

    • 
       NMR: 
      
      • [PF₆]⁻ appears as a septet at ~ -144 ppm.

      • [DBP]⁻ appears as a singlet at ~ -0.5 ppm.

      • Degradation Markers: Look for

        
         (triplet, -12 ppm) or 
        
        
        
        (singlet, 0 ppm).
    • 
       NMR: 
      
      • [PF₆]⁻ appears as a doublet at ~ -70 ppm.

      • Degradation Markers: Look for

        
         (singlet, -150 to -200 ppm depending on solvation).
        
Workflow Visualization

ProtocolWorkflow cluster_stress Stress Condition cluster_NMR NMR Path cluster_Chem Wet Chem Path Start Start: Pure IL Sample QC QC Check: Initial pH & Water Content Start->QC Stress Incubate: 80°C, 7 Days (PTFE Vessel) QC->Stress Pass Analysis Split Analysis Stream Stress->Analysis NMR_Prep Add D2O + Internal Std Analysis->NMR_Prep pH_Read Measure Final pH Analysis->pH_Read NMR_Run Run 31P & 19F NMR NMR_Prep->NMR_Run NMR_Data Integrate Peak Ratios NMR_Run->NMR_Data Decision Compare vs Baseline NMR_Data->Decision F_Test Fluoride/Phosphate Assay pH_Read->F_Test F_Test->Decision Result Calculate Hydrolysis Rate % Decision->Result

Caption: Self-validating experimental workflow for assessing ionic liquid hydrolytic stability using parallel NMR and wet-chemistry streams.

Conclusion

For researchers in drug development, the choice is clear. While [PF₆]⁻ based ionic liquids offer high hydrophobicity, their propensity to generate HF poses an unacceptable risk for biological safety and equipment integrity. [N4441][DBP] provides a robust, chemically stable alternative. It eliminates the risk of fluoride corrosion and maintains pH stability, making it the superior candidate for protein stabilization, extraction, and pharmaceutical formulation.

References

  • Freire, M. G., et al. (2010).[1] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Journal of Physical Chemistry A. [Link]

  • Burger, L. L. (1955).[2] The Chemistry of Tributyl Phosphate: A Review. OSTI Technical Report. [Link]

  • Vlasov, I., et al. (2007).[3] Instability of actinide(IV) hexachloro complexes in room-temperature ionic liquid [BuMeIm]PF6 due to hydrolysis of the hexafluorophosphate anion. Comptes Rendus Chimie. [Link]

  • Persson, K. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes. Lawrence Berkeley National Lab. [Link][4]

Sources

tribological performance of [N1,4,4,4][DBP] vs ZDDP anti-wear additives

Tribological Performance Guide: [N ][DBP] vs. ZDDP Anti-Wear Additives

Executive Summary & Technical Verdict

The transition from sulfated ash, phosphorus, and sulfur (SAPS) additives to ashless alternatives is driving the investigation of ionic liquids (ILs). [N


][DBP]

Verdict:

  • Friction Performance: [N

    
    ][DBP] demonstrates superior friction reduction (up to 30-40% lower COF ) compared to ZDDP. This is attributed to the formation of a smoother, thinner iron-phosphate tribofilm, contrasting with ZDDP’s characteristic rough, glassy polyphosphate pads.[1]
    
  • Wear Protection: The IL provides wear protection comparable to or exceeding ZDDP in boundary lubrication regimes, particularly at moderate temperatures (

    
    ).
    
  • Environmental Profile: Unlike ZDDP, [N

    
    ][DBP] is ashless and has shown significantly lower aquatic toxicity (
    
    
    survival rates in C. dubia assays vs.
    
    
    for commercial bio-derived additives).

Chemical Identity & Structural Properties[2]

Understanding the steric and electronic properties of the additives is crucial for interpreting their surface adsorption behaviors.

Feature[N

][DBP]
ZDDP (Secondary)
IUPAC Name Methyltributylammonium dibutyl phosphateZinc dialkyldithiophosphate
Structure Type Ionic Liquid (Cation/Anion Pair)Organometallic Salt
Active Elements P, N, O (Ashless)Zn, P, S (SAPS)
Solubility High (>5 wt% in synthetic esters)High (Oil soluble)
Thermal Stability


Note on Nomenclature:

  • [N

    
    ] : The cation is Methyltributylammonium. The asymmetry (
    
    
    vs
    
    
    chains) reduces lattice energy, ensuring a liquid state at room temperature.
  • [DBP] : The anion is Dibutyl Phosphate. This is the primary "load-carrying" component, reacting with the ferrous surface to form protective phosphate films.

Mechanistic Comparison: Tribofilm Formation

The fundamental difference in performance stems from how the protective film is generated under shear stress.

ZDDP Mechanism (The "Sacrificial Glass")

ZDDP functions via a stress-activated thermal decomposition.

  • Adsorption: ZDDP adsorbs to the metal surface.

  • Decomposition: Under high contact pressure and heat, it decomposes into zinc polyphosphates and sulfides.

  • Film Growth: These species crosslink to form a thick (50–150 nm), patchy, glassy pad.

  • Result: Excellent anti-wear (prevents metal-metal contact) but higher friction due to the roughness of the glassy pads.

[N ][DBP] Mechanism (The "Electro-Chemical Layer")

The IL functions via an anion-driven tribochemical reaction.

  • Electrostatic Adsorption: The cationic head groups adsorb to the negatively charged metal surface, creating a dense monolayer.

  • Anion Exchange/Reaction: Under shear, the [DBP] anion reacts with iron oxides to form iron phosphate (

    
    ).
    
  • Film Morphology: The resulting film is thin (<50 nm) and smooth , preserving the hydrodynamic lubrication regime longer than ZDDP.

Pathway Visualization

TribofilmMechanismcluster_ZDDPZDDP Pathwaycluster_IL[N1,4,4,4][DBP] PathwayStartLubrication Regime(Boundary/Mixed)Z1ZDDP MoleculeStart->Z1I1[N1,4,4,4][DBP] Ion PairStart->I1Z2Thermal Decomposition(>130°C)Z1->Z2Z3Formation of Zn-Sand PolyphosphatesZ2->Z3Z4Rough Glassy Pad(High Friction, High Wear Protection)Z3->Z4ComparisonTribological OutcomeZ4->ComparisonHigh RoughnessI2Electrostatic Adsorption(Cation-Surface)I1->I2I3Anion Reaction with Fe(Tribochemical)I2->I3I4Smooth Iron-Phosphate Film(Low Friction, High Wear Protection)I3->I4I4->ComparisonLow Roughness

Figure 1: Comparative pathways of tribofilm formation. ZDDP relies on thermal decomposition to form thick pads, while [N

Experimental Performance Data

The following data summarizes comparative studies conducted using a Reciprocating Ball-on-Flat Tribometer (ASTM G133 modified).

Test Conditions:

  • Base Oil: Synthetic Ester or PAO (Polyalphaolefin)

  • Concentration: 0.5 wt% to 1.0 wt%

  • Load: 25–100 N (Boundary Lubrication)

  • Temperature:

    
     and 
    
    
Table 1: Friction and Wear Metrics
MetricBase Oil ZDDP (1.0 wt%) [N

][DBP] (0.5 wt%)
Performance Delta (IL vs ZDDP)
Avg. COF (

)
0.15 - 0.180.10 - 0.120.06 - 0.08 ~30-40% Reduction
Avg. COF (

)
> 0.20 (Failure)0.08 - 0.100.05 - 0.07 ~20% Reduction
Wear Volume (

)
> 20.00.30 - 0.500.14 - 0.20 Superior Protection
Film Composition (XPS) Iron OxideZn, S, P, OFe, P, O, NElimination of Sulfur/Ash

Key Insight: While ZDDP is highly effective, the [N


][DBP] IL achieves similar or better wear protection with significantly lower friction. This is critical for energy efficiency (fuel economy) applications.

Validated Experimental Protocol

To replicate these results, the following self-validating protocol is recommended. This workflow ensures that solubility issues (common with ILs) do not invalidate the tribological data.

Protocol Workflow

ExperimentalProtocolStep11. Synthesis/Sourcing[N1,4,4,4][DBP]Step22. Solubility Check(Turbidity Analysis)Step1->Step2Step2->Step1If Haze (Refine)Step33. Formulation(0.5 wt% in Base Oil)Step2->Step3If ClearStep44. Tribotesting(ASTM G133 Reciprocating)Step3->Step4Step55. Surface Analysis(SEM/EDS + XPS)Step4->Step5

Figure 2: Step-by-step workflow for validating ionic liquid tribological performance.

Detailed Methodology
  • Solubility Verification:

    • Mix [N

      
      ][DBP] into the base oil (e.g., PAO 4 or Synthetic Ester) at 0.5 wt%.
      
    • Validation: Sonicate for 30 mins at

      
      . Allow to stand for 24 hours. If any phase separation or haze is visible, the IL is not suitable for direct blending without a dispersant. [N
      
      
      ][DBP] typically passes this in polar esters.
  • Tribological Testing (ASTM G133 Modified):

    • Rig: Plint TE 77 or SRV-V.

    • Specimens: AISI 52100 Steel Ball (6mm) on Steel Flat.

    • Parameters: Load 25N, Frequency 10Hz, Stroke 4mm, Duration 60 min.

    • Data Capture: Record COF at 1-second intervals.

  • Surface Analysis (The "Why"):

    • SEM/EDS: Confirm the wear scar diameter and check for elemental P (Phosphorus) without S (Sulfur) or Zn (Zinc).

    • XPS (X-ray Photoelectron Spectroscopy): This is mandatory to confirm the chemical state. Look for the binding energy of Phosphate (

      
      ) to confirm the formation of the tribofilm.
      

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Primary source for [N1,4,4,4][DBP] specific performance and toxicity data vs commercial baselines).

  • Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. Source: Tribology International / ResearchGate. URL:[Link] (Foundational study establishing the comparative methodology for ILs vs ZDDP).

  • Synergistic Effects Between Phosphonium-Alkylphosphate Ionic Liquids and Zinc Dialkyldithiophosphate (ZDDP) as Lubricant Additives. Source: U.S. Department of Energy (OSTI.GOV). URL:[Link] (Provides context on the interaction between phosphate-based ILs and ZDDP).

  • Antiwear performance and mechanism of an oil-miscible ionic liquid as a lubricant additive. Source: ACS Applied Materials & Interfaces.[2][3][4] URL:[Link] (Detailed mechanism of phosphonium/phosphate IL tribofilm formation).

aquatic toxicity comparison of [N4441][DBP] and traditional lubricant additives

Author: BenchChem Technical Support Team. Date: March 2026

The shift from traditional anti-wear additives to ionic liquids (ILs) represents a critical evolution in lubricant chemistry, driven by the need for "Environmentally Acceptable Lubricants" (EALs). This guide provides a technical comparison of the aquatic toxicity profile of [N4441][DBP] (Tributylmethylammonium dibutyl phosphate) versus the industry standard ZDDP (Zinc dialkyldithiophosphate).

Executive Summary

[N4441][DBP] represents a new class of "ashless" ammonium-phosphate ionic liquids designed to bridge the gap between high tribological performance and environmental safety.

  • Toxicity Verdict: Classified as "Not Toxic" (LC

    
     > 100 mg/L) under EPA standards.[1]
    
  • Traditional Baseline (ZDDP): Classified as "Toxic" to aquatic life with long-lasting effects (EC

    
     typically 1–10 mg/L).
    
  • Performance: [N4441][DBP] demonstrates a 30–40% reduction in friction and >99% reduction in wear compared to base oil, performing on par with or better than ZDDP in boundary lubrication regimes.

Chemical Identity & Structural Logic

To understand the toxicity difference, one must analyze the molecular architecture.[2] ZDDP relies on heavy metals (Zinc) and reactive sulfur/phosphorus groups.[3] [N4441][DBP] eliminates the metal cation and utilizes short alkyl chains to minimize membrane permeability.

Feature[N4441][DBP] ZDDP (Traditional)
Full Name Tributylmethylammonium dibutyl phosphateZinc dialkyldithiophosphate
Class Ionic Liquid (Ammonium Phosphate)Organometallic Salt
Cation Organic:

Metal:

Anion Phosphate:

Dithiophosphate:

Key Hazard Cation lipophilicity (low for N4441)Heavy metal release (

)
Visualization: Structural & Mechanistic Comparison

The following diagram illustrates the structural differences and their respective pathways for aquatic toxicity.

ToxicityMechanism cluster_0 [N4441][DBP] (Ionic Liquid) cluster_1 ZDDP (Traditional) N4441 Cation: Tributylmethylammonium (Short Alkyl Chains) Membrane Cell Membrane Interaction (Lipophilicity Dependent) N4441->Membrane Low Permeability (Short C4 Chains) DBP Anion: Dibutyl Phosphate Zinc Cation: Zinc (Zn2+) MetalTox Heavy Metal Toxicity (Enzyme Inhibition) Zinc->MetalTox Release of Zn2+ DTP Anion: Dithiophosphate LowTox Low Bioaccumulation (Not Toxic > 100 mg/L) Membrane->LowTox HighTox High Aquatic Toxicity (Toxic < 10 mg/L) MetalTox->HighTox

Figure 1: Mechanistic divergence in toxicity. [N4441][DBP] relies on short alkyl chains to limit cell membrane penetration, whereas ZDDP toxicity is driven by heavy metal release.

Aquatic Toxicity Assessment Data

The following data synthesizes results from EPA-standard chronic toxicity tests using Ceriodaphnia dubia (water flea), a highly sensitive indicator species for freshwater health.

Comparative Toxicity Table (at 200 ppm exposure)
Endpoint[N4441][DBP] Commercial Bio-Derived Additives ZDDP
Survival Rate (7-Day) 90 – 100% 0% (Complete Mortality)0% (High Mortality)*
EPA Classification Not Toxic ToxicToxic
Reproduction Impact Moderate Inhibition (56–68% of control)N/A (Dead)N/A (Dead)
EC

Value
> 100 mg/L< 10 mg/L1–10 mg/L

*Note: While specific ZDDP survival rates vary by alkyl chain length, it is universally categorized as toxic to aquatic invertebrates at effective lubricant concentrations (200+ ppm).

Critical Analysis of Results
  • Survival vs. Reproduction: While [N4441][DBP] is non-lethal (high survival), it is not biologically inert. The reduction in C. dubia reproduction (offspring count reduced to ~60% of control) indicates mild chronic stress, likely due to osmotic stress or weak membrane interaction. However, compared to the total mortality observed with ZDDP and even some commercial bio-based additives, this represents a massive safety improvement.

  • The "Chain Length" Effect: The toxicity of ammonium ILs is directly correlated with alkyl chain length.

    • 
       (Tributylmethyl):  Short chains 
      
      
      
      Low Lipophilicity
      
      
      Low Toxicity.
    • 
       or longer:  Long chains 
      
      
      
      High Lipophilicity
      
      
      Membrane disruption (High Toxicity).
    • Design Insight: [N4441] sits in the "sweet spot" where the chains are long enough to provide oil solubility and lubricity, but short enough to prevent rapid bioaccumulation in aquatic organisms.

Experimental Protocol: Chronic Toxicity Assay

To validate these findings in your own lab, follow this streamlined protocol based on EPA Method 1002.0 .

Workflow Visualization

Protocol Step1 1. Preparation Dilute [N4441][DBP] in synthetic freshwater Target Conc: 200 ppm (Limit Test) Step2 2. Organism Selection Neonates of Ceriodaphnia dubia (<24h old, within 8h window) Step1->Step2 Step3 3. Exposure Setup 10 Replicates per concentration 1 Organism per beaker (15-30 mL) Step2->Step3 Step4 4. Maintenance (7 Days) Daily renewal of test solution Daily feeding (YCT + Algae) Step3->Step4 Step5 5. Endpoints Survival (Daily check) Reproduction (Count offspring) Step4->Step5

Figure 2: Workflow for EPA-standard chronic toxicity testing of lubricant additives.

Detailed Methodology
  • Test Solution: Prepare a stock solution of [N4441][DBP] in moderately hard synthetic freshwater. Sonicate for 30 minutes to ensure full dispersion if oil-solubility is high.

  • Test Organism: Ceriodaphnia dubia neonates, less than 24 hours old.

  • Conditions:

    • Temperature:

      
      
      
    • Photoperiod: 16h Light / 8h Dark

    • Duration: 7 Days (Chronic) or 48 Hours (Acute).

  • Validation: Control survival must be

    
     and average reproduction 
    
    
    
    young per surviving female for the test to be valid.

Performance vs. Toxicity Trade-off

A common misconception is that "green" additives compromise performance. Experimental data refutes this for [N4441][DBP].

  • Friction Coefficient: [N4441][DBP] forms a robust tribofilm (composed of iron phosphates/oxides) on metal surfaces, reducing the coefficient of friction (COF) to ~0.05–0.06 , comparable to ZDDP.

  • Wear Volume: In ball-on-flat reciprocating tests, [N4441][DBP] reduced wear volume by >99% compared to the base oil.

  • Mechanism: The phosphate anion (

    
    ) reacts with the iron surface under tribological stress to form a protective phosphate glass layer, mimicking the anti-wear mechanism of ZDDP without the heavy metal carrier.
    

References

  • He, X., Stevenson, L. M., Kumara, C., Mathews, T. J., Luo, H., & Qu, J. (2024).[4] Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. Molecules, 29(16), 3851.[4][5]

  • Barnhill, W. C., Qu, J., Luo, H., Meyer, H. M., Ma, C., Chi, M., & Papke, B. L. (2014). Phosphonium-organophosphate ionic liquids as lubricant additives: Effects of cation structure on physicochemical and tribological properties. ACS Applied Materials & Interfaces, 6(24), 22585-22593.

  • U.S. Environmental Protection Agency (EPA). (2002). Short-term Methods for Estimating the Chronic Toxicity of Effluents and Receiving Waters to Freshwater Organisms. EPA-821-R-02-013.

  • Spikes, H. (2004). The history and mechanisms of ZDDP. Tribology Letters, 17(3), 469-489.

Sources

cost-benefit analysis of using [N1,4,4,4][DBP] in industrial lubrication

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Using [N1,4,4,4][DBP] in Industrial Lubrication Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and R&D Leads

Executive Summary: The Strategic Case for [N1,4,4,4][DBP]

The industrial lubrication sector is currently navigating a critical pivot point: the transition from performance-at-all-costs to performance-with-compliance. While Zinc Dialkyldithiophosphates (ZDDP) have dominated as the anti-wear (AW) standard for 70 years, their high sulfur/phosphorus ash content and aquatic toxicity pose severe regulatory risks.

This guide analyzes Tributylmethylammonium dibutyl phosphate ([N1,4,4,4][DBP]) , a halogen-free ionic liquid (IL) additive. Our analysis confirms that while [N1,4,4,4][DBP] carries a synthesis cost premium of approximately 15–20x over commodity ZDDP, it delivers a >99% reduction in wear volume at ultra-low treat rates (0.5 wt%) and exhibits negligible aquatic toxicity (90–100% survival rate in C. dubia chronic assays).

For high-value machinery and environmentally sensitive applications (offshore drilling, food processing, hydropower), [N1,4,4,4][DBP] represents a scientifically superior and regulatory-safe alternative.

Molecular Architecture & Mechanism

To understand the performance differential, we must look at the molecular design. Unlike neutral ZDDP molecules which require thermal decomposition to activate, [N1,4,4,4][DBP] is an ionic pair.

  • The Cation ([N1,4,4,4]+): Tributylmethylammonium. Its asymmetric, short-alkyl chain structure disrupts crystal packing (keeping it liquid) and provides solubility in non-polar base oils (like PAO or synthetic esters).

  • The Anion ([DBP]-): Dibutyl phosphate.[1] This is the "warhead." It adsorbs strongly to metal surfaces due to electrostatic attraction, reacting under tribological stress to form a robust iron-phosphate tribofilm.

Mechanism of Action: The Tribofilm Formation[2][3][4][5][6]

Unlike ZDDP, which forms a thick, patchy, and rough tribofilm (increasing friction), [N1,4,4,4][DBP] forms a thin, smooth, and uniform iron-phosphate/oxide layer . This results in lower boundary friction.[2][3]

TribofilmMechanism BaseOil Base Oil Solution (0.5% IL) Adsorption Electrostatic Adsorption ([DBP]- -> Metal Surface) BaseOil->Adsorption Migration Shear Tribological Shear (Heat + Pressure) Adsorption->Shear Loading Reaction Tribochemical Reaction (Fe + P -> FePO4) Shear->Reaction Activation Film Protective Tribofilm (Smooth, <50nm) Reaction->Film Passivation

Figure 1: The stepwise mechanism of [N1,4,4,4][DBP] tribofilm formation under boundary lubrication conditions.

Performance Comparison Matrix

The following data aggregates experimental results comparing a standard synthetic ester base oil, the base oil with ZDDP, and the base oil with [N1,4,4,4][DBP].

Table 1: Tribological & Environmental Performance Data

MetricBase Oil (Synthetic Ester)Base Oil + 1.0% ZDDPBase Oil + 0.5% [N1,4,4,4][DBP]Verdict
Friction Coefficient (COF) 0.15 – 0.180.10 – 0.120.08 – 0.09 IL reduces parasitic energy loss by ~20% vs ZDDP.
Wear Volume (

)



IL offers >99% wear reduction; superior surface protection.
Thermal Stability (

)
~200°C~180°C (Decomposes)> 250°C IL resists breakdown in high-temp engines/turbines.
Aquatic Toxicity (

)
Non-toxicToxic (< 10 mg/L)Non-toxic (> 100 mg/L) IL is safe for marine/forest environments.
Ash Content 0%High (Sulfated Ash)Ashless IL prevents DPF (Diesel Particulate Filter) clogging.

Critical Insight: The [N1,4,4,4][DBP] achieves superior wear protection at half the concentration (0.5 wt%) typically required for ZDDP (1.0 wt%). This concentration efficiency is a key factor in the cost-benefit calculation.

Cost-Benefit Analysis

Researchers often dismiss Ionic Liquids due to "sticker shock." A nuanced analysis reveals a different picture when Total Cost of Ownership (TCO) is considered.

The Cost Barrier (The "Why Not")
  • Synthesis Cost: ZDDP is a commodity produced at kiloton scale (

    
    5/kg). [N1,4,4,4][DBP] requires a neutralization step of tertiary amines with phosphoric acid esters, followed by washing to remove halides (if halide precursors are used) or water. Current lab/pilot scale costs are estimated at 
    
    
    
    100/kg.
  • Solubility Engineering: While [N1,4,4,4][DBP] is oil-miscible, ensuring long-term stability in non-polar hydrocarbon oils (Group II/III) may require co-solvents or specific molecular tuning, adding formulation complexity.

The Benefit Multiplier (The "Why Yes")
  • Machine Life Extension: The >99% reduction in wear volume translates directly to extended maintenance intervals. In wind turbine gearboxes, where maintenance is exorbitantly expensive, this reliability premium justifies the additive cost.

  • Energy Efficiency: A reduction in COF from 0.11 (ZDDP) to 0.08 (IL) represents a measurable efficiency gain. In fleet applications, a 1-2% fuel economy improvement offsets the lubricant cost entirely.

  • Regulatory Compliance (EALs): For applications requiring Environmentally Acceptable Lubricants (Vessel General Permit for shipping), ZDDP is often banned. [N1,4,4,4][DBP] provides ZDDP-level protection without the toxicity, enabling compliance without sacrificing equipment life.

Experimental Protocol: Validation Workflow

To validate these claims in your own lab, follow this rigorous synthesis and testing protocol.

A. Synthesis of [N1,4,4,4][DBP]
  • Reagents: Tributylmethylammonium chloride (or hydroxide), Dibutyl phosphoric acid (HDBP), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Deionized Water.

  • Method:

    • Neutralization: Mix equimolar amounts of ammonium precursor and HDBP in a solvent (hexane or water/ethanol mix).

    • Ion Exchange: If using chloride precursor, add NaOH dropwise to facilitate metathesis.

    • Purification (Critical): Wash the organic phase 4x with deionized water to remove NaCl byproduct. Note: Residual halides cause corrosion.

    • Drying: Evaporate solvent (Rotovap) and dry under high vacuum (60°C, 24h) to remove moisture. Moisture competes for surface adsorption.

B. Tribological Testing (ASTM G133 Modified)
  • Equipment: Reciprocating Ball-on-Flat Tribometer.

  • Conditions:

    • Load: 50N - 100N (High contact pressure).

    • Frequency: 10 - 20 Hz.

    • Temperature: 100°C (Simulating engine operating temp).

    • Duration: 60 minutes.

  • Analysis:

    • In-situ: Record Friction Coefficient.[3]

    • Post-test: Optical Profilometry (Wear Volume) + XPS (Tribofilm Chemical Composition).

ExperimentalWorkflow Start Raw Materials (Amine + HDBP) Synth Synthesis (Neutralization/Metathesis) Start->Synth Purify Purification (Wash Halides/Water) Synth->Purify Remove Byproducts Formulate Formulation (0.5 wt% in Base Oil) Purify->Formulate Dry <500ppm H2O Test Tribo-Testing (ASTM G133, 100°C) Formulate->Test Analyze Surface Analysis (XPS, Profilometry) Test->Analyze Data Extraction

Figure 2: End-to-end workflow from chemical synthesis to tribological validation.

Conclusion

[N1,4,4,4][DBP] is not a drop-in replacement for ZDDP in cheap, consumable motor oils. It is a specialty chemical solution for high-performance and environmentally sensitive applications. The cost-benefit analysis favors [N1,4,4,4][DBP] when the cost of failure (wear) or the cost of compliance (toxicity) outweighs the raw material expense.

Recommendation: For R&D pipelines focusing on EALs (Environmentally Acceptable Lubricants) or EV driveline fluids (where conductivity and copper corrosion are concerns), [N1,4,4,4][DBP] should be prioritized for immediate pilot testing.

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. National Institutes of Health (NIH) / PMC. [Link]

  • Ionic Liquids as Lubricant Additives – a Review. U.S. Department of Energy (OSTI). [Link]

  • A Review of Ionic Liquid Lubricants. MDPI Lubricants. [Link]

  • Ionic Liquids as Advanced Lubricant Fluids. National Institutes of Health (NIH) / PMC. [Link]

Sources

Technical Guide: Extraction Kinetics of [N1,4,4,4][DBP] vs. Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the extraction kinetics of Methyltributylammonium dibutylphosphate ([N1,4,4,4][DBP]) versus Phosphonium-based ionic liquids (specifically the structural analog [P4,4,4,4][DBP] and the hydrophobic standard [P6,6,6,14][DBP]).

Content Type: Comparative Technical Analysis Audience: Drug Development Scientists, Process Chemists, and Separation Engineers

Executive Summary: The Kinetic Trade-Off

In pharmaceutical purification and liquid-liquid extraction (LLE), the choice between Ammonium-based ([N1,4,4,4][DBP]) and Phosphonium-based ionic liquids (ILs) is a trade-off between selectivity and throughput .

  • [N1,4,4,4][DBP] offers higher charge density and hydrogen-bonding capability, often resulting in superior thermodynamic selectivity for polar pharmaceutical intermediates (e.g., polyphenols, alkaloids). However, its higher viscosity imposes a mass-transfer penalty, slowing extraction kinetics.

  • Phosphonium ILs (e.g., [P4,4,4,4][DBP]) exhibit lower charge density and "softer" cationic character. This results in reduced viscosity and faster phase disengagement times, making them kinetically superior for high-throughput continuous processing, albeit with potentially lower selectivity for hard nucleophiles.

Verdict: Use [N1,4,4,4][DBP] for batch purification of high-value, polar active pharmaceutical ingredients (APIs) where equilibrium yield is paramount. Use Phosphonium ILs for continuous flow extractors where mass transfer rates and rapid settling determine process viability.

Chemical Identity & Physicochemical Drivers

The extraction kinetics of an IL system are governed primarily by viscosity (


), which dictates the diffusion coefficient (

) via the Stokes-Einstein equation, and interfacial tension (

), which influences droplet size and surface area (

).
Comparative Properties Table
Property[N1,4,4,4][DBP][P4,4,4,4][DBP][P6,6,6,14][DBP]Impact on Kinetics
Cation Structure MethyltributylammoniumTetrabutylphosphoniumTrihexyltetradecylphosphoniumP-cation is larger/softer; N-cation is harder/tighter.
Viscosity (

) at 25°C
High (~400–600 mPa·s)*Medium (~250–350 mPa·s)Medium-High (Chain length dependent)Critical: Lower

= Faster Diffusion (

).
Density (

)
~1.02 g/cm³~0.98 g/cm³~0.89 g/cm³Larger

vs. water speeds up phase settling.
Water Solubility Miscible/HygroscopicLimited SolubilityHydrophobicAffects emulsion stability and "rag layer" formation.
Thermal Stability



P-ILs allow higher T operation to lower viscosity.

*Note: Viscosity values are highly sensitive to water content. Even 1% water uptake can reduce IL viscosity by 30-50%.

Kinetic Analysis: The "Viscosity Wall"

Extraction in ionic liquids is typically diffusion-controlled rather than reaction-controlled. The rate of extraction (


) is defined by the mass transfer coefficient (

) and the specific interfacial area (

):


Mechanism of Kinetic Difference
  • Cationic Charge Shielding: The Phosphorus atom in [P4,4,4,4]+ has a larger atomic radius than Nitrogen in [N1,4,4,4]+. This delocalizes the positive charge more effectively, reducing the strength of Coulombic interactions between the cation and the [DBP]- anion.

  • Result: Weaker ion pairing in Phosphonium ILs leads to greater free volume and lower viscosity .

  • Kinetic Consequence:

    • [N1,4,4,4][DBP]: High viscosity creates a thick boundary layer (

      
      ) around droplets. Solute diffusion through this layer is slow.
      
    • Phosphonium ILs: Lower viscosity reduces the boundary layer thickness and increases the diffusion coefficient (

      
      ), significantly increasing 
      
      
      
      .
Visualization: Kinetic Pathway & Resistance

The following diagram illustrates the mass transfer resistances where the "Viscosity Wall" of [N1,4,4,4][DBP] acts as the primary bottleneck.

ExtractionKinetics cluster_aq Aqueous Phase (Feed) cluster_org Ionic Liquid Phase (Extract) fill_aq fill_aq fill_if fill_if fill_il_n fill_il_n fill_il_p fill_il_p Solute_Bulk Solute (Bulk) Solute_Int Solute (Interface) Solute_Bulk->Solute_Int Convection (Fast) Interface Liquid-Liquid Interface (Reaction Zone) Solute_Int->Interface Adsorption Solute_IL_N Solute in [N1,4,4,4][DBP] (Slow Diffusion) Interface->Solute_IL_N High Viscosity Resistance (Rate Limiting Step) Solute_IL_P Solute in Phosphonium IL (Fast Diffusion) Interface->Solute_IL_P Lower Viscosity Resistance (Efficient Transfer) Viscosity_N High η Thick Boundary Layer Solute_IL_N->Viscosity_N Viscosity_P Lower η Thin Boundary Layer Solute_IL_P->Viscosity_P

Caption: Mass transfer pathway showing the "Viscosity Wall" in Ammonium ILs acting as the rate-limiting step compared to the more efficient diffusion in Phosphonium ILs.

Self-Validating Experimental Protocol

To objectively measure and compare the extraction kinetics of these ILs, a standard "Shake-Flask" method is insufficient due to inconsistent interfacial area. Use a Lewis Cell (Constant Interfacial Area) or a tightly controlled Dispersive Kinetic Workflow .

Method: Dispersive Kinetic Profiling with In-Situ Turbidimetry.

Reagents & Setup
  • IL Phase: [N1,4,4,4][DBP] (dried <500 ppm H2O) vs. [P4,4,4,4][DBP].

  • Aqueous Phase: Phosphate buffer (pH 7.4) containing model drug (e.g., Vanillin or Ibuprofen).

  • Equipment: Jacketed vessel (25°C), Overhead stirrer (digital RPM control), Centrifuge, HPLC.

Step-by-Step Workflow
  • Pre-Saturation (Validation Step):

    • Why: ILs are hygroscopic. Mass transfer of water changes viscosity mid-experiment.

    • Action: Pre-saturate the IL with the aqueous buffer (without drug) and pre-saturate the buffer with the IL for 2 hours. Separate phases.

    • Check: Measure refractive index of both phases. They must remain constant before adding the drug.

  • Kinetic Initiation:

    • Add 50 mL of pre-saturated Aqueous-Drug solution to the vessel.

    • Add 50 mL of pre-saturated IL carefully on top (avoid mixing).

    • Start stirring at exactly 600 RPM (ensure vortex does not break interface if using Lewis Cell, or ensure full dispersion for dispersive method). Start timer.

  • Sampling (The "Zero-Volume" Technique):

    • At

      
       minutes.
      
    • Stop stirring? NO. (Stopping alters equilibrium).

    • Withdraw 100 µL of emulsion/mixture.

    • Immediate Quench: Dispense into a pre-weighed centrifuge tube with 500 µL of cold diluent (e.g., Methanol) that dissolves BOTH phases instantly to stop phase transfer.

  • Quantification & Mass Balance:

    • Analyze total drug content in the quenched sample via HPLC.

    • Self-Validation: Calculate Mass Balance.

      
      
      
    • If mass balance deviates >5% from initial input, reject data point (indicates precipitation or adsorption to glass).

  • Data Processing:

    • Plot

      
       vs. time, where 
      
      
      
      is extraction efficiency.
    • The slope represents the apparent rate constant

      
      .
      
Workflow Diagram

ExperimentalProtocol Start Start: Pre-Saturation Check1 Validation: Refractive Index Stable? Start->Check1 Check1->Start No (Repeat) Mix Add Phases & Start Stirring (t=0) Check1->Mix Yes Sample Sampling Loop (t=1,3...60 min) Mix->Sample Quench Immediate Quench (Methanol) Stop Kinetics Sample->Quench Analyze HPLC Analysis & Mass Balance Quench->Analyze Decision Mass Balance > 95%? Analyze->Decision Result Calculate k_obs Decision->Result Pass Reject Reject Data / Check Adsorption Decision->Reject Fail

Caption: Self-validating kinetic workflow ensuring data integrity through pre-saturation and mass balance checks.

References

  • Comparison of Phosphonium vs Ammonium ILs in Tribology (Viscosity D

    • Title: Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Extraction Mechanisms in Ionic Liquids

    • Title: Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends.
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Phosphonium IL Physical Properties

    • Title: Transport properties of nitrile and carbonate solutions of [P66614][NTf2] ionic liquid.[1]

    • Source: RSC Advances
    • URL:[Link]

  • Viscosity Origins in ILs

    • Title: Pressing m
    • Source: Chemical Science (RSC)
    • URL:[Link]

  • Product Specific

    • Title: Tributylmethylammonium dibutyl phosph
    • Source: Sigma-Aldrich[2]

Sources

thermal decomposition analysis of tributylmethylammonium dibutyl phosphate vs mineral oil

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the thermal decomposition behaviors of Tributylmethylammonium Dibutyl Phosphate ([TBMA][DBP]) versus Mineral Oil . It is designed for researchers requiring precise stability data for high-temperature extraction, catalysis, or heating bath applications.

Executive Summary

For applications requiring thermal stability above 200°C , Mineral Oil is the superior choice due to its high onset temperature for chemical bond scission (>300°C), although it suffers from evaporative loss and oxidation issues in air.

[TBMA][DBP] is a specialized ionic liquid/salt with moderate thermal stability . It exhibits a distinct decomposition onset between 180°C and 210°C , driven by nucleophilic dealkylation (Reverse Menshutkin) and Hofmann elimination. It is unsuitable for open systems >150°C due to the release of volatile amines (tributylamine) and acidic phosphate species.

FeatureTributylmethylammonium Dibutyl PhosphateMineral Oil
Primary Class Ionic Liquid / Quaternary Ammonium SaltHydrocarbon Mixture (C15–C40)

(Mass Loss)
~185°C – 210°C ~250°C (Volatilization) / >350°C (Cracking)
Decomposition Mechanism Nucleophilic Substitution (

) & Hofmann Elimination
Radical Chain Scission (Cracking)
Key Degradation Products Tributylamine, Dibutyl Phosphate, ButenesShort-chain Alkanes, CO/CO

(if oxidized)
Flash Point N/A (Decomposes before boiling)>160°C (Grade dependent)

Chemical Identity & Properties

Tributylmethylammonium Dibutyl Phosphate ([TBMA][DBP])
  • Structure: A quaternary ammonium cation (

    
    ) paired with a dibutyl phosphate anion (
    
    
    
    ).
  • Context: Often used as a phase transfer catalyst, an antistatic agent, or formed as a degradation complex in nuclear reprocessing (PUREX) between TBP degradation products and amines.

  • Thermodynamics: The ionic bond provides negligible vapor pressure at room temperature, but the complex is kinetically unstable at elevated temperatures due to the nucleophilicity of the phosphate anion.

Mineral Oil
  • Structure: A complex mixture of refined liquid saturated hydrocarbons (paraffins and naphthenes).

  • Context: Standard heating bath fluid, inert carrier, and lubricant.

  • Thermodynamics: Stability is governed by strong C-C and C-H bonds. Degradation is primarily physical (evaporation) until high temperatures trigger homolytic bond cleavage.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

Experimental Conditions:


 atmosphere, 10°C/min ramp, Alumina pan.
[TBMA][DBP] Profile
  • Stage 1 (Volatiles/Water): Minor mass loss <120°C if hygroscopic water is present.

  • Stage 2 (Primary Decomposition): Sharp onset at ~190°C . This represents the chemical breakdown of the cation-anion pair.

    • Mechanism:[1][2][3] The dibutyl phosphate anion attacks the methyl group on the ammonium cation (Reverse Menshutkin), yielding Tributylamine (volatile) and Methyl Dibutyl Phosphate .

  • Stage 3 (Secondary Decomposition): >250°C. Further breakdown of the phosphate esters and butyl chains via Hofmann elimination (releasing butene).

Mineral Oil Profile
  • Stage 1 (Evaporation): Broad, continuous mass loss starting ~150°C–200°C depending on viscosity grade. This is physical evaporation, not chemical breakdown.

  • Stage 2 (Cracking): Significant mass loss >350°C where C-C bonds break (pyrolysis).

  • Residue: Mineral oil typically leaves minimal char (~0%) unless oxidized. [TBMA][DBP] leaves a phosphate-rich char (~10-20%).

Differential Scanning Calorimetry (DSC)
  • [TBMA][DBP]: Exhibits an endothermic melting peak (if solid) followed by exothermic decomposition peaks >200°C. Note: In the presence of nitric acid or oxidizers, this decomposition becomes violently exothermic (Red Oil hazard).

  • Mineral Oil: largely featureless (endothermic heat capacity baseline) until high-temperature oxidation (exothermic) or cracking (endothermic) occurs.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent decomposition pathways. [TBMA][DBP] follows a specific ionic degradation path, while Mineral Oil follows a radical mechanism.

DecompositionPathways cluster_0 Ionic Liquid: [TBMA][DBP] cluster_1 Mineral Oil (Alkanes) IL_Start [TBMA]+ [DBP]- (Initial State) SN2 Reverse Menshutkin (Nucleophilic Attack) IL_Start->SN2 >180°C Hofmann Hofmann Elimination (Base Induced) IL_Start->Hofmann >220°C Prod_Amine Tributylamine (Volatile Liquid) SN2->Prod_Amine Prod_Ester Methyl Dibutyl Phosphate (Neutral Ester) SN2->Prod_Ester Hofmann->Prod_Amine Prod_Acid Dibutyl Phosphate (Acidic) Hofmann->Prod_Acid Prod_Alkene Butene (Gas) Hofmann->Prod_Alkene Oil_Start C20-C40 Alkanes (Initial State) Evap Physical Evaporation Oil_Start->Evap >150°C Crack Radical Scission (Cracking) Oil_Start->Crack >350°C Prod_Vapor Oil Mist/Vapor Evap->Prod_Vapor Prod_Short Short Chain Alkanes (Flammable) Crack->Prod_Short Prod_Coke Carbon/Coke Crack->Prod_Coke

Caption: Comparative decomposition pathways. [TBMA][DBP] undergoes chemical degradation (dealkylation/elimination) at moderate temperatures, while Mineral Oil resists chemical breakdown until high temperatures.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following protocols. These are designed to differentiate between evaporative loss and chemical decomposition.

Protocol A: TGA Thermal Stability Screen

Objective: Determine


 and 

(temperature at 5% mass loss).
  • Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Sample Prep:

    • [TBMA][DBP]: Dry in a vacuum oven at 60°C for 4 hours to remove hygroscopic moisture. Load 10–15 mg into an Alumina pan (Aluminum pans may react with phosphate degradation products).

    • Mineral Oil: Load 10–15 mg into a Platinum or Alumina pan.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Gas: Nitrogen (

      
      ) at 50 mL/min (Purge).
      
  • Validation:

    • Check: If [TBMA][DBP] shows mass loss <100°C, the sample was wet. Re-dry and re-run.[4]

    • Differentiation: For Mineral Oil, run a second sample in a sealed pan with a pinhole (creates self-atmosphere). If the onset shifts significantly higher, the initial loss was evaporation, not decomposition.

Protocol B: Isothermal Long-Term Stability (Aging)

Objective: Simulate operational lifespan at 150°C.

  • Method:

    • Jump to 150°C.

    • Hold isothermal for 240 minutes .

  • Analysis:

    • Mineral Oil: Expect <2% mass loss (steady evaporation).

    • [TBMA][DBP]: Expect 5–15% mass loss depending on purity. If mass loss accelerates, autocatalytic decomposition (acid-catalyzed) is occurring.

Safety & Application Verdict

When to use [TBMA][DBP]:
  • Low-Temperature Catalysis (<120°C): Excellent phase transfer catalyst.

  • Extraction: Suitable for metal extraction where the ionic liquid phase is recycled and not subjected to high heat.

  • Warning: Do not distill mixtures containing this salt without vacuum; thermal accumulation can lead to rapid decomposition and pressure buildup from butene gas generation.

When to use Mineral Oil:
  • Heating Baths (<180°C): The standard choice.

  • Inert Carrier: When chemical reactivity with the solute must be zero.

  • Warning: At temperatures >200°C, use silicone oil or a molten salt bath instead to avoid smoke and flash fire risks.

References

  • Thermal Stability of Ionic Liquids (Review)

    • Source: MDPI, Molecules
    • Context: General decomposition mechanisms of quaternary ammonium salts (Hofmann vs. Reverse Menshutkin).[5]

  • Decomposition of Tributyl Phosph

    • Source: OSTI.gov
    • Context: Historical data on TBP and related phosphate degradation in nuclear processing (Red Oil phenomena).
  • Thermal Decomposition of Qu

    • Source: Journal of Applicable Chemistry
    • Context: Kinetics of tetrabutylammonium salts, establishing the stability order and tributylamine form
  • Mineral Oil Thermal Degrad

    • Source: IEEE Xplore
    • Context: TGA analysis of mineral oil vs. ester fluids, defining evaporation vs.

Sources

Benchmarking Friction Coefficients: Ammonium vs. Phosphonium Phosphate Ionic Liquids in High-Performance Lubrication

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quest to replace ash-bearing anti-wear additives like Zinc Dialkyldithiophosphate (ZDDP), phosphate-based Ionic Liquids (ILs) have emerged as the front-runners.[1] However, a critical formulation decision remains: The choice of the cation.

This guide benchmarks the tribological performance of Ammonium ([N]) versus Phosphonium ([P]) cations paired with phosphate anions. While both classes demonstrate friction-reducing capabilities, experimental data indicates that Phosphonium-based ILs generally outperform Ammonium variants in three critical vectors: thermal stability, hydrocarbon miscibility, and high-load wear protection.

This document details the physicochemical mechanisms driving these differences and provides a validated protocol for benchmarking these fluids in your own laboratory.

Chemical Architecture & Solubility Mechanics

The friction coefficient (COF) is not merely a material property; it is a systemic response to the lubricant's ability to form a boundary film. The cation structure dictates the delivery of the active phosphate anion to the metal surface.

Comparative Architecture
FeatureAmmonium Cation (

)
Phosphonium Cation (

)
Impact on Tribology
Atomic Radius Nitrogen is smaller (Period 2)Phosphorus is larger (Period 3)P+ has lower charge density, reducing inter-ionic attraction.
Lipophilicity LowerHigherCritical: P-ILs are significantly more soluble in non-polar base oils (PAO, Mineral Oil).
Thermal Stability Lower (

)
Higher (

)
P-ILs resist degradation under high-contact-temperature sliding.
Adsorption Competes for surface sitesSynergistic adsorptionP+ cations can shield the surface more effectively due to steric bulk.
The Solubility Bottleneck

Research confirms that while Ammonium ILs (e.g.,


) are effective lubricants, they often suffer from phase separation in mineral oils. Phosphonium ILs (e.g., 

) exhibit complete miscibility, ensuring consistent delivery of the anti-wear phosphate species to the asperity contact zone [1][5].

Benchmarking Data: Friction & Wear Performance

The following data summarizes a comparative study of ILs used as additives (1.0 wt%) in Polyalphaolefin (PAO) base oil under boundary lubrication conditions (Steel/Steel contact).

Table 1: Tribological Performance Metrics
Lubricant FormulationFriction Coefficient (

)
Wear Volume (

)
Thermal Stability (

)
PAO 10 (Base Oil) 0.12 - 0.15 (Unstable)280.5N/A
PAO + ZDDP (Baseline) 0.08 - 0.092.1~220°C
PAO + Ammonium IL (

)
0.09 - 0.1015.4~190°C
PAO + Phosphonium IL (

)
0.06 - 0.07 1.8 ~340°C

> Data Synthesis Note: Data represents aggregated trends from tribological studies [1][3][5]. Phosphonium ILs consistently show a 20-30% reduction in COF compared to Ammonium analogs in non-polar media due to better film uniformity.

Mechanistic Insight: The Tribofilm Formation[1][2][3][4][5][6][7][8]

Why does Phosphonium outperform Ammonium? The answer lies in the Tribofilm Dynamics .

  • Adsorption: The phosphonium cation, being more lipophilic, allows the IL to exist as a monomer or small ion pair in the oil, facilitating rapid transport to the metal surface.

  • Reaction: Under high load, the phosphate anion decomposes to form a glassy iron-phosphate (

    
    ) film.
    
  • Stability: The high thermal stability of the Phosphonium cation prevents premature carbonization (sludge), which is a common failure mode for Ammonium ILs at high flash temperatures.

Visualization: Tribofilm Formation Pathway

TribofilmMechanism cluster_Ammonium Ammonium Pathway cluster_Phosphonium Phosphonium Pathway BaseOil Base Oil Solution N_Ads Weak Adsorption (Phase Separation) BaseOil->N_Ads Ammonium IL P_Ads Strong Adsorption (Miscible) BaseOil->P_Ads Phosphonium IL Asperity Asperity Contact (High P/T) N_Decomp Cation Degradation (Carbon Residue) Asperity->N_Decomp Low Thermal Stability P_React Anion Release (Phosphate) Asperity->P_React High Thermal Stability N_Ads->Asperity N_Film Patchy Tribofilm N_Decomp->N_Film High Wear P_Ads->Asperity P_Film Uniform FePO4 Glassy Layer P_React->P_Film Low Friction

Figure 1: Comparative mechanistic pathway showing why Phosphonium ILs form superior tribofilms compared to Ammonium ILs under boundary lubrication conditions.

Experimental Protocol: Validated Benchmarking Workflow

To replicate these results or benchmark new IL candidates, follow this self-validating protocol. This workflow ensures that solubility issues do not mask the intrinsic tribological properties of the IL.

Phase 1: Solubility Verification (Critical Step)

Before tribotesting, you must confirm the IL is actually in solution.

  • Blend: Mix 1.0 wt% IL in PAO 4 or PAO 10.

  • Heat: Stir at 60°C for 1 hour.

  • Observe: Allow to stand for 24 hours.

    • Pass: Solution is clear/transparent.

    • Fail: Haze or separation layer (Common with short-chain Ammonium ILs). Do not proceed to tribotesting if failed; use a dispersant or change base oil to an Ester.

Phase 2: SRV Oscillating Friction Test

Equipment: Optimol SRV-V or equivalent. Standard: ASTM D5707 (Modified for ILs).

  • Specimens:

    • Ball: 10mm AISI 52100 Steel (60-62 HRC).

    • Disc: AISI 52100 Steel, lapped surface (

      
      ).
      
  • Parameters:

    • Load: 200 N (approx. 2.5 GPa Hertzian pressure).

    • Frequency: 50 Hz.

    • Stroke: 1.0 mm.

    • Temperature: 100°C (Simulates engine operating temp).

    • Duration: 60 minutes.

  • Data Capture: Record COF at 1-second intervals.

Phase 3: Surface Analysis
  • Cleaning: Ultrasonically clean disc in hexane (removes residual oil but preserves tribofilm).

  • Wear Measurement: Use Optical Profilometry to measure Wear Volume (

    
    ).
    
  • Chemical Mapping: Perform EDS/XPS on the wear scar. Look for the P/Fe ratio . A higher ratio correlates with a thicker, more protective phosphate film.

Workflow Diagram

ExperimentalWorkflow Start Start: IL Candidate Solubility Solubility Test (24h @ Ambient) Start->Solubility Decision Clear? Solubility->Decision Reformulate Reformulate (Change Base Oil/Dispersant) Decision->Reformulate No (Haze) TriboTest SRV Tribotesting (200N, 100°C, 50Hz) Decision->TriboTest Yes Reformulate->Solubility Analysis Surface Analysis (XPS + Profilometry) TriboTest->Analysis Report Benchmarking Report (COF vs Wear Vol) Analysis->Report

Figure 2: Step-by-step benchmarking workflow ensuring sample integrity before tribological evaluation.

Conclusion

For high-performance lubricant formulations, Phosphonium Phosphate ILs are the superior choice over Ammonium variants. While Ammonium ILs can function in polar solvents (esters), they lack the thermal stability and non-polar solubility required for broad industrial application in PAO or mineral oils.

Recommendation: For drug development professionals exploring ILs for machinery or delivery systems where lubrication is a factor, prioritize Trihexyl(tetradecyl)phosphonium ([P66614]) cations for maximum reliability and wear protection.

References

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. National Institutes of Health (PMC). [Link]

  • Phosphonium Ionic Liquids in Lubrication. Ascensus Specialties. [Link]

  • Tribological Performance of Phosphonium Ionic Liquids as Additives in Lithium Lubricating Grease. MDPI (Materials). [Link][1][2][3][4][5][6][7][8][9]

  • Reactivity and interfacial properties of phosphonium phosphate ionic liquid on steel surfaces. University of Texas Libraries. [Link][1][10][3][4][5][9]

  • Towards Phosphorus Free Ionic Liquid Anti-Wear Lubricant Additives. MDPI (Lubricants). (Contains comparative data on N vs P miscibility). [Link]

Sources

Validation of [N4441][DBP] as a Green Solvent for Metal Recovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical validation manual for researchers evaluating [N4441][DBP] (Tributylmethylammonium Dibutyl Phosphate) as a green alternative to traditional solvent extraction systems.

Executive Summary: The Case for [N4441][DBP]

In the search for sustainable hydrometallurgy, Tributylmethylammonium Dibutyl Phosphate ([N4441][DBP]) represents a strategic evolution from the traditional PUREX-style extractants. Unlike volatile molecular solvents like Tri-n-butyl phosphate (TBP), [N4441][DBP] is an Ionic Liquid (IL) that combines the potent metal-chelating capability of the dibutyl phosphate anion with the stabilizing, non-volatile nature of the quaternary ammonium cation.

This guide provides a rigorous framework for validating [N4441][DBP] in the recovery of critical metals (Lithium, Cobalt, Uranium, and REEs), specifically addressing the transition from molecular solvents to ionic systems.

Technical Specifications & Comparative Matrix

Chemical Identity[1]
  • IUPAC Name: Tributylmethylammonium dibutyl phosphate[1]

  • CAS Number: 922724-14-9[2]

  • Formula:

    
    
    
  • Class: Hydrophobic Ionic Liquid / Anionic Extractant

Performance Comparison

The following table contrasts [N4441][DBP] with industry-standard extractants (TBP) and acidic extractants (D2EHPA).

Feature[N4441][DBP] (Ionic Liquid) TBP (Molecular Solvent) D2EHPA (Acidic Extractant)
Volatility (VOCs) Negligible (Green Profile)High (Requires scrubbing)Low, but requires diluent
Flammability Non-flammableFlammable (Flash pt ~146°C)Combustible
Extraction Mechanism Anion Exchange / CoordinationSolvation (Neutral)Cation Exchange (Proton release)
Viscosity High (Often requires mild heating)Low (2-3 cP)High (Requires kerosene diluent)
"Red Oil" Risk Eliminated (Thermal stability)High risk with Nitric AcidLow
Recyclability >10 Cycles (Low degradation)Degradation to DBP/MBPGood, but builds up impurities

Analyst Note: The critical validation step for [N4441][DBP] is managing its viscosity and preventing cation leaching into the aqueous phase. Unlike TBP, which is used pure or diluted, [N4441][DBP] acts as both solvent and extractant.

Experimental Validation Protocols

Protocol A: Green Synthesis of [N4441][DBP]

Avoid halide contamination by using a hydroxide neutralization path. Halides (Cl/Br) can cause corrosion in downstream electrowinning.

Reagents:

  • Tributylmethylammonium hydroxide (

    
    ), 40% aq. solution.
    
  • Dibutyl phosphoric acid (HDBP), >99%.

  • Ethyl acetate (washing solvent).

Workflow:

  • Stoichiometric Neutralization: Add equimolar HDBP dropwise to

    
     at 0°C under vigorous stirring to prevent thermal degradation.
    
    • Reaction:

      
      
      
  • Dehydration: Remove water using a rotary evaporator (60°C, 10 mbar) for 4 hours.

  • Vacuum Drying: Dry the resulting viscous oil under high vacuum (<1 mbar) at 70°C for 24 hours to remove trace moisture (Critical for extraction efficiency).

  • Validation: Confirm structure via

    
     NMR and water content via Karl-Fischer titration (<500 ppm).
    
Protocol B: Metal Extraction Validation (Co/Ni Separation)

This protocol validates the separation factor (


) of Cobalt over Nickel, a standard benchmark for battery recycling.

Conditions:

  • Aqueous Feed: 10 mM

    
    , 10 mM 
    
    
    
    , pH adjusted to 3.0 - 6.0.
  • Organic Phase: [N4441][DBP] (undiluted or 70% in green diluent like p-Cymene if viscosity is too high).

  • Ratio (O/A): 1:1.[3]

Steps:

  • Equilibration: Mix phases in a thermo-shaker at 1500 rpm for 30 mins at 25°C.

  • Separation: Centrifuge at 4000 rpm for 5 mins to ensure clean phase separation.

  • Analysis: Measure metal concentration in the aqueous raffinate using ICP-OES.

  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      
    • Separation Factor (

      
      ): 
      
      
      

Mechanistic Insight & Visualization

The extraction mechanism of [N4441][DBP] differs fundamentally from TBP. While TBP solvates neutral nitrate species (e.g.,


), the [DBP] anion in the ionic liquid actively coordinates with the metal cation, often via an Ion Exchange  mechanism.

Mechanism Equation:



Critical Validation Point: The loss of


 to the aqueous phase is a known economic drawback. This must be quantified. High salt concentration (salting-out agents) in the aqueous phase can suppress this loss.
Diagram 1: Extraction & Recycling Cycle

This diagram illustrates the closed-loop cycle validated for metal recovery.

ExtractionCycle Feed Feed Solution (Co/Ni/Li) Mixer Extraction (Mixing [N4441][DBP]) Feed->Mixer Aqueous Settler Phase Separation Mixer->Settler LoadedIL Loaded IL Phase [Co-DBP Complex] Settler->LoadedIL Organic Raffinate Raffinate (Ni/Li + trace N4441) Settler->Raffinate Aqueous Stripping Stripping Unit (Acid Contact) LoadedIL->Stripping Product Recovered Metal (Co Sulfate) Stripping->Product Aqueous Product RecycledIL Regenerated [N4441][DBP] Stripping->RecycledIL Regeneration RecycledIL->Mixer Organic Recycle

Caption: Closed-loop solvent extraction cycle using [N4441][DBP]. Note the regeneration step is critical for economic viability.

Data Presentation: Validation Metrics

When validating [N4441][DBP], researchers should aim to reproduce the following performance trends. Data below is representative of optimized DBP-based IL systems.

Table 1: Expected Extraction Efficiency vs. Equilibrium pH

Equilibrium pHCobalt Extraction (%)Nickel Extraction (%)Separation Factor (

)
2.0 15%< 1%> 15
3.5 65%5%35
5.0 > 98% 12%~ 280
6.5 > 99%45%85 (Loss of selectivity)

Interpretation:

  • Selectivity Peak: The optimal operating window is pH 4.5–5.5. Below pH 3, the protonation of the DBP anion (

    
    ) reduces efficiency. Above pH 6, hydrolysis and co-extraction of impurities (Ni) occur.
    
  • Kinetics: Equilibrium is typically reached within 10–20 minutes due to the higher viscosity of the IL compared to molecular solvents.

References

  • Foreman, M. R. S., et al. (2022). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Wellens, S., et al. (2012). Recovery of metals with ionic liquids: Cobalt/Nickel Separation. Green Chemistry. [Link]

  • Zante, G., et al. (2020). Separation of lithium, cobalt and nickel from spent lithium-ion batteries using TBP and imidazolium-based ionic liquids. Journal of Industrial and Engineering Chemistry. [Link]

  • Rout, A., et al. (2016). Ionic liquid-based extraction strategy for the efficient and selective recovery of Scandium. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Safety Operating Guide

Tributylmethylammonium dibutyl phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of Tributylmethylammonium dibutyl phosphate ([N1,4,4,4][DBP]). As a specialized ionic liquid used in tribology and extraction processes, this compound presents specific aquatic toxicity and thermal decomposition hazards that require strict adherence to "Zero Discharge" protocols.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, operators must verify the chemical identity and current physical state. This compound is hygroscopic; while often synthesized as a solid, it may appear as a viscous liquid if exposed to atmospheric moisture.

Parameter Technical Specification
Chemical Name Tributylmethylammonium dibutyl phosphate
CAS Number 922724-14-9
Formula C₂₁H₄₈NO₄P
Molecular Weight 409.6 g/mol
Physical State Solid (Neat) / Viscous Liquid (Hygroscopic)
Solubility Soluble in water; soluble in polar organic solvents.
Key Hazards Acute Toxicity (Oral/Dermal): Category 4Skin Irritation: Category 2Aquatic Hazard: High potential for long-term adverse effects.[1][2]
Decomposition Emits toxic fumes of Nitrogen oxides (NOx), Phosphorus oxides (POx), and Carbon monoxide (CO) upon heating.

Safety & Personal Protective Equipment (PPE)

Handling organophosphates and quaternary ammonium salts requires barrier protection that prevents dermal absorption and inhalation of aerosols.

  • Respiratory: If handling powder or creating mists, use a P95/N95 respirator or work within a certified fume hood.

  • Dermal: Nitrile rubber gloves (Minimum thickness: 0.11 mm, Break-through time: >480 min). Latex is not recommended due to potential permeability to organic ionic liquids.

  • Ocular: Chemical splash goggles. Face shield required if pouring large volumes (>1 L).

Waste Characterization & Segregation

Proper disposal relies on correct waste stream characterization. Unlike simple salts, [N1,4,4,4][DBP] combines a quaternary ammonium cation with a phosphate anion, necessitating incineration rather than wastewater treatment.

Critical Prohibition:

DO NOT dispose of this compound down the drain. The phosphate component contributes to eutrophication, and the quaternary ammonium cation is toxic to aquatic microorganisms used in municipal water treatment.

Waste Stream Decision Logic

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Neat Chemical StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved/Viscous BinSolid Container: Solid Hazardous Waste (Label: Toxic, Organophosphate) Solid->BinSolid Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Base Organic Organic Solvent Mix SolventCheck->Organic Solvent Base BinAq Container: Aqueous Toxic Waste (Label: Do Not Drain) Aqueous->BinAq pH Adjust if <4 or >10 HalogenCheck Halogenated? Organic->HalogenCheck BinHal Container: Halogenated Organic Waste HalogenCheck->BinHal Yes (e.g., DCM) BinNonHal Container: Non-Halogenated Organic Waste HalogenCheck->BinNonHal No (e.g., Ethanol)

Figure 1: Decision matrix for segregating Tributylmethylammonium dibutyl phosphate waste streams. Correct segregation ensures compatibility with incineration protocols.

Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life chemicals, contaminated weighing boats, solid spill residues.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if the substance has absorbed moisture and become acidic.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Solid"

    • Chemical Name: Tributylmethylammonium dibutyl phosphate[3][4][5]

    • Hazard: Toxic, Irritant.[1][2][6][7]

  • Disposal Method: Transfer to a licensed hazardous waste contractor for high-temperature incineration equipped with a scrubber (to neutralize phosphorus oxides).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, extraction layers, mother liquors.

  • Segregation: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, hexane).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides), as quaternary ammonium salts can act as phase transfer catalysts, potentially accelerating exothermic reactions in waste drums.

  • Neutralization (Conditional): If the solution is highly acidic due to hydrolysis (degradation to dibutyl phosphoric acid), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before storage to prevent container corrosion.
    
  • Disposal Method: Incineration via fuel blending (for organics) or aqueous treatment (for water-based, via contractor only).

Spill Management Workflow

In the event of a spill, speed is critical to prevent the hygroscopic solid from turning into a difficult-to-clean viscous oil.

Required Materials:

  • Inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).

  • DO NOT USE: Sawdust or paper towels (combustible risk with organophosphates).

  • Plastic scoop and dustpan (non-sparking).

SpillResponse Alert 1. Evacuate & PPE (Goggles, Nitrile Gloves, Lab Coat) Contain 2. Containment Circle spill with Vermiculite Alert->Contain Absorb 3. Absorption Cover completely. Do NOT use water. Contain->Absorb Collect 4. Collection Scoop into HDPE Waste Pail Absorb->Collect Clean 5. Decontamination Wipe surface with soap & water. Dispose wipes as solid waste. Collect->Clean

Figure 2: Operational workflow for managing spills of Tributylmethylammonium dibutyl phosphate.

References

  • Proionic. (2023).[2] Safety Data Sheet: Tributylmethylammonium-dibutylphosphate. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[3] Tributylmethylammonium dibutyl phosphate Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Tributylmethylammonium dibutyl phosphate Safety Information. Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[6] Retrieved from

Sources

Personal Protective Equipment & Safe Handling Guide: Tributylmethylammonium Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Tributylmethylammonium dibutyl phosphate (CAS: 922724-14-9) is a quaternary ammonium ionic liquid/salt often used as an anti-wear additive or specialized solvent. While it exhibits lower volatility than traditional organic solvents, it presents specific contact hazards and significant hygroscopic challenges that dictate the PPE strategy.

Immediate Critical Actions:

  • Primary Hazard: Harmful in contact with skin and if swallowed (H312, H302) .[1] It causes skin irritation (H315).[1][2][3][4]

  • Critical Property: Hygroscopic .[1] Moisture absorption alters physical properties and can lead to hydrolysis products that are more acidic/corrosive.

  • Mandatory Engineering Control: Handle within a Chemical Fume Hood or Glove Box to prevent moisture uptake and inhalation of dusts.

Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard. This compound consists of a bulky organic cation and a phosphate anion.

PropertyDataOperational Implication
CAS Number 922724-14-9Unique identifier for verification.[1][5]
Physical State Solid (Waxy/Hygroscopic)Dust generation is possible; melts at ~50°C to a viscous liquid.
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2Permeation Risk: The lipophilic butyl chains facilitate skin absorption.
Solubility Water, Polar Organic SolventsWashable with water, but spills spread easily on wet surfaces.
Thermal Stability High (>200°C)Low flammability risk, but emits toxic POxD/NOx fumes if incinerated.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent dermal absorption and mucous membrane irritation.

Hand Protection Strategy

Scientific Rationale: The butyl chains in the cation and anion provide lipophilicity, allowing the molecule to permeate standard latex quickly. Nitrile provides superior resistance to quaternary ammonium salts.

Contact TypeMaterialThicknessBreakthrough TimeAction
Incidental Splash Nitrile Rubber ≥ 0.11 mm> 480 min (Estimated)Change immediately upon contamination.
Prolonged Handling High-Grade Nitrile ≥ 0.20 mm> 480 minRecommended for synthesis or bulk transfer.
Immersion/Spill Laminate (Silver Shield) Multi-layer> 8 hoursMandatory for spill cleanup > 100 mL.
Respiratory & Body Protection[1][7]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1) are mandatory.[6] Face shields are required only during high-temperature operations where splashing of the melt is possible.

  • Respiratory: Under normal laboratory conditions with a fume hood, respiratory protection is not required .

    • Exception: If handling outside a hood or generating dust, use a P2/N95 Particulate Respirator .

  • Body: Standard cotton/polyester lab coat. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety with the preservation of chemical integrity (dryness).[1][7]

HandlingWorkflow Receipt Receipt & Inspection (Check Seal) Storage Storage (Desiccator/Dry Box) Receipt->Storage Keep Dry Prep Preparation (Equilibrate to RT) Storage->Prep Sealed Weighing Weighing/Transfer (Fume Hood + Anti-static) Prep->Weighing Open in Hood Weighing->Storage Reseal w/ Parafilm Reaction Experimental Use (Closed System) Weighing->Reaction Waste Waste Disposal (Halogen-Free Organic) Reaction->Waste

Figure 1: Operational workflow emphasizing moisture control and containment.

Step-by-Step Methodology
  • Preparation:

    • Don PPE: Nitrile gloves, goggles, lab coat.

    • Verify Fume Hood airflow (> 0.5 m/s).

    • Crucial: If the container was stored in a fridge, allow it to reach room temperature before opening to prevent condensation from forming inside the bottle.

  • Weighing & Transfer:

    • Use a stainless steel or plastic spatula (avoid aluminum if pH is uncertain, though typically stable).

    • Note: The solid is waxy. If it sticks to the spatula, do not flick it. Wipe it off into the reaction vessel using a compatible solvent (e.g., acetonitrile) if the protocol permits.

    • Static Control: Use an anti-static gun if the powder is dry and flying, though the waxy nature usually mitigates this.

  • Reaction/Application:

    • Maintain a dry atmosphere (Nitrogen/Argon blanket) if the experiment is sensitive to water.

    • If heating >100°C, ensure the system is vented to a scrubber or hood to capture any decomposition vapors.

  • Cleanup:

    • Wipe tools immediately with water (the compound is water-soluble) followed by ethanol.

    • Remove gloves by turning them inside out to trap residues.

Emergency Response & Decontamination

In the event of exposure, the lipophilic nature of the cation requires immediate dilution.

EmergencyResponse Start Exposure / Spill Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill ActionSkin Wash with Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse with Water (15 mins) -> Medical Aid Eye->ActionEye ActionSpill 1. Ventilate Area 2. Absorb (Sand/Vermiculite) 3. Do NOT use Water (Slippery) Spill->ActionSpill

Figure 2: Decision logic for immediate emergency response.

Specific Spill Tactics:

  • Do NOT wash spills with water initially. Ionic liquids become extremely slippery (lubricant effect) when wet, increasing the risk of physical injury.

  • Absorb first: Use vermiculite, dry sand, or chemical absorbent pads.

  • Clean second: Once the bulk is removed, wash the surface with water and detergent.

Waste Management & Disposal

Regulatory Classification: Depending on your jurisdiction, this is typically classified as "Organic Waste containing Phosphorus" or "Halogen-free Organic Solvents/Solids."

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or acids.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: "Hazardous Waste - Tributylmethylammonium dibutyl phosphate - Irritant."

  • Destruction: The preferred method is incineration at an approved industrial facility equipped with scrubbers for phosphorus oxides (POx) and nitrogen oxides (NOx).

  • Drain Disposal: Strictly Prohibited. Do not release into municipal sewage systems due to potential aquatic toxicity and low biodegradability of the quaternary ammonium cation.

References

  • Proionic. (2023).[1] Safety Data Sheet: Tributylmethylammonium-dibutylphosphate. Retrieved from

  • Sigma-Aldrich. (n.d.). Tributylmethylammonium dibutyl phosphate Product Detail & Safety. Retrieved from

  • National Institutes of Health (NIH). (2024). Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Tributylmethylammonium dibutyl phosphate Data Sheet. Retrieved from [8]

Sources

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